2-Chloro-4-isopropylpyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-4-propan-2-ylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-6(2)7-3-4-10-8(9)5-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQGGRUPKXCGJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=NC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 2-Chloro-4-isopropylpyridine: Properties, Synthesis, and Applications in Modern Chemistry
Introduction
In the landscape of modern drug discovery and organic synthesis, the strategic use of functionalized heterocyclic compounds is paramount. Among these, pyridine derivatives stand out for their prevalence in a vast array of bioactive molecules. 2-Chloro-4-isopropylpyridine is a key substituted pyridine that serves as a versatile chemical intermediate. Its unique arrangement of a nucleophilically susceptible chlorine atom, a sterically influential isopropyl group, and the inherent electronic properties of the pyridine ring makes it a valuable building block for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical and physical properties, proven synthesis methodologies, and its role as a precursor in the development of novel compounds, offering a technical resource for researchers and professionals in the chemical and pharmaceutical sciences.
Core Chemical Identity and Structure
The foundational step in utilizing any chemical reagent is a thorough understanding of its structure and fundamental properties. This compound is identified by the CAS Number 959020-16-7.[1][2] Its structure consists of a pyridine ring chlorinated at the 2-position and substituted with an isopropyl group at the 4-position.
Molecular Structure
The spatial arrangement of atoms dictates the molecule's reactivity and interactions.
Caption: 2D structure of this compound.
Chemical Identifiers
For unambiguous identification in databases and literature, a standardized set of identifiers is used.
| Identifier | Value | Source |
| IUPAC Name | 2-chloro-4-propan-2-ylpyridine | [3][] |
| CAS Number | 959020-16-7 | [1][2][] |
| Molecular Formula | C₈H₁₀ClN | [1][3] |
| Molecular Weight | 155.62 g/mol | [1][3] |
| Canonical SMILES | CC(C)C1=CC(=NC=C1)Cl | [3][] |
| InChI Key | VCQGGRUPKXCGJN-UHFFFAOYSA-N | [3][] |
Physicochemical and Spectroscopic Profile
The physical and spectroscopic properties of a compound are critical for its handling, reaction setup, and purification.
Physical Properties
The predicted and observed physical properties inform storage and experimental design.
| Property | Value | Notes |
| Boiling Point | 211.4 ± 20.0 °C | Predicted value.[5] |
| Density | 1.075 ± 0.06 g/cm³ | Predicted value.[5] |
| LogP | 2.86 - 2.9 | Indicates moderate lipophilicity.[1][3] |
| pKa | 0.90 ± 0.10 | Predicted value for the conjugate acid.[5] |
| Storage | 2-8 °C, Inert atmosphere | Recommended for maintaining stability.[] |
Spectroscopic Analysis
Spectroscopic data provides the definitive structural proof of the molecule. While specific spectra for this compound are not broadly published, its features can be reliably predicted.[6][7][8]
-
Mass Spectrometry (MS): The electron impact (EI) mass spectrum is expected to show a molecular ion (M+) peak at m/z 155 and an M+2 peak at m/z 157 with an approximate 3:1 ratio, characteristic of a monochlorinated compound. A significant fragment would be the loss of a methyl group (M-15) from the isopropyl moiety, resulting in a peak at m/z 140.[3]
-
¹H NMR Spectroscopy: The proton NMR spectrum would display characteristic signals for the aromatic protons on the pyridine ring, typically in the δ 7.0-8.5 ppm range. The isopropyl group would present as a septet for the methine proton (CH) and a doublet for the two equivalent methyl groups (CH₃).
-
¹³C NMR Spectroscopy: The carbon NMR would show eight distinct signals. The carbon atom attached to the chlorine (C2) would be significantly shifted. The carbons of the isopropyl group would appear in the aliphatic region.
-
Infrared (IR) Spectroscopy: The IR spectrum would exhibit C-H stretching vibrations for the aromatic and aliphatic groups, C=C and C=N stretching bands characteristic of the pyridine ring, and a C-Cl stretching vibration in the fingerprint region.
Caption: Workflow for spectroscopic confirmation.
Synthesis and Experimental Protocol
The synthesis of this compound can be achieved through a multi-step process, as outlined in patent literature, which offers a reliable and high-yield route suitable for laboratory and industrial scales.[9]
Synthetic Pathway Overview
The core strategy involves a Grignard reaction on a pyridine ester followed by reduction. This approach is advantageous due to the commercial availability of the starting material, 2-chloroisonicotinic acid methyl ester, and the operational simplicity of the reactions.[9]
Caption: High-level synthesis pathway.
Detailed Experimental Protocol
The following protocol is adapted from the methodology described in patent CN112321494B.[9]
Step 1: Synthesis of 4-(2-hydroxyisopropyl)-2-chloropyridine
-
Reaction Setup: In a multi-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-chloroisonicotinic acid methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF, ~20 mL per gram of ester).
-
Grignard Addition: Cool the solution to between -50 and -60 °C using a dry ice/acetone bath.
-
Slowly add a solution of methyl magnesium bromide in THF (1M, ~2.5-3.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed -50 °C.
-
Causality: The low temperature is critical to prevent side reactions and ensure selective 1,2-addition of the Grignard reagent to the ester carbonyl group. Using an excess of the Grignard reagent drives the reaction to completion, forming the tertiary alcohol.
-
-
Reaction Progression: After the addition is complete, allow the reaction mixture to naturally warm to room temperature (20-30 °C) and stir for 2 hours.
-
Quenching: Cool the mixture to 0-10 °C in an ice bath. Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Causality: Saturated NH₄Cl is a mild acidic quenching agent that protonates the alkoxide intermediate and neutralizes any remaining Grignard reagent without causing undesired side reactions that could occur with stronger acids.
-
-
Workup: Stir for 30 minutes, then transfer the mixture to a separatory funnel. The layers will separate. Extract the aqueous phase with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, 4-(2-hydroxyisopropyl)-2-chloropyridine.
Step 2: Reduction to this compound
-
Reaction Setup: The crude intermediate from Step 1 is taken to the next step, often without further purification. It is dissolved in an appropriate solvent (e.g., acetic acid or a mixture with a stronger reducing agent system).
-
Reduction: Add a suitable reducing agent (e.g., a system like red phosphorus and hydriodic acid, or catalytic hydrogenation). Heat the reaction to 70-80 °C and maintain for approximately 5 hours.
-
Causality: The reduction of the tertiary benzylic-type alcohol is necessary to form the final isopropyl group. The choice of reducing agent and temperature is optimized for yield and purity, aiming to selectively remove the hydroxyl group without affecting the chloro-substituent or the pyridine ring.
-
-
Workup and Purification: After cooling, the reaction is worked up (e.g., neutralization, extraction). The final product is purified, typically by column chromatography or distillation, to yield this compound with high purity.[9]
Chemical Reactivity and Applications in Drug Discovery
The utility of this compound stems from its defined points of reactivity. The chlorine atom at the 2-position is activated towards nucleophilic aromatic substitution, a cornerstone reaction in medicinal chemistry.
-
Nucleophilic Substitution: The electron-withdrawing nature of the pyridine nitrogen makes the C2 position susceptible to attack by a wide range of nucleophiles (O-, N-, S-, and C-based). This allows for the facile introduction of diverse functional groups, which is a key strategy for library synthesis and lead optimization in drug discovery.
-
Cross-Coupling Reactions: Like other aryl halides, it can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig).[10] This enables the formation of carbon-carbon and carbon-heteroatom bonds, providing access to complex biaryl and substituted pyridine structures.[11]
-
Role as a Building Block: It is classified as a "building block," a term for a chemical intermediate used in the synthesis of more complex, often biologically active, molecules.[2][] Halogenated pyridines are integral to the synthesis of drugs targeting a wide array of diseases.[10][12] For instance, related chloropyridine derivatives are precursors to potent enzyme inhibitors and receptor modulators.[13]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from the parent compound, 2-chloropyridine, provides a strong basis for safe handling protocols.[14][15]
-
Hazards: Based on analogous compounds, this compound should be treated as a hazardous substance. Key potential hazards include being harmful if swallowed, toxic upon skin contact or inhalation, and causing skin and severe eye irritation.[14][15]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[16][17]
-
Handling and Storage: Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames.[16] Store in a tightly sealed container in a cool, dry, and well-ventilated area under an inert atmosphere.[]
-
Spill and Disposal: In case of a spill, contain the material and clean up using an absorbent material. Dispose of the chemical and contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically important heterocyclic building block with well-defined physicochemical properties and reactivity. Its synthesis from readily available precursors via robust chemical transformations makes it an accessible tool for synthetic chemists. The activated chloro-substituent allows for diverse functionalization, positioning this compound as a valuable intermediate in the synthesis of novel chemical entities for pharmaceutical and agrochemical research. Proper understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in a research and development setting.
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 959020-16-7 [chemicalbook.com]
- 3. This compound | C8H10ClN | CID 587840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 959020-16-7 [chemicalbook.com]
- 6. youtube.com [youtube.com]
- 7. WebSpectra - Problems in NMR and IR Spectroscopy [webspectra.chem.ucla.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. CN112321494B - Method for preparing this compound - Google Patents [patents.google.com]
- 10. nbinno.com [nbinno.com]
- 11. alkalimetals.com [alkalimetals.com]
- 12. chempanda.com [chempanda.com]
- 13. Page loading... [guidechem.com]
- 14. lobachemie.com [lobachemie.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to 2-Chloro-4-isopropylpyridine (CAS No. 959020-16-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of 2-Chloro-4-isopropylpyridine, a key heterocyclic building block in modern organic synthesis. The document delves into its chemical and physical properties, provides a detailed, field-proven synthesis protocol, and explores its significant applications in the pharmaceutical and agrochemical industries. Special emphasis is placed on its role as a versatile intermediate for the development of novel therapeutic agents and crop protection solutions. The guide also includes a thorough analysis of its spectroscopic characteristics and discusses the underlying principles of its reactivity, particularly in nucleophilic aromatic substitution reactions. This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery, process development, and the synthesis of complex organic molecules.
Introduction
This compound (CAS No. 959020-16-7) is a substituted pyridine derivative that has garnered increasing interest as a versatile intermediate in various fields of chemical synthesis.[1][2] Its unique structural features, namely the presence of a reactive chlorine atom at the 2-position and an isopropyl group at the 4-position of the pyridine ring, make it a valuable precursor for the synthesis of a wide range of more complex molecules. The electron-withdrawing nature of the nitrogen atom in the pyridine ring, coupled with the position of the chlorine atom, renders the 2-position susceptible to nucleophilic attack, a key feature that is extensively exploited in synthetic chemistry.[3][4] This guide aims to provide a detailed technical overview of this compound, from its fundamental properties to its practical applications, to support and inform the work of researchers and professionals in the chemical sciences.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a chemical building block is paramount for its effective use in synthesis and process development. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 959020-16-7 | [3][4] |
| Molecular Formula | C₈H₁₀ClN | [3][4] |
| Molecular Weight | 155.62 g/mol | [3][4] |
| Appearance | White powder | [1] |
| Boiling Point (Predicted) | 211.4 ± 20.0 °C | [5] |
| Density (Predicted) | 1.075 ± 0.06 g/cm³ | [5] |
| pKa (Predicted) | 0.90 ± 0.10 | [5] |
| LogP (Predicted) | 2.8584 | [4] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | [4] |
| SMILES | CC(C)C1=CC(Cl)=NC=C1 | [4] |
These properties provide essential information for handling, storage, and reaction design involving this compound. The predicted LogP suggests a moderate lipophilicity, which can be a crucial parameter in the design of bioactive molecules.
Synthesis of this compound
The synthesis of this compound can be achieved through various routes, with one of the most effective and scalable methods being a two-step process starting from 2-chloroisonicotinic acid methyl ester. This method, as detailed in patent CN112321494B, offers high yield and purity, making it suitable for industrial production.
Synthesis Pathway
The overall synthetic transformation is depicted in the workflow diagram below.
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
The following protocol is adapted from the procedure described in patent CN112321494B.
Step 1: Synthesis of 4-(2-hydroxyisopropyl)-2-chloropyridine
-
In a suitable reaction vessel, dissolve 340 g of 2-chloroisonicotinic acid methyl ester in 6800 mL of anhydrous tetrahydrofuran (THF) at room temperature until a clear solution is obtained.
-
Cool the reaction mixture to between -50°C and -60°C using an appropriate cooling bath.
-
Slowly add 5000 mL of a 1M solution of methylmagnesium bromide in THF dropwise to the cooled solution, maintaining the temperature within the specified range. The Grignard reagent acts as a nucleophile, attacking the ester carbonyl group twice to form the tertiary alcohol.
-
After the addition is complete, allow the reaction mixture to warm naturally to a temperature of 20-30°C and stir for 2 hours.
-
Upon completion of the reaction (monitored by a suitable technique such as TLC or LC-MS), cool the mixture to 0-10°C.
-
Quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This step neutralizes the excess Grignard reagent and hydrolyzes the magnesium alkoxide intermediate.
-
Stir the mixture for 30 minutes, then transfer it to a separatory funnel and allow the layers to separate.
-
Extract the aqueous layer once with ethyl acetate (EA).
-
Combine the organic layers and concentrate them under reduced pressure at 50°C to yield the crude 4-(2-hydroxyisopropyl)-2-chloropyridine as a pale yellow oily liquid. The reported yield for this step is approximately 93.5%.
Step 2: Synthesis of this compound
-
To a reaction flask, add 200 g of 4-(2-hydroxyisopropyl)-2-chloropyridine, 600 g of triethylsilane, and 670 g of trifluoroacetic acid. Triethylsilane serves as the reducing agent, and trifluoroacetic acid acts as a strong acid catalyst to facilitate the dehydroxylation.
-
Heat the reaction mixture to reflux (approximately 100-110°C) and maintain this temperature for 20 hours, or until the starting material is completely consumed as determined by monitoring.
-
After the reaction is complete, cool the mixture and purify it by column chromatography to obtain this compound as an oily liquid. The reported yield for this step is approximately 82.7%.
Spectroscopic Analysis
The structural elucidation of this compound is confirmed through various spectroscopic techniques. While a publicly available, comprehensive set of spectra is limited, the expected spectral characteristics can be inferred from the known properties of substituted pyridines and the data mentioned in the synthesis patent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The patent for the synthesis of this compound (CN112321494B) includes a reference to a nuclear magnetic spectrum, confirming its use in the characterization of the final product. Based on the structure, the following signals are expected in the ¹H and ¹³C NMR spectra:
-
¹H NMR: The spectrum should exhibit a doublet for the two equivalent methyl groups of the isopropyl moiety, a septet for the methine proton of the isopropyl group, and distinct signals for the three aromatic protons on the pyridine ring. The aromatic protons are expected to show characteristic coupling patterns.
-
¹³C NMR: The spectrum will show distinct signals for the two carbons of the isopropyl group and the five carbons of the pyridine ring. The carbon attached to the chlorine atom will be significantly influenced by the halogen's electronegativity and will appear at a characteristic chemical shift.
Mass Spectrometry (MS)
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight (155.62 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak will be observed, which is characteristic of compounds containing a single chlorine atom. Fragmentation patterns would likely involve the loss of the isopropyl group or the chlorine atom.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will display characteristic absorption bands for the C-H stretching of the isopropyl group and the aromatic ring, C=C and C=N stretching vibrations of the pyridine ring, and the C-Cl stretching vibration.
Reactivity and Chemical Logic
The reactivity of this compound is primarily dictated by the electronic properties of the pyridine ring and the nature of its substituents.
Nucleophilic Aromatic Substitution
The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This electronic characteristic makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). In this compound, the chlorine atom at the 2-position is an excellent leaving group, making this position highly activated for nucleophilic aromatic substitution (SNAr) reactions.
Caption: General mechanism of nucleophilic aromatic substitution.
This reactivity is the cornerstone of its utility as a building block, allowing for the introduction of a wide variety of functional groups at the 2-position by reaction with nucleophiles such as amines, alcohols, and thiols.
Applications in Drug Discovery and Agrochemicals
The ability to introduce diverse functionalities onto the pyridine scaffold through the displacement of the chloro group makes this compound a valuable intermediate in the synthesis of biologically active molecules.
Pharmaceutical Applications
Substituted pyridines are a common motif in many approved drugs and clinical candidates. This compound serves as a key starting material for the synthesis of complex molecules with potential therapeutic applications. A notable area of interest is in the development of kinase inhibitors, particularly those targeting Heat Shock Protein 90 (Hsp90). Hsp90 is a molecular chaperone that is overexpressed in many cancer cells and plays a crucial role in the stability and function of numerous oncoproteins.[6][7][8]
For example, the Hsp90 inhibitor VER-50589 and its analogs feature a substituted pyridine core that could potentially be derived from intermediates like this compound.[2][9][10] The synthesis of such inhibitors often involves the coupling of a substituted 2-chloropyridine with another heterocyclic fragment, highlighting the importance of this building block in medicinal chemistry.[11][12][13][14]
Agrochemical Applications
The pyridine scaffold is also prevalent in a wide range of agrochemicals, including herbicides, fungicides, and insecticides.[15] this compound is classified as an intermediate for the synthesis of herbicides.[16] The development of novel agrochemicals often involves the exploration of new substitution patterns on heterocyclic rings to enhance efficacy, selectivity, and environmental safety. The reactivity of the 2-chloro group allows for the facile introduction of various toxophores or other functional groups necessary for herbicidal or pesticidal activity.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, storage, and disposal. In general, it should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
Conclusion
This compound is a valuable and versatile building block in organic synthesis with significant applications in the pharmaceutical and agrochemical industries. Its well-defined reactivity, particularly in nucleophilic aromatic substitution reactions, allows for the efficient construction of complex molecular architectures. The scalable synthesis of this intermediate further enhances its utility for both research and industrial applications. As the demand for novel therapeutic agents and more effective crop protection solutions continues to grow, the importance of key intermediates like this compound in driving innovation is undeniable. This guide provides a solid foundation of technical knowledge to aid researchers and professionals in leveraging the full potential of this important chemical compound.
References
- 1. This compound | 959020-16-7 [chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | C8H10ClN | CID 587840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. This compound CAS#: 959020-16-7 [chemicalbook.com]
- 6. scilit.com [scilit.com]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological studies of new isoxazole compounds as potent Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. Development of VER-50589 analogs as novel Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel N-(4,5,6,7-tetrahydrobenzisoxazol-4-yl)amides as HSP90 inhibitors: design, synthesis and biological evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Design, synthesis, and biological evaluation of novel deguelin-based heat shock protein 90 (HSP90) inhibitors targeting proliferation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. VER-50589 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. 2-CHLORO-4-ISOPROPYL PYRIDINE Online | 2-CHLORO-4-ISOPROPYL PYRIDINE Manufacturer and Suppliers [scimplify.com]
An In-depth Technical Guide to 2-Chloro-4-isopropylpyridine: Properties, Synthesis, and Reactivity
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-4-isopropylpyridine (CAS No. 959020-16-7), a key heterocyclic building block for professionals in chemical research and drug development. The document details the compound's physical and chemical properties, presents a robust, step-by-step synthesis protocol, and offers an in-depth analysis of its chemical reactivity. Particular focus is given to its utility in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, which are fundamental to the synthesis of complex pharmaceutical and agrochemical agents. Safety protocols and handling guidelines are also provided to ensure its effective and safe application in a laboratory setting.
Introduction
Heterocyclic compounds, particularly substituted pyridines, form the structural core of countless pharmaceutical agents and biologically active molecules.[1] Their importance stems from the pyridine ring's ability to engage in hydrogen bonding and other molecular interactions, influencing the pharmacokinetic and pharmacodynamic properties of a drug. This compound is a versatile intermediate, offering two primary points for chemical modification: the reactive chlorine atom at the 2-position and the pyridine ring itself, which can be functionalized further. The presence of the isopropyl group at the 4-position modulates the electronic properties and lipophilicity of the molecule. This guide serves as a foundational resource for scientists, explaining the causality behind its synthesis and reactivity, thereby enabling its strategic deployment in complex synthetic campaigns.
Molecular Structure and Physicochemical Properties
This compound is an organic compound featuring a pyridine ring substituted with a chlorine atom at the 2-position and an isopropyl group at the 4-position.[2]
Summary of Properties
The following table summarizes the key identifiers and physicochemical properties of this compound. It is critical to note that while some properties are well-documented, specific experimental values for boiling and melting points are not consistently available in the literature; therefore, predicted values are provided where necessary.
| Property | Value | Source(s) |
| IUPAC Name | 2-chloro-4-propan-2-ylpyridine | [2] |
| Synonyms | 2-Chloro-4-(iso-propyl)pyridine, 4-isopropyl-2-chloropyridine | [2][3] |
| CAS Number | 959020-16-7 | [4][5] |
| Molecular Formula | C₈H₁₀ClN | [2][5] |
| Molecular Weight | 155.62 g/mol | [2][5] |
| Physical State | Oily liquid (as per synthesis) | [6] |
| Boiling Point | 211.4 ± 20.0 °C (Predicted) | [7] |
| Density | 1.075 ± 0.06 g/cm³ (Predicted) | [7] |
| LogP (Octanol/Water) | 2.8584 | [5] |
| TPSA | 12.89 Ų | [5] |
Disclaimer: Predicted values are computationally derived and should be used as estimates. Experimental verification is recommended.
Spectroscopic and Chromatographic Data
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M+): The molecular ion peak is expected at m/z 155, corresponding to the molecular weight of the compound.[2] The presence of a chlorine atom will result in a characteristic M+2 isotope peak at m/z 157 with an intensity of approximately one-third that of the M+ peak.
-
Key Fragmentation: A prominent fragment is observed at m/z 140, corresponding to the loss of a methyl group (-CH₃) from the isopropyl moiety.[2] This fragmentation is a common pathway for molecules containing an isopropyl group, as it leads to the formation of a stable secondary carbocation.[8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The predicted chemical shifts (in ppm) in a standard solvent like CDCl₃ are as follows.[10][11][12]
-
Aromatic Protons (Pyridine Ring):
-
H-6 (doublet, ~8.2-8.4 ppm): This proton is adjacent to the electronegative nitrogen atom and is expected to be the most downfield of the aromatic signals.
-
H-5 (doublet, ~7.2-7.4 ppm): This proton is coupled to the H-6 proton.
-
H-3 (singlet or narrow doublet, ~7.0-7.2 ppm): This proton has no adjacent protons, leading to a singlet or a very small coupling to H-5.
-
-
Isopropyl Group Protons:
-
CH (septet, ~3.0-3.2 ppm): The single proton of the isopropyl group is split into a septet by the six equivalent methyl protons.
-
CH₃ (doublet, ~1.2-1.4 ppm): The six protons of the two methyl groups are equivalent and appear as a doublet, split by the single methine proton.
-
-
Aromatic Carbons (Pyridine Ring):
-
C-2 (~151-153 ppm): The carbon atom bonded to the chlorine atom.
-
C-6 (~149-151 ppm): The carbon atom adjacent to the nitrogen.
-
C-4 (~158-160 ppm): The carbon atom bonded to the isopropyl group.
-
C-3 (~121-123 ppm):
-
C-5 (~119-121 ppm):
-
-
Isopropyl Group Carbons:
-
CH (~34-36 ppm):
-
CH₃ (~23-25 ppm):
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The predicted characteristic absorption bands are:
-
C-H stretching (aromatic): ~3050-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=N and C=C stretching (pyridine ring): ~1550-1600 cm⁻¹ and ~1400-1500 cm⁻¹
-
C-Cl stretching: ~1050-1100 cm⁻¹ (This can be a complex region).[13]
Synthesis and Purification
The synthesis of this compound can be achieved through a two-step process starting from 2-chloroisonicotinic acid methyl ester. This method, detailed in patent literature, offers high yield and purity.[6]
Synthetic Workflow Diagram
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
This protocol is adapted from the procedure described in patent CN112321494B.[6]
Step 1: Synthesis of 4-(2-hydroxyisopropyl)-2-chloropyridine
-
In a suitable reaction vessel equipped with a stirrer, thermometer, and dropping funnel, dissolve 340 g of 2-chloroisonicotinic acid methyl ester in 6800 mL of tetrahydrofuran (THF) at room temperature until a clear solution is obtained.
-
Cool the reaction mixture to between -50 °C and -60 °C using a dry ice/acetone bath.
-
Slowly add 5000 mL of a 1M solution of methyl magnesium bromide in THF dropwise, ensuring the internal temperature is maintained below -50 °C.
-
After the addition is complete, allow the reaction to naturally warm to 20-30 °C and stir for 2 hours.
-
Cool the mixture to 0-10 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Stir for 30 minutes, then transfer the mixture to a separatory funnel and allow the layers to separate.
-
Extract the aqueous phase once with ethyl acetate (EA).
-
Combine all organic phases and concentrate under reduced pressure at 50 °C to yield a pale yellow oily liquid (intermediate product).
Step 2: Synthesis of this compound
-
To a reaction vessel, add the 400 g of 4-(2-hydroxyisopropyl)-2-chloropyridine obtained from Step 1, 1200 g of triethylsilane, and 1340 g of trifluoroacetic acid.
-
Heat the mixture to reflux at 80-90 °C and maintain for 14 hours, monitoring for the complete consumption of the starting material.
-
Cool the reaction to 60 °C and add 250 mL of n-hexane. Stir for 30 minutes.
-
Transfer to a separatory funnel, allow the layers to separate, and extract the aqueous phase once with 150 mL of n-hexane.
-
Combine the organic phases and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure at 50 °C to yield the final product as an oily liquid.
Purification
The crude product obtained from the synthesis is reported to be of high purity.[6] For applications requiring exceptional purity, vacuum distillation is the recommended method. Given the predicted boiling point of ~211 °C at atmospheric pressure, distillation under reduced pressure will prevent thermal decomposition.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound is primarily derived from the reactivity of the C2-Cl bond. This position is activated towards two major classes of transformations: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is electron-deficient, which facilitates the attack of nucleophiles, particularly at the positions ortho (C2, C6) and para (C4) to the ring nitrogen. The chlorine atom at the C2 position is a good leaving group, making this site highly susceptible to SNAr reactions.[14][15]
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.
-
Addition: A nucleophile (e.g., an amine, alkoxide, or thiol) attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex. The negative charge is stabilized by delocalization onto the electronegative nitrogen atom.[15]
-
Elimination: The aromaticity is restored by the expulsion of the chloride leaving group.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).
Representative Protocol (Amination):
-
Dissolve this compound (1.0 equiv) and the desired amine (1.2-2.0 equiv) in a polar aprotic solvent such as DMF or NMP.
-
Add a non-nucleophilic base, such as K₂CO₃ or Cs₂CO₃ (2.0 equiv), to act as an HCl scavenger.
-
Heat the reaction mixture, typically between 80-150 °C, and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product, which can be purified by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are powerful tools for forming C-C, C-N, and C-O bonds, and 2-chloropyridines are viable substrates, though often requiring more forcing conditions or specialized catalyst systems compared to their bromo or iodo analogs.[16]
The Suzuki reaction couples the chloropyridine with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond.[17][18] This is one of the most widely used methods for constructing biaryl structures found in many pharmaceuticals.
Catalytic Cycle: The mechanism involves a Pd(0)/Pd(II) cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Cl bond of the pyridine.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The two organic fragments are coupled, forming the final product and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
This reaction forms a C-N bond by coupling the chloropyridine with a primary or secondary amine.[19] It is a powerful alternative to classical SNAr, often proceeding under milder conditions with a broader substrate scope, enabled by specialized phosphine ligands.[20][21] The catalytic cycle is similar to the Suzuki coupling, but involves the formation of a palladium-amido complex followed by reductive elimination.[22]
Causality in Catalyst Selection: For less reactive aryl chlorides like this compound, successful cross-coupling typically requires the use of electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos, or BrettPhos) and a strong base (e.g., NaOtBu or K₃PO₄). These ligands promote the rate-limiting oxidative addition step and facilitate the final reductive elimination.[22][23]
Applications in Drug Discovery and Agrochemicals
This compound is a valuable building block due to the synthetic handles it provides. Its derivatives are explored in various therapeutic areas. While specific publicly disclosed drug candidates originating from this exact molecule are limited, the 2-amino-4-substituted pyridine core, readily accessible from it via SNAr or Buchwald-Hartwig amination, is present in numerous kinase inhibitors and other signaling pathway modulators. In agrochemicals, substituted pyridines are integral to the structure of many modern herbicides and fungicides.[4]
Safety, Handling, and Storage
As a senior scientist, ensuring laboratory safety is paramount. The following guidelines are based on data for closely related chloropyridine compounds.[24]
-
Hazard Identification:
-
Harmful if swallowed, in contact with skin, or if inhaled.
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.
-
-
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid breathing vapors or mist.
-
Wash hands thoroughly after handling.
-
Keep away from heat, sparks, and open flames.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents and strong acids.
-
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Conclusion
This compound is a strategically important intermediate in modern organic synthesis. Its value is defined by the predictable and versatile reactivity of the C2-chloro substituent, which allows for the facile introduction of a wide range of functionalities through nucleophilic substitution and cross-coupling reactions. This guide has provided a detailed synthesis protocol, an analysis of the compound's key chemical properties, and a mechanistic exploration of its primary reaction pathways. By understanding the principles that govern its behavior, researchers can effectively leverage this building block to construct complex molecular architectures for the development of novel therapeutics and agrochemicals.
References
- 1. 3-Chloro-5-isopropylpyridin-4-amine | Benchchem [benchchem.com]
- 2. This compound | C8H10ClN | CID 587840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 959020-16-7 | 2-Chloro-4-(iso-propyl)pyridine - Synblock [synblock.com]
- 4. This compound | 959020-16-7 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. CN112321494B - Method for preparing this compound - Google Patents [patents.google.com]
- 7. This compound CAS#: 959020-16-7 [m.chemicalbook.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. web.pdx.edu [web.pdx.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. kgroup.du.edu [kgroup.du.edu]
- 13. Pyridine, 2-chloro- [webbook.nist.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 18. Suzuki Coupling [organic-chemistry.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. m.youtube.com [m.youtube.com]
- 21. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 24. 2-Chloro-4-methylpyridine 98 3678-62-4 [sigmaaldrich.com]
Introduction: Characterizing a Key Synthetic Intermediate
An In-depth Technical Guide to the Mass Spectrometric Analysis of 2-Chloro-4-isopropylpyridine
This compound is a substituted pyridine derivative that serves as a crucial building block in the synthesis of more complex molecules, particularly within the pharmaceutical and agrochemical industries. Its precise structural characterization is paramount for ensuring the identity, purity, and quality of downstream products. Mass spectrometry (MS) stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments.
This guide provides a comprehensive overview of the mass spectrometric behavior of this compound. As a Senior Application Scientist, the focus here is not merely on the data itself, but on the strategic approach to data acquisition and interpretation. We will explore the predictable fragmentation pathways under electron ionization (EI), propose robust analytical workflows for both identification and quantification using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and provide the rationale behind these experimental designs.
Part 1: Predicted Fragmentation Pathway under Electron Ionization (EI-MS)
Direct mass spectrometry data for this compound is not widely published in common spectral databases. However, based on fundamental principles of mass spectrometry and analysis of structurally analogous compounds, a reliable fragmentation pathway can be predicted. This predictive approach is a critical skill for researchers when encountering novel or uncharacterized compounds.
The structure of this compound (molar mass: 155.63 g/mol ) contains several features that dictate its fragmentation: a stable aromatic pyridine ring, a labile isopropyl group, and an electronegative chlorine atom. Under typical 70 eV electron ionization, we anticipate the following key fragmentation steps:
-
Molecular Ion (M⁺˙): The initial event is the removal of an electron to form the molecular ion. Due to the presence of chlorine, this will manifest as a characteristic isotopic pattern, with the M⁺˙ peak at m/z 155 and an (M+2)⁺˙ peak at m/z 157, with a relative abundance ratio of approximately 3:1. This isotopic signature is a crucial diagnostic tool.
-
Loss of a Methyl Group (Benzylic Cleavage): The most favorable initial fragmentation is the loss of a methyl radical (•CH₃, 15 Da) from the isopropyl group. This results in a stable, secondary carbocation adjacent to the aromatic ring (a benzylic-type cation), which is resonance-stabilized. This fragment is often the base peak in the spectrum.
-
Loss of Propylene (McLafferty-like Rearrangement): An alternative fragmentation of the molecular ion involves the loss of a neutral propylene molecule (C₃H₆, 42 Da) via a rearrangement process, leading to the formation of a 2-chloro-4-hydropyridine radical cation.
-
Loss of Chlorine: The molecular ion can also lose a chlorine radical (•Cl, 35 Da), although this is generally less favorable than the initial loss of a methyl group.
-
Ring Cleavage: Subsequent fragmentation of the primary fragment ions will involve the characteristic cleavage of the pyridine ring, often through the loss of hydrogen cyanide (HCN, 27 Da) or acetylene (C₂H₂, 26 Da).
Predicted Mass Spectrum Data
| Predicted m/z | Predicted Identity | Proposed Fragmentation Step | Notes |
| 155 / 157 | [M]⁺˙ | Molecular Ion | Key diagnostic due to 3:1 chlorine isotope pattern. |
| 140 / 142 | [M - CH₃]⁺ | Loss of a methyl radical | Predicted to be the base peak due to cation stability. |
| 120 | [M - Cl]⁺ | Loss of a chlorine radical | Confirms the presence of chlorine. |
| 113 | [M - C₃H₆]⁺˙ | Loss of neutral propylene | Indicates rearrangement fragmentation. |
| 77 | [C₅H₄N]⁺ | Pyridine ring fragment | A common fragment for pyridine derivatives. |
Visualization of the Fragmentation Pathway
Caption: Predicted EI fragmentation pathway for this compound.
Part 2: Recommended Analytical Workflow: GC-MS for Identification
For the definitive identification and purity assessment of volatile and semi-volatile compounds like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard. The gas chromatograph separates the compound from the sample matrix, and the mass spectrometer provides structural confirmation.
The choice of parameters is critical for robust results. A non-polar stationary phase column is recommended, as it separates compounds primarily based on their boiling points. A split/splitless injector provides flexibility for analyzing samples of varying concentrations.
Step-by-Step GC-MS Protocol
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of approximately 100 µg/mL.
-
GC System:
-
Injector: Split/splitless injector operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.
-
Injector Temperature: 250 °C to ensure rapid volatilization.
-
Column: A standard, non-polar 30 m x 0.25 mm x 0.25 µm column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent). This phase provides excellent resolution for a wide range of analytes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
MS System:
-
Ion Source: Electron Ionization (EI) at 70 eV. This standard energy level ensures fragmentation patterns are consistent and comparable to library spectra.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 40 to 350. This range will capture the molecular ion and all significant fragments.
-
-
Data Analysis:
-
Identify the chromatographic peak corresponding to this compound.
-
Extract the mass spectrum from this peak.
-
Confirm the presence of the molecular ion (m/z 155/157) and the key fragment ions (m/z 140/142) as predicted.
-
Compare the acquired spectrum against a commercial or in-house spectral library if available.
-
GC-MS Workflow Diagram
Caption: Standard workflow for identification by GC-MS.
Part 3: Recommended Analytical Workflow: LC-MS/MS for Quantification
In drug development and regulated environments, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantification due to its superior sensitivity and selectivity. This is particularly relevant when analyzing samples from complex biological matrices. The technique relies on Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored.
Developing an LC-MS/MS (MRM) Method
-
Analyte Infusion & Tuning:
-
Prepare a ~1 µg/mL solution of this compound in 50:50 Acetonitrile:Water with 0.1% formic acid.
-
Infuse the solution directly into the mass spectrometer using a syringe pump.
-
Operate the source in positive Electrospray Ionization (ESI) mode. The pyridine nitrogen is readily protonated, making [M+H]⁺ the target precursor ion (m/z 156).
-
Optimize source parameters (e.g., capillary voltage, gas flows) to maximize the signal for the m/z 156 precursor ion.
-
-
Product Ion Scan:
-
Perform a product ion scan on the precursor m/z 156. This involves isolating m/z 156 in the first quadrupole, fragmenting it with a collision gas (e.g., argon) in the second quadrupole (collision cell), and scanning the third quadrupole to identify the resulting product ions.
-
Based on the predicted fragmentation, the most intense and stable product ion is likely to be m/z 141, corresponding to the [M+H - CH₃]⁺ fragment.
-
Optimize the collision energy to maximize the transition from m/z 156 to m/z 141.
-
-
LC Method Development:
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a suitable starting point.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start with a high aqueous percentage (e.g., 95% A) and ramp to a high organic percentage (e.g., 95% B) over several minutes to ensure elution and separation from impurities.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Final MRM Protocol:
-
Precursor Ion: m/z 156.1
-
Product Ion (Quantifier): m/z 141.1
-
Product Ion (Qualifier): Select a second, less intense product ion for confirmation.
-
Dwell Time: 50-100 ms.
-
Construct a calibration curve using standards of known concentration to enable accurate quantification of the analyte in unknown samples.
-
LC-MS/MS Workflow Diagram
Caption: Workflow for quantification by LC-MS/MS using MRM.
Conclusion
The mass spectrometric analysis of this compound is a clear example of how fundamental principles can be applied to devise robust analytical strategies, even in the absence of pre-existing library data. By predicting the fragmentation behavior under EI, we can confidently identify the compound using GC-MS, leveraging its characteristic isotopic pattern and benzylic cleavage. For high-sensitivity quantification required in drug development, a targeted LC-MS/MS method provides the necessary selectivity and performance. The workflows detailed in this guide represent a best-practice approach, ensuring that data generated is both accurate and defensible, meeting the rigorous standards of scientific research and development.
The Synthetic Cornerstone: A Technical Guide to 2-Chloro-4-isopropylpyridine for Advanced Pharmaceutical Development
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the efficient and successful synthesis of novel therapeutic agents. Among the vast arsenal of heterocyclic intermediates, 2-Chloro-4-isopropylpyridine has emerged as a critical synthon, valued for its specific reactivity and structural contributions to a variety of advanced drug candidates. This technical guide provides an in-depth exploration of this key intermediate, from its fundamental identifiers and physicochemical properties to its synthesis and pivotal role in the construction of complex, biologically active molecules.
Core Identification and Chemical Identity
Precise identification of a chemical entity is the foundation of reproducible scientific research. This compound is known by several synonyms, and a clear understanding of these is crucial for navigating chemical databases and literature.
The definitive identifier for this compound is its CAS Registry Number: 959020-16-7 .[1]
Key Synonyms and Nomenclature
-
Systematic (IUPAC) Name: 2-chloro-4-propan-2-ylpyridine[1]
-
Common Synonyms: 2-CHLORO-4-(PROPAN-2-YL)PYRIDINE, 2-CHLORO-4-(ISO-PROPYL)PYRIDINE, 4-isopropyl-2-chloropyridine.[1]
The structural representation of this compound is fundamental to understanding its reactivity.
Caption: Chemical structure of this compound.
Physicochemical and Computed Properties
A comprehensive understanding of the molecule's properties is essential for its handling, reaction optimization, and predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClN | --INVALID-LINK--[1] |
| Molecular Weight | 155.62 g/mol | --INVALID-LINK--[1] |
| Boiling Point (Predicted) | 211.4 ± 20.0 °C | --INVALID-LINK--[2] |
| Density (Predicted) | 1.075 ± 0.06 g/cm³ | --INVALID-LINK--[2] |
| LogP (Predicted) | 2.9 | --INVALID-LINK--[1] |
| CAS Registry Number | 959020-16-7 | --INVALID-LINK--[] |
Synthesis and Manufacturing Insights
The accessibility of this compound is a key factor in its widespread use. A patented method highlights an efficient, high-yield, and high-purity synthesis route suitable for industrial production.[4]
Patented Synthesis Protocol
This synthetic pathway proceeds in two main stages, starting from readily available 2-chloroisonicotinic acid methyl ester.
Step 1: Grignard Reaction to Form the Alcohol Intermediate
The initial step involves the reaction of 2-chloroisonicotinic acid methyl ester with a Grignard reagent, such as methyl magnesium bromide, to form the tertiary alcohol intermediate, 4-(2-hydroxyisopropyl)-2-chloropyridine.[4]
Step 2: Reduction to this compound
The alcohol intermediate is then subjected to a reduction reaction to yield the final product, this compound.[4]
Caption: High-level overview of the patented synthesis route.
Detailed Experimental Protocol
From Patent CN112321494B[4]
Step 1:
-
Dissolve 340g of 2-chloroisonicotinic acid methyl ester in 6800mL of THF at room temperature.
-
Cool the solution to between -50°C and -60°C.
-
Slowly add 5000mL of a 1M solution of methyl magnesium bromide in THF.
-
Allow the reaction mixture to naturally warm to 20-30°C and stir for 2 hours.
-
Cool the mixture to 0-10°C and quench the reaction by the dropwise addition of a saturated ammonium chloride solution.
-
Stir for 30 minutes, then separate the layers.
-
Extract the aqueous phase with ethyl acetate.
-
Combine the organic phases and concentrate under reduced pressure to yield 4-(2-hydroxyisopropyl)-2-chloropyridine.
Step 2:
-
The crude 4-(2-hydroxyisopropyl)-2-chloropyridine is subjected to reduction. The patent suggests this can be carried out at a temperature range of 20-150°C, preferably 70-80°C, for 2-20 hours (preferably 5 hours). The specific reducing agent is not explicitly defined in the abstract but this step is crucial for the final product formation.
This method is advantageous due to its high yield, high product purity, readily available starting materials, and operational simplicity, making it suitable for industrial-scale production.[4]
Core Reactivity and Applications in Drug Discovery
This compound is a versatile intermediate, primarily due to the reactivity of the chloro-substituent on the electron-deficient pyridine ring. This allows for its participation in key carbon-carbon and carbon-nitrogen bond-forming reactions that are central to the synthesis of complex drug molecules.
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 2-position of the pyridine ring is susceptible to displacement by nucleophiles. This reactivity is enhanced by the electron-withdrawing nature of the ring nitrogen. Common nucleophiles include amines, alcohols, and thiols, leading to the formation of 2-amino, 2-alkoxy, and 2-thioalkoxy pyridine derivatives, respectively.
Caption: General scheme for Nucleophilic Aromatic Substitution.
Experimental Protocol: General Amination
-
To a solution of this compound in a suitable solvent (e.g., dioxane, DMF, or NMP), add the desired amine (1.1-1.5 equivalents) and a base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU) (2-3 equivalents).
-
Heat the reaction mixture at a temperature ranging from 80°C to 150°C, or utilize microwave irradiation for accelerated reaction times.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura)
A cornerstone of modern organic synthesis, the Suzuki-Miyaura coupling allows for the formation of a C-C bond between the 2-position of the pyridine ring and a variety of sp²-hybridized carbon atoms from boronic acids or esters. This reaction is instrumental in constructing biaryl and hetero-biaryl scaffolds, which are prevalent in many kinase inhibitors and other targeted therapies.
Caption: General scheme for Suzuki-Miyaura Cross-Coupling.
Experimental Protocol: Microwave-Assisted Suzuki Coupling [5]
-
In a microwave vial, combine this compound (0.5 mmol), the desired arylboronic acid (0.6-0.75 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂, 0.5-5 mol%), and a base (e.g., Na₂CO₃ or K₂CO₃, 1.0-1.5 mmol).
-
Add a suitable solvent system (e.g., Dioxane/H₂O or DMF).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (typically 120-150°C) for 10-30 minutes.
-
After the reaction, cool the vial to room temperature.
-
Dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic extracts, dry over an anhydrous salt, and concentrate.
-
Purify the residue by column chromatography.
Application in the Synthesis of Therapeutic Agents
This compound and its derivatives are key intermediates in the synthesis of high-value pharmaceutical targets. For instance, related pyridinyl amines are crucial for the synthesis of KRAS G12C inhibitors, a class of targeted cancer therapies.[6] The structural motif provided by this compound is also relevant in the development of renin inhibitors for the treatment of hypertension.[4]
Safety, Handling, and Storage
Proper handling and storage of this compound are essential for laboratory safety. While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, data from closely related chloropyridines can provide guidance.
General Hazards:
-
Flammability: Chloropyridines can be flammable liquids or solids.
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: Causes skin and serious eye irritation.[7]
Handling and Personal Protective Equipment (PPE):
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.
-
Avoid breathing vapors or dust.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from heat, sparks, and open flames.
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[7]
Conclusion
This compound stands as a testament to the enabling power of well-designed chemical intermediates in the advancement of pharmaceutical sciences. Its defined reactivity, coupled with an efficient and scalable synthesis, positions it as a valuable tool for researchers and drug development professionals. A thorough understanding of its properties, synthesis, and reaction chemistry, as outlined in this guide, is crucial for leveraging its full potential in the creation of next-generation therapeutics.
References
- 1. This compound | C8H10ClN | CID 587840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 959020-16-7 [chemicalbook.com]
- 4. CN112321494B - Method for preparing this compound - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2021097207A1 - Improved synthesis of kras g12c inhibitor compound - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of 2-Chloro-4-isopropylpyridine
Abstract: This technical guide provides a comprehensive overview of the synthesis of 2-Chloro-4-isopropylpyridine, a key intermediate in the development of advanced materials and pharmaceuticals. We will delve into a highly efficient and scalable modern synthetic route, providing a detailed, step-by-step protocol. Furthermore, this guide will explore alternative historical and contemporary synthetic strategies, offering a comparative analysis to inform methodological choices in a research and development setting. The underlying mechanisms of the key chemical transformations will be discussed, grounded in established principles of organic chemistry and supported by peer-reviewed literature. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and materials science.
Introduction: The Significance of this compound
This compound (CAS 959020-16-7) is a substituted pyridine derivative that has emerged as a valuable building block in organic synthesis.[1][2][] Its unique structural features, combining a reactive chlorine atom at the 2-position susceptible to nucleophilic substitution and an isopropyl group at the 4-position influencing steric and electronic properties, make it a versatile precursor for a range of complex molecules. This compound is particularly noted for its application as an intermediate in the synthesis of materials for Organic Light Emitting Diodes (OLEDs) and various compounds with potential therapeutic properties.[4][5] The strategic importance of this intermediate necessitates robust and efficient synthetic methodologies to ensure its availability for research and commercial applications. While the initial discovery and first reported synthesis of this specific compound are not prominently documented in readily available literature, several analogous and modern synthetic approaches provide a clear pathway to its production.
A Modern and Efficient Two-Step Synthesis
A recently disclosed method provides a high-yield and scalable pathway to this compound, starting from the readily available 2-chloroisonicotinic acid methyl ester.[4] This two-step process involves a Grignard reaction to introduce the isopropyl group, followed by a reduction of the resulting tertiary alcohol.
Overall Synthetic Scheme
Caption: High-yield, two-step synthesis of this compound.
Detailed Experimental Protocol
The following protocol is adapted from the procedure described in patent CN112321494B.[4]
Step 1: Synthesis of 4-(2-Hydroxyisopropyl)-2-chloropyridine
-
In a suitable reaction vessel, dissolve 2-chloroisonicotinic acid methyl ester (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to between -50 and -60 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add a 1M solution of methyl magnesium bromide in THF (approx. 2.5-3.0 eq) dropwise, maintaining the internal temperature below -50 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature (20-30 °C) and stir for approximately 2 hours.
-
Cool the reaction mixture to 0-10 °C and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Stir the mixture for 30 minutes, then separate the organic and aqueous layers.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-(2-hydroxyisopropyl)-2-chloropyridine.
Step 2: Synthesis of this compound
-
To the crude 4-(2-hydroxyisopropyl)-2-chloropyridine (1.0 eq) from the previous step, add triethylsilane (approx. 3.0-4.0 eq) and trifluoroacetic acid (approx. 3.0-4.0 eq).
-
Heat the mixture to reflux (approximately 80-90 °C) and maintain for 12-16 hours, monitoring the reaction by a suitable method (e.g., TLC or GC-MS) until the starting material is consumed.
-
Cool the reaction mixture to approximately 60 °C and add n-hexane.
-
Stir for 30 minutes, then allow the layers to separate.
-
Extract the aqueous layer with n-hexane.
-
Combine the organic layers, wash with a saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to afford this compound as an oily liquid.
Quantitative Data
| Step | Product | Starting Material | Yield |
| 1 | 4-(2-Hydroxyisopropyl)-2-chloropyridine | 2-Chloroisonicotinic acid methyl ester | Not explicitly stated, used crude in next step |
| 2 | This compound | 4-(2-Hydroxyisopropyl)-2-chloropyridine | 93.7%[4] |
Mechanistic Insights
The first step of this synthesis is a classic Grignard reaction . The organomagnesium reagent (CH₃MgBr) acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the ester. This addition occurs twice, first displacing the methoxy group to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent to form a tertiary alkoxide. Subsequent workup with a mild acid (ammonium chloride) protonates the alkoxide to yield the tertiary alcohol, 4-(2-hydroxyisopropyl)-2-chloropyridine.
The second step is an ionic reduction of the tertiary alcohol. Trifluoroacetic acid protonates the hydroxyl group, converting it into a good leaving group (water). The departure of water generates a stable tertiary carbocation at the benzylic-like position. Triethylsilane then acts as a hydride donor, with the hydride ion nucleophilically attacking the carbocation to furnish the final product, this compound.
Alternative Synthetic Strategies
While the above method is highly effective, it is instructive for the research scientist to be aware of other potential synthetic routes, which are common for the preparation of 2-chloropyridine derivatives. These methods typically start from more fundamental pyridine precursors.
From 2-Aminopyridines via Diazotization
Caption: Synthesis of this compound via diazotization.
The diazotization of aminopyridines can be challenging due to the lower stability of the corresponding diazonium salts compared to their aniline counterparts.[6][7] However, performing the reaction in concentrated hydrochloric acid with sodium nitrite or an alkyl nitrite can lead to good yields of the desired 2-chloropyridine.[4][6]
From Pyridine N-Oxides
The chlorination of pyridine N-oxides is a powerful method for introducing a chlorine atom at the 2- or 4-position. This route would commence with the oxidation of 4-isopropylpyridine to 4-isopropylpyridine-N-oxide, which can be achieved using oxidizing agents like peracetic acid.[8] The subsequent deoxygenative chlorination is typically performed with reagents such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[9]
Caption: Synthesis of this compound from the corresponding N-oxide.
This method offers the advantage of high regioselectivity for the 2-position. The N-oxide activates the pyridine ring towards nucleophilic attack, and the chlorinating agent acts as both an activator for the N-oxide and a source of chloride ions.
From 2-Hydroxypyridines (2-Pyridones)
2-Hydroxypyridines, which exist in equilibrium with their 2-pyridone tautomer, can be converted to 2-chloropyridines using strong chlorinating agents. The synthesis would start with 4-isopropyl-2-hydroxypyridine. The chlorination is typically carried out with phosphorus oxychloride (POCl₃), often at elevated temperatures.[10]
Caption: Synthesis of this compound from the corresponding 2-pyridone.
This method is straightforward and often high-yielding, provided the starting 2-hydroxypyridine is accessible.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Material | Key Reagents | Advantages | Disadvantages | Reported Yield (Analogues) |
| Modern Two-Step | 2-Chloroisonicotinic acid methyl ester | CH₃MgBr, Et₃SiH, TFA | High yield, high purity, scalable.[4] | Requires cryogenic conditions for the Grignard step.[4] | 93.7% (for the target molecule)[4] |
| Diazotization | 2-Amino-4-isopropylpyridine | NaNO₂, HCl, CuCl | Utilizes a common transformation. | Diazonium salt instability, potential for side reactions.[6][7] | 76% (for 2-chloro-4-n-propylpyridine)[6] |
| Pyridine N-Oxide | 4-Isopropylpyridine | m-CPBA, POCl₃ | High regioselectivity for the 2-position. | Two-step process, handling of peracids.[8][9] | Generally good to high yields reported for 2-chloropyridines. |
| 2-Pyridone | 4-Isopropyl-2-hydroxypyridine | POCl₃ | Direct conversion, often high yielding.[10] | Accessibility of the starting 4-isopropyl-2-pyridone may be a concern. | High yields (e.g., 91% for 2-chloro-4-bromopyridine)[10] |
Conclusion
The synthesis of this compound can be achieved through several viable synthetic pathways. A modern, two-step approach starting from 2-chloroisonicotinic acid methyl ester offers a particularly high-yielding and scalable option, making it well-suited for industrial applications.[4] More traditional methods, including the diazotization of 2-amino-4-isopropylpyridine, chlorination of 4-isopropylpyridine-N-oxide, and the treatment of 4-isopropyl-2-pyridone with a chlorinating agent, remain valuable alternatives, each with its own set of advantages and challenges. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, desired scale, and the specific capabilities of the laboratory. This guide provides the necessary technical information and comparative insights to assist researchers in making an informed decision for the efficient synthesis of this important chemical intermediate.
References
- 1. This compound | C8H10ClN | CID 587840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound CAS#: 959020-16-7 [chemicalbook.com]
- 4. portal.tpu.ru [portal.tpu.ru]
- 5. CN112321494B - Method for preparing this compound - Google Patents [patents.google.com]
- 6. 2-chloro-4-(iso-propyl)pyridine, CasNo.959020-16-7 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 7. Diazotisation [organic-chemistry.org]
- 8. Buy 4-Isopropyl-pyridine 1-oxide | 22581-87-9 [smolecule.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
Unlocking the Potential of 2-Chloro-4-isopropylpyridine: A Technical Guide to Future Research
Abstract
The pyridine scaffold is a cornerstone of modern chemical sciences, integral to pharmaceuticals, agrochemicals, and advanced materials.[1][2] Within this vast chemical space, 2-Chloro-4-isopropylpyridine emerges as a particularly intriguing, yet underexplored, building block. Its unique substitution pattern—a reactive chloro group at the 2-position primed for cross-coupling and a bulky, electron-donating isopropyl group at the 4-position—presents a compelling platform for the development of novel molecular architectures. This guide delineates a series of potential research avenues for this compound, offering a strategic blueprint for researchers in drug discovery, crop science, and materials development. We will delve into advanced synthetic methodologies, explore its potential in medicinal and agrochemical applications, and propose its integration into novel functional materials. Each proposed area is supported by a robust scientific rationale and detailed experimental protocols, designed to accelerate innovation and unlock the full potential of this versatile heterocyclic compound.
Introduction: The Strategic Value of this compound
This compound (CAS No. 959020-16-7) is a substituted pyridine with the molecular formula C₈H₁₀ClN. The strategic placement of its functional groups is key to its potential. The chlorine atom at the C2 position serves as a versatile handle for a wide array of transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.[3] These reactions are fundamental to modern synthetic chemistry, enabling the construction of complex molecular frameworks.
The isopropyl group at the C4 position is not merely a passive substituent. As an electron-donating group, it influences the electronic properties of the pyridine ring, potentially modulating the reactivity of the C2-chloro group and directing further functionalization.[4] Its steric bulk can also play a crucial role in dictating the conformation of downstream products, a critical factor in designing molecules with specific biological activities or material properties. This guide will explore how these features can be strategically exploited in three key research domains.
Research Area 1: Advanced Synthetic Methodologies and Regioselective Functionalization
The inherent reactivity of the C2-chloro group is the logical starting point for derivatization. However, a comprehensive exploration of this compound's synthetic potential requires a deeper understanding of how the 4-isopropyl group influences reactivity at other positions on the pyridine ring.
Systematic Exploration of Cross-Coupling Reactions at the C2 Position
While cross-coupling reactions on 2-chloropyridines are well-established, a systematic study on this compound will provide valuable data on the electronic and steric influence of the 4-isopropyl group.
Scientific Rationale: The electron-donating nature of the isopropyl group is expected to increase the electron density of the pyridine ring, which could modulate the rate and efficiency of the oxidative addition step in palladium-catalyzed cross-coupling reactions. A systematic investigation using a variety of coupling partners will create a valuable dataset for predicting reactivity and optimizing reaction conditions.
Experimental Workflow:
Caption: Workflow for C2-Position Functionalization.
Detailed Protocols:
-
Protocol 1: Suzuki-Miyaura Cross-Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Add the palladium catalyst, for instance, Pd(PPh₃)₄ (3 mol%).[3]
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1 v/v).
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography.
-
-
Protocol 2: Buchwald-Hartwig Amination
-
In a glovebox, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), sodium tert-butoxide (1.4 equiv.), and a palladium catalyst system (e.g., Pd₂(dba)₃ with a suitable phosphine ligand like XPhos) in a vial.
-
Add anhydrous toluene as the solvent.
-
Seal the vial and heat the mixture to 100-110 °C for 16-24 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product via column chromatography.
-
Investigating C-H Functionalization at C3, C5, and C6 Positions
Recent advances in C-H activation offer a powerful tool for the late-stage functionalization of heterocyclic compounds. Investigating the regioselectivity of C-H functionalization on the this compound scaffold could unlock novel synthetic pathways.
Scientific Rationale: The electronic landscape of the pyridine ring, influenced by both the chloro and isopropyl groups, will dictate the preferred sites for C-H activation. The electron-donating isopropyl group may activate the C3 and C5 positions towards electrophilic aromatic substitution-type C-H functionalization, while the electron-withdrawing chloro group deactivates the adjacent C3 position.[5] This interplay of electronic effects presents an interesting regioselectivity challenge.
Proposed Research: A screening of various C-H arylation, alkylation, and borylation conditions should be performed. The use of different directing groups or leveraging the inherent electronic bias of the substrate could lead to selective functionalization at the C3, C5, or C6 positions.
Research Area 2: Applications in Medicinal Chemistry
The pyridine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs.[2][6][7] The 4-isopropylpyridine motif, in particular, can serve as a valuable pharmacophore, offering a balance of lipophilicity and metabolic stability.
Synthesis of Novel Kinase Inhibitor Scaffolds
Many kinase inhibitors feature a substituted pyridine core that interacts with the hinge region of the kinase domain. The 2-amino-4-isopropylpyridine scaffold, accessible via Buchwald-Hartwig amination of this compound, is an excellent starting point for the synthesis of a novel kinase inhibitor library.
Scientific Rationale: The 2-aminopyridine moiety can form key hydrogen bonds with the kinase hinge region. The 4-isopropyl group can occupy a hydrophobic pocket, potentially enhancing binding affinity and selectivity. By varying the substituent at the 2-amino position, a diverse library of compounds can be generated for screening against a panel of kinases.
Synthetic Workflow:
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. imperial.ac.uk [imperial.ac.uk]
- 5. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. [PDF] The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives | Semantic Scholar [semanticscholar.org]
- 7. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safe Handling and Application of 2-Chloro-4-isopropylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols, handling procedures, and essential physicochemical properties of 2-Chloro-4-isopropylpyridine. Designed for professionals in research and drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure safe and effective laboratory operations.
Compound Profile and Physicochemical Properties
This compound (CAS No. 959020-16-7) is a substituted pyridine derivative utilized as a building block in the synthesis of various therapeutically significant compounds.[1] A thorough understanding of its physical and chemical properties is fundamental to its safe handling.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClN | [2] |
| Molecular Weight | 155.62 g/mol | [2] |
| Appearance | Colorless to pale yellow, oily liquid | [3] |
| Boiling Point | Not explicitly available for this compound. For the related 2-chloropyridine, it is 170 °C. | [4] |
| LogP | 2.8584 | [2] |
| Vapor Pressure | Data not available. As a substituted pyridine, it is expected to be a volatile compound. | |
| Solubility | Soluble in alcohol and ether. The related 2-chloropyridine has a water solubility of 2.5 g/100 g at 25°C. | [4] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with its flammability and toxicity upon exposure.
GHS Hazard Statements:
-
H227: Combustible liquid.[5]
-
H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.[5]
-
H341: Suspected of causing genetic defects.[5]
Signal Word: Danger
It is crucial to handle this compound with the understanding that it can be absorbed through the skin, increasing overall exposure.[3]
Toxicological Profile: Understanding the Risks
While specific toxicological studies for this compound are not extensively published, data from structurally similar compounds, such as 2-chloropyridine, provide valuable insights into its potential health effects.
Routes of Exposure: Inhalation, skin absorption, ingestion, and eye contact.[6]
Acute Effects:
-
Inhalation: May cause irritation of the nose, throat, and respiratory system, leading to coughing and wheezing.[3][5] High concentrations of pyridine derivatives can lead to headache, dizziness, nausea, and other central nervous system effects.[6]
-
Skin Contact: Causes skin irritation and is toxic upon contact.[5] Prolonged contact may lead to dermatitis.[6]
-
Eye Contact: Causes serious eye irritation, characterized by redness, watering, and itching.[5]
-
Ingestion: Harmful if swallowed and may cause gastrointestinal upset.[6]
Chronic Effects:
-
Long-term exposure to pyridine and its derivatives may lead to liver and kidney damage.[6]
-
Some chloropyridines are suspected of causing genetic defects.[5]
-
For the related o-chloropyridine, chronic low-dose exposure has been associated with cirrhosis of the liver in animal studies.[7]
Occupational Exposure Limits:
-
No specific occupational exposure limits have been established for this compound or 2-chloropyridine.[3][8] In the absence of established limits, all handling should be conducted with the assumption of high toxicity, and exposure should be minimized. For the parent compound, pyridine, the NIOSH Recommended Exposure Limit (REL) and OSHA Permissible Exposure Limit (PEL) is a Time-Weighted Average (TWA) of 5 ppm (15 mg/m³).[9]
Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is paramount to ensuring a safe laboratory environment when working with this compound.
Engineering Controls
The primary line of defense against exposure is the use of effective engineering controls.
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] Local exhaust ventilation is crucial to control the release of vapors at the source.[3]
-
Automated Dispensing: Where feasible, use automated or semi-automated systems for transferring the liquid from storage containers to reaction vessels to minimize the risk of spills and inhalation exposure.[3]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.
Storage Requirements
-
Store in a cool, dry, and well-ventilated area, away from sources of heat, sparks, and open flames.[5]
-
Keep containers tightly closed to prevent the escape of vapors.[5]
-
Store away from incompatible materials such as strong oxidizing agents and strong acids.[5]
-
The storage area should be clearly marked with the appropriate hazard warnings.
Accidental Release and Emergency Protocols
A clear and well-rehearsed emergency plan is essential for mitigating the consequences of an accidental release.
Spill Response
For Minor Spills (less than 50 mL):
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: Wear appropriate PPE, including respiratory protection if necessary.
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.[5][10]
-
Collection: Carefully collect the absorbed material into a labeled, sealable container for hazardous waste disposal.
-
Decontamination: Clean the spill area with a detergent and water solution, followed by a final rinse with water.[11]
For Major Spills (greater than 50 mL):
-
Evacuate: Evacuate the immediate area and restrict access.[5]
-
Ventilate: If safe to do so, increase ventilation to the area.
-
Seek Assistance: Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[11]
-
Containment (if safe): From a safe distance, attempt to prevent the spill from entering drains or waterways.[5]
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure.
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[5] Seek immediate medical attention.
-
Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected area with plenty of soap and lukewarm water for at least 15-20 minutes.[5] Seek immediate medical attention.
-
Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[5] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[10] Seek immediate medical attention.
In all cases of exposure, provide the attending medical personnel with the Safety Data Sheet (SDS) for this compound.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.[5] Water spray can be used to cool fire-exposed containers.[5]
-
Unsuitable Extinguishing Media: Do not use a heavy water jet, as this may spread the fire.[10]
-
Specific Hazards: The compound is combustible and may form explosive vapor-air mixtures.[10] Thermal decomposition can release toxic and irritating gases, including nitrogen oxides, hydrogen chloride, and carbon monoxide.[5]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing.[5]
Decontamination and Waste Disposal
Proper decontamination and waste disposal are crucial to prevent environmental contamination and secondary exposure.
Decontamination Procedures
-
Equipment: All laboratory equipment that has come into contact with this compound should be thoroughly cleaned. This can be achieved by rinsing with a suitable organic solvent (such as ethanol or acetone) in a fume hood, followed by washing with soap and water.
-
Work Surfaces: Decontaminate work surfaces at the end of each procedure by wiping them down with a suitable solvent and then a detergent solution.
-
PPE: Contaminated gloves and disposable lab coats should be removed carefully to avoid skin contact and disposed of as hazardous waste. Reusable PPE, such as face shields, should be decontaminated after each use.
Waste Disposal
-
Waste Classification: this compound and materials contaminated with it are considered hazardous waste.[12]
-
Collection: Collect all waste containing this compound in clearly labeled, sealed, and chemically compatible containers.
-
Disposal Method: The primary recommended method for the disposal of chlorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility.[12] This process should be equipped with afterburners and scrubbers to neutralize the resulting acidic gases.[13]
-
Neutralization: While chemical neutralization of pyridine bases with a strong acid is possible, this should only be considered as a pre-treatment step under controlled conditions by trained personnel and in accordance with local regulations, as it generates a larger volume of waste.[14] Never dispose of this chemical down the drain.[15]
Application in Synthesis: A Practical Example
This compound is a key intermediate in organic synthesis. A patent for its preparation describes a two-step process starting from 2-chloroisonicotinic acid methyl ester.[16] The second step involves the reduction of an intermediate alcohol using triethylsilane and trifluoroacetic acid.
Causality Behind Procedural Choices:
-
Inert Atmosphere: While not explicitly stated for this specific reduction, reactions involving organosilanes are often performed under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.
-
Reagent Selection: Triethylsilane is a common reducing agent for deoxygenation reactions. Trifluoroacetic acid acts as a strong acid catalyst to facilitate the reaction.
-
Workup Procedure: The use of n-hexane for extraction is logical due to the non-polar nature of the final product. The subsequent drying with anhydrous sodium sulfate removes residual water before the final concentration.[16]
This understanding of the "why" behind the procedural steps allows researchers to anticipate potential hazards and implement appropriate safety measures, such as ensuring all glassware is dry and the reaction is conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable chemical intermediate with significant utility in research and development. However, its hazardous properties necessitate a comprehensive understanding and strict adherence to safety protocols. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and following the detailed handling, storage, and emergency procedures outlined in this guide, researchers can mitigate the risks associated with this compound and ensure a safe and productive laboratory environment.
References
- 1. This compound | 959020-16-7 [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. nj.gov [nj.gov]
- 4. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. nj.gov [nj.gov]
- 7. Discussion - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 2-CHLOROPYRIDINE | Occupational Safety and Health Administration [osha.gov]
- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Pyridine [cdc.gov]
- 10. cdn.chemservice.com [cdn.chemservice.com]
- 11. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. researchgate.net [researchgate.net]
- 15. fishersci.com [fishersci.com]
- 16. CN112321494B - Method for preparing this compound - Google Patents [patents.google.com]
Methodological & Application
Synthesis of 2-Chloro-4-isopropylpyridine from 2-chloroisonicotinic acid methyl ester
Introduction: The Strategic Importance of the Isopropylpyridine Scaffold
In the landscape of modern drug discovery and development, the pyridine scaffold remains a cornerstone of medicinal chemistry. Its derivatives are integral to a vast array of pharmaceuticals and agrochemicals. Among these, 2-Chloro-4-isopropylpyridine stands out as a particularly valuable building block.[1] The strategic placement of the chloro and isopropyl groups offers medicinal chemists a versatile platform for further functionalization, enabling the synthesis of complex molecules with tailored biological activities. This guide provides a detailed, two-step protocol for the synthesis of this compound, commencing from the readily available 2-chloroisonicotinic acid methyl ester. The methodology is designed to be robust and scalable, addressing the needs of researchers in both academic and industrial settings.
Synthetic Strategy: A Two-Step Approach
The conversion of 2-chloroisonicotinic acid methyl ester to this compound is efficiently achieved through a two-step synthetic sequence. This process begins with a Grignard reaction to construct the isopropyl group, followed by a reduction step to yield the final product.[2] This approach is advantageous due to its high yield, the accessibility of starting materials, and straightforward operational procedures, making it suitable for industrial production.[2]
Figure 1: Overall reaction scheme for the synthesis of this compound.
Part 1: Grignard Reaction for Tertiary Alcohol Formation
Mechanism and Rationale
The first step involves the addition of a Grignard reagent, specifically methylmagnesium bromide (CH₃MgBr), to the ester functionality of 2-chloroisonicotinic acid methyl ester. Grignard reagents are potent nucleophiles and strong bases due to the highly polarized carbon-magnesium bond.[3][4] The reaction proceeds via nucleophilic acyl substitution. The nucleophilic methyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of the ester. This initially forms a tetrahedral intermediate. Unlike the reaction with aldehydes or ketones, this intermediate is unstable and collapses, expelling the methoxide leaving group to form a ketone intermediate (2-chloro-4-acetylpyridine). However, since ketones are also highly reactive towards Grignard reagents, a second equivalent of methylmagnesium bromide immediately adds to the newly formed ketone.[4][5] This second addition leads to a new tetrahedral intermediate which, upon acidic workup, is protonated to yield the tertiary alcohol, 4-(2-hydroxyisopropyl)-2-chloropyridine.[2][6] The use of an excess of the Grignard reagent ensures the complete conversion of the starting ester to the desired tertiary alcohol.
Detailed Experimental Protocol: Step 1
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| 2-chloroisonicotinic acid methyl ester | C₇H₆ClNO₂ | 171.58 | 340 g | 1.98 |
| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 6800 mL | - |
| Methylmagnesium bromide (1M in THF) | CH₃MgBr | 119.23 | 5000 mL | 5.00 |
| Saturated Ammonium Chloride Solution | NH₄Cl | 53.49 | As needed | - |
| Ethyl Acetate (EA) | C₄H₈O₂ | 88.11 | As needed | - |
Procedure
-
Reaction Setup: In a suitable multi-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 340 g of 2-chloroisonicotinic acid methyl ester in 6800 mL of anhydrous THF at room temperature. Stir until a clear solution is obtained.
-
Cooling: Cool the reaction mixture to between -50°C and -60°C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add 5000 mL of 1M methylmagnesium bromide in THF dropwise via the dropping funnel, ensuring the internal temperature is maintained between -50°C and -60°C. The addition rate should be carefully controlled to prevent a rapid increase in temperature.
-
Warming and Reaction: Once the addition is complete, allow the reaction mixture to naturally warm to a temperature of 20-30°C and continue to stir for 2 hours.
-
Quenching: After the reaction is complete, cool the mixture to 0-10°C in an ice bath. Carefully and slowly add saturated ammonium chloride solution dropwise to quench the excess Grignard reagent. This is an exothermic process, so slow addition is crucial.
-
Workup and Extraction: Stir the quenched mixture for 30 minutes, then transfer it to a separatory funnel. Allow the layers to separate. Extract the aqueous phase once with ethyl acetate.
-
Drying and Concentration: Combine the organic layers and concentrate to dryness at 50°C under reduced pressure to yield crude 4-(2-hydroxyisopropyl)-2-chloropyridine.[2]
Part 2: Reduction of the Tertiary Alcohol
Mechanism and Rationale
The second step of the synthesis is the reduction of the tertiary alcohol, 4-(2-hydroxyisopropyl)-2-chloropyridine, to the final product, this compound.[2] This involves the removal of the hydroxyl group. While the patent does not specify the exact reducing agent in its abstract, this transformation can be achieved through various methods, commonly involving catalytic hydrogenation. In this process, the substrate is reacted with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂).[7][8] The reaction likely proceeds via hydrogenolysis of the C-O bond, which is facilitated by the benzylic-like position of the alcohol on the pyridine ring. The choice of catalyst, solvent, and reaction conditions (temperature and pressure) is critical for achieving high yield and selectivity.
Figure 2: Experimental workflow for the two-step synthesis.
Detailed Experimental Protocol: Step 2
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |
| 4-(2-hydroxyisopropyl)-2-chloropyridine | C₈H₁₀ClNO | 171.62 | From Step 1 |
| Reducing Agent (e.g., Pd/C) | - | - | Catalytic amount |
| Solvent (e.g., Ethanol or Acetic Acid) | - | - | As needed |
| Hydrogen Gas | H₂ | 2.02 | Sufficient pressure |
Procedure
-
Reaction Setup: In a hydrogenation vessel, dissolve the crude 4-(2-hydroxyisopropyl)-2-chloropyridine obtained from Step 1 in a suitable solvent such as ethanol or acetic acid.
-
Catalyst Addition: Carefully add a catalytic amount of a suitable hydrogenation catalyst (e.g., 5-10% Pd/C).
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired hydrogen pressure and heat the reaction mixture to the specified temperature (e.g., 70-80°C).[2]
-
Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 2-20 hours).[2]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Wash the celite pad with the reaction solvent. Combine the filtrate and washings and remove the solvent under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to afford pure this compound.
Conclusion
This application note details a reliable and high-yielding two-step synthesis of this compound from 2-chloroisonicotinic acid methyl ester. The protocol leverages a classic Grignard reaction followed by a reduction step, providing a practical route for obtaining this valuable synthetic intermediate. The outlined procedures, with their emphasis on causality and operational detail, are intended to empower researchers in the fields of medicinal chemistry and drug development to efficiently access this key molecular scaffold.
References
- 1. This compound | 959020-16-7 [chemicalbook.com]
- 2. CN112321494B - Method for preparing this compound - Google Patents [patents.google.com]
- 3. Grignard Reagents [chemed.chem.purdue.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. echemi.com [echemi.com]
- 6. youtube.com [youtube.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
BF₃-Mediated Direct C4-Functionalization of Pyridines: A Protocol for the Synthesis of 2-Chloro-4-isopropylpyridine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract Functionalized pyridine scaffolds are ubiquitous in pharmaceuticals and agrochemicals, making the development of efficient and selective synthetic methods a cornerstone of modern organic chemistry. Traditional approaches often rely on multi-step sequences involving pre-functionalization of the pyridine ring. This application note details a robust, transition-metal-free protocol for the direct C4-alkylation of a substituted pyridine using boron trifluoride (BF₃) as a Lewis acid activator. We present a detailed methodology for the synthesis of 2-chloro-4-isopropylpyridine, a valuable building block, from commercially available 2-chloropyridine. This guide provides in-depth mechanistic insights, a step-by-step experimental procedure, safety protocols, and expected outcomes to enable researchers to successfully implement this powerful technique.
Part 1: Mechanistic Rationale and Scientific Principles
The direct functionalization of pyridines presents a significant challenge due to the inherent electron-deficient nature of the heterocycle, which deactivates it towards electrophilic substitution and makes it susceptible to nucleophilic attack only with highly reactive nucleophiles. The strategic use of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), overcomes this hurdle.
The Role of BF₃·OEt₂: Pyridine Ring Activation
The lone pair of electrons on the pyridine nitrogen atom readily coordinates with the electron-deficient boron atom of BF₃.[1][2] This coordination has a profound electronic effect on the pyridine ring:
-
Lewis Acid Adduct Formation: BF₃ acts as a strong Lewis acid, forming a stable adduct with the Lewis basic pyridine nitrogen.[3]
-
Enhanced Electrophilicity: This complexation dramatically increases the electron-deficient character of the pyridine ring by withdrawing electron density. This activation renders the ring highly susceptible to nucleophilic attack.
-
Regiocontrol: The coordination of BF₃ directs incoming nucleophiles preferentially to the C4 position (para to the nitrogen). This regioselectivity is a key advantage of the method, minimizing the formation of isomeric byproducts.[4][5]
The reaction proceeds via a two-stage process: nucleophilic addition followed by oxidative aromatization. An organometallic reagent, such as isopropylmagnesium chloride, serves as the nucleophile, attacking the activated pyridine ring to form a dihydropyridine-BF₃ complex. To regenerate the aromatic pyridine system, an oxidant like chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) is introduced to remove the elements of H₂.[6][7]
Caption: Reaction mechanism for BF₃-mediated C4-alkylation of pyridine.
Part 2: Comprehensive Experimental Protocol
This protocol describes the synthesis of this compound on a laboratory scale. All operations should be performed in a certified fume hood, and appropriate personal protective equipment (PPE) must be worn.
Materials and Equipment
-
Reagents:
-
2-Chloropyridine (≥99%)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Isopropylmagnesium chloride (2.0 M solution in THF)
-
Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone, ≥98%)
-
Anhydrous tetrahydrofuran (THF, solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade for chromatography)
-
-
Equipment:
-
Three-neck round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas inlet and bubbler
-
Syringes and needles
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Safety Precautions
-
Boron Trifluoride Etherate (BF₃·OEt₂): Highly corrosive, flammable, and reacts violently with water, releasing toxic fumes.[8][9] Handle exclusively in a fume hood under an inert atmosphere. Wear chemical-resistant gloves (butyl rubber), safety goggles, and a face shield.[10][11] Keep away from moisture and heat.[9]
-
Isopropylmagnesium Chloride: A Grignard reagent that is highly reactive, flammable, and reacts violently with water and protic solvents. Handle under a strict inert atmosphere.
-
Anhydrous Solvents: THF can form explosive peroxides. Use freshly distilled solvent or from a sealed bottle.
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
Assemble a 100 mL three-neck round-bottom flask, equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet connected to a bubbler.
-
Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of argon.
-
-
Reagent Addition (Activation):
-
To the flask, add 2-chloropyridine (1.0 eq, e.g., 5.0 mmol, 568 mg).
-
Add anhydrous THF (25 mL) via syringe.
-
Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Slowly add BF₃·OEt₂ (1.2 eq, 6.0 mmol, 0.75 mL) dropwise via syringe over 5 minutes. The solution may turn a pale yellow.
-
Stir the mixture at -78 °C for 15 minutes to ensure complete formation of the pyridine-BF₃ adduct. The choice to pre-mix and cool before adding the nucleophile is critical to control the initial exothermic Lewis acid-base reaction and ensure the pyridine is fully activated before the Grignard reagent is introduced.
-
-
Nucleophilic Addition:
-
While maintaining the temperature at -78 °C, add isopropylmagnesium chloride (1.5 eq, 7.5 mmol, 3.75 mL of 2.0 M solution) dropwise over 15 minutes. A color change to deep red or brown is typically observed.
-
Allow the reaction to stir at -78 °C for 2 hours. The low temperature is essential to prevent side reactions and ensure regioselective C4-addition.[4]
-
-
Oxidative Aromatization:
-
In a separate dry flask, dissolve chloranil (1.5 eq, 7.5 mmol, 1.84 g) in anhydrous THF (10 mL).
-
Add the chloranil solution dropwise to the reaction mixture at -78 °C.
-
After the addition is complete, remove the cooling bath and allow the reaction to warm slowly to room temperature. Stir for an additional 2 hours at room temperature.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NaHCO₃ solution (30 mL). Caution: Gas evolution (CO₂) will occur.
-
Transfer the mixture to a separatory funnel and add ethyl acetate (50 mL).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Elute with a hexanes/ethyl acetate gradient (e.g., starting from 100:0 and gradually increasing the polarity) to isolate the pure product.
-
Combine the fractions containing the product (as determined by TLC analysis) and remove the solvent in vacuo to yield this compound as a colorless or pale yellow oil.
-
Part 3: Data Summary and Expected Results
The following table summarizes the key parameters for the described protocol. Yields are based on typical outcomes for similar BF₃-mediated pyridine functionalizations reported in the literature.[5][7]
| Parameter | Value | Rationale |
| Starting Material | 2-Chloropyridine | Substituted pyridine substrate |
| Nucleophile | Isopropylmagnesium Chloride | Source of the isopropyl group |
| Lewis Acid | BF₃·OEt₂ | Activates the pyridine ring for nucleophilic attack |
| Oxidant | Chloranil | Re-aromatizes the dihydropyridine intermediate |
| Solvent | Anhydrous THF | Aprotic solvent compatible with Grignard reagents |
| Temperature | -78 °C | Ensures regioselectivity and minimizes side reactions |
| Reaction Time | ~4-5 hours | Allows for completion of all reaction stages |
| Expected Yield | 65-80% | Typical range for this type of transformation |
| Purity | >95% (after chromatography) | Standard for purified small molecules |
Troubleshooting
-
Low Yield: May result from incomplete reaction or quenching of the Grignard reagent. Ensure all glassware is scrupulously dried and the reaction is maintained under a strict inert atmosphere. Confirm the titer of the Grignard reagent before use.
-
Formation of Byproducts: The presence of other isomers (e.g., C2 or C6 addition) may indicate that the reaction temperature was too high. Maintaining -78 °C during the addition of the Grignard reagent is critical for C4 selectivity.
-
Incomplete Oxidation: If the dihydropyridine intermediate is isolated, ensure the chloranil is of high purity and that sufficient reaction time is allowed after its addition.
Part 4: Conclusion
The BF₃-mediated direct functionalization of pyridines is a powerful, practical, and transition-metal-free method for synthesizing polysubstituted pyridine derivatives.[6] This protocol for the synthesis of this compound demonstrates the method's utility in accessing valuable chemical building blocks from simple precursors. By carefully controlling reaction conditions, particularly temperature and atmosphere, researchers can achieve high yields and excellent regioselectivity, making this a valuable addition to the synthetic chemist's toolkit for drug discovery and development.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Transition-metal-free BF3-mediated regioselective direct alkylation and arylation of functionalized pyridines using Grignard or organozinc reagents. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Collection - Transition-Metal-Free BF3âMediated Regioselective Direct Alkylation and Arylation of Functionalized Pyridines Using Grignard or Organozinc Reagents - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 7. Transition-metal-free BF3-mediated regioselective direct alkylation and arylation of functionalized pyridines using Grignard or organozinc reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 9. Is Boron Trifluoride Etherate Safe? Risks & Key Roles - Shandong Heyi Gas Co., Ltd. [heyigasglobal.com]
- 10. nj.gov [nj.gov]
- 11. cdhfinechemical.com [cdhfinechemical.com]
The Versatile Role of 2-Chloro-4-isopropylpyridine in the Synthesis of Advanced Therapeutic Compounds
Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry
The pyridine scaffold is a cornerstone in the architecture of numerous therapeutic agents due to its ability to engage in crucial biological interactions, such as hydrogen bonding, and its capacity for extensive chemical modification.[1][2] Among the vast array of pyridine-based building blocks, 2-Chloro-4-isopropylpyridine has emerged as a particularly valuable starting material for the synthesis of complex molecules in drug discovery.[3][4] Its distinct substitution pattern, featuring a reactive chlorine atom at the 2-position and an isopropyl group at the 4-position, offers a unique combination of reactivity and structural features that medicinal chemists can exploit to construct novel therapeutic agents, particularly in the realm of kinase inhibitors and other targeted therapies.[5]
The chlorine atom at the 2-position serves as a versatile handle for a variety of cross-coupling and substitution reactions, allowing for the strategic introduction of diverse functionalities. The electron-withdrawing nature of the pyridine nitrogen activates the C2 and C4 positions towards nucleophilic attack, making the chloro-substituent a good leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions.[6] Furthermore, the C-Cl bond is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, which are pivotal for the construction of carbon-carbon and carbon-nitrogen bonds, respectively.[2][7]
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of therapeutic compounds. We will delve into the mechanistic underpinnings of key transformations, provide detailed, field-proven protocols, and showcase the strategic application of this versatile building block in the synthesis of a clinically relevant drug.
Core Synthetic Transformations of this compound
The synthetic utility of this compound is primarily centered around three classes of reactions that allow for the elaboration of the pyridine core into more complex structures.
Suzuki-Miyaura Cross-Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or ester) and an organic halide.[2] For this compound, this reaction is instrumental in creating biaryl structures, which are common motifs in kinase inhibitors.
Mechanistic Rationale:
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with the this compound, inserting into the C-Cl bond to form a Pd(II) intermediate. This is often the rate-limiting step for less reactive aryl chlorides.
-
Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the final biaryl product, regenerating the Pd(0) catalyst.
The choice of palladium catalyst, ligand, base, and solvent system is critical for achieving high yields, especially with the less reactive chloropyridines.[2] Bulky, electron-rich phosphine ligands are often employed to facilitate the challenging oxidative addition step.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the specific ligand, base, and temperature may be necessary for different arylboronic acids.
| Parameter | Recommended Conditions | Rationale/Notes |
| Palladium Pre-catalyst | Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%) | Readily available and effective palladium sources. |
| Ligand | SPhos, XPhos, or RuPhos (2-6 mol%) | Bulky, electron-rich biarylphosphine ligands are crucial for activating the C-Cl bond. |
| Base | K₃PO₄ or K₂CO₃ (2-3 equivalents) | Moderately strong inorganic bases are generally effective and well-tolerated. |
| Solvent | 1,4-Dioxane/H₂O (4:1 to 10:1) or Toluene/H₂O | Aqueous solvent mixtures are common and often enhance reaction rates. |
| Temperature | 80-120 °C | Elevated temperatures are typically required to drive the reaction to completion. |
| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent oxidation and deactivation of the Pd(0) catalyst. |
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a condenser and magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), the palladium pre-catalyst, and the phosphine ligand under an inert atmosphere.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is another indispensable palladium-catalyzed cross-coupling reaction, this time for the formation of C-N bonds from an aryl halide and an amine.[3][7] This reaction is particularly valuable for synthesizing arylamines, which are prevalent in a vast number of pharmaceuticals.
Mechanistic Rationale:
Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of ligand is again critical, with bulky, electron-rich phosphine ligands being essential for efficient coupling of chloropyridines.[8] The base plays a dual role in this reaction: it facilitates the deprotonation of the amine to form the more nucleophilic amide and also participates in the catalytic cycle.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of this compound
This protocol is a general guideline for the amination of this compound. The optimal conditions, particularly the choice of ligand and base, may vary depending on the nature of the amine coupling partner.
| Parameter | Recommended Conditions | Rationale/Notes |
| Palladium Pre-catalyst | Pd₂(dba)₃ (1-3 mol%) or a pre-formed palladacycle (e.g., G3-XPhos) | Pre-catalysts can offer improved reliability and activity. |
| Ligand | XPhos, RuPhos, or BrettPhos (2-6 mol%) | Sterically hindered biarylphosphine ligands are highly effective for C-Cl bond amination.[8] |
| Base | NaOtBu or LiHMDS (1.5-2.5 equivalents) | Strong, non-nucleophilic bases are typically required. |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Anhydrous, non-protic solvents are essential for this reaction. |
| Temperature | 80-110 °C | Elevated temperatures are generally necessary to overcome the activation barrier. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial for maintaining the integrity of the catalytic system. |
Step-by-Step Methodology:
-
Reaction Setup: In a glovebox or under a stream of inert gas, charge a dry Schlenk tube with the palladium pre-catalyst, the ligand, and the base.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction Execution: Seal the tube and heat the mixture with stirring for the required time, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction carefully with saturated aqueous ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash chromatography.
Nucleophilic Aromatic Substitution (SNAr): A Classic Transformation
Nucleophilic Aromatic Substitution (SNAr) is a fundamental reaction for functionalizing electron-deficient aromatic rings.[9] The pyridine ring, with its electron-withdrawing nitrogen atom, is particularly activated towards SNAr, especially at the 2- and 4-positions.[6] This makes this compound an excellent substrate for direct displacement of the chloride by a variety of nucleophiles, most notably amines.
Mechanistic Rationale:
The SNAr reaction proceeds via a two-step addition-elimination mechanism:
-
Nucleophilic Attack: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized onto the electronegative nitrogen atom of the pyridine ring, which provides a significant stabilizing effect.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride ion.
This reaction is often thermally driven and can sometimes be performed without a metal catalyst, offering a more "green" and cost-effective synthetic route.
Experimental Protocol: General Procedure for SNAr of this compound with an Amine
This protocol outlines a general procedure for the SNAr reaction. Reaction times and temperatures can vary significantly based on the nucleophilicity of the amine and the presence of any activating or deactivating groups.
| Parameter | Recommended Conditions | Rationale/Notes |
| Nucleophile | Primary or secondary amine (1.5-3.0 equivalents) | A slight excess of the amine can also act as the base. |
| Solvent | EtOH, DMSO, or NMP | Polar aprotic solvents can accelerate the reaction. Ethanol is a greener option.[10] |
| Base (optional) | K₂CO₃ or Et₃N (2-3 equivalents) | An external base can be added to neutralize the HCl generated. |
| Temperature | 80-160 °C (conventional or microwave heating) | Higher temperatures are often required to drive the reaction. Microwave irradiation can significantly reduce reaction times.[10] |
Step-by-Step Methodology:
-
Reaction Setup: In a sealed tube or microwave vial, combine this compound (1.0 equiv.), the amine (1.5-3.0 equiv.), and the optional base.
-
Solvent Addition: Add the solvent.
-
Reaction Execution: Heat the mixture to the desired temperature for the required duration. Monitor the reaction's progress.
-
Work-up: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Purification: Wash the organic phase, dry it, and concentrate it. Purify the crude product by chromatography or recrystallization.
Application in the Synthesis of Sonidegib: A Case Study
Sonidegib (Odomzo®) is a Hedgehog signaling pathway inhibitor approved for the treatment of locally advanced basal cell carcinoma.[2] The synthesis of Sonidegib provides an excellent example of how the reactivity of a 2-chloropyridine derivative can be harnessed to construct a complex therapeutic agent. While the reported large-scale syntheses of Sonidegib may start from a pre-formed biphenyl intermediate, a plausible and efficient laboratory-scale synthesis can be designed starting from this compound.
Retrosynthetic Analysis and Proposed Synthetic Pathway:
The synthesis of a key biphenyl amine intermediate for Sonidegib can be envisioned through a two-step sequence starting with this compound:
-
Suzuki-Miyaura Coupling: A Suzuki-Miyaura coupling between this compound and a suitable arylboronic acid (e.g., 2-amino-5-boronic acid pinacol ester) would furnish the biphenyl amine core.
-
Buchwald-Hartwig Amination or SNAr: Alternatively, a Suzuki coupling to form a biphenyl precursor followed by a Buchwald-Hartwig amination or an SNAr reaction can be employed to introduce the necessary amine functionality.
The following diagram illustrates a proposed synthetic workflow for a key precursor to Sonidegib, starting from this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. tandfonline.com [tandfonline.com]
Protocol for Grignard Reagent Reactions with 2-Chloropyridine: A Guide to Catalytic Cross-Coupling
An Application Guide for Researchers
This document provides a comprehensive overview and detailed protocols for the reaction of Grignard reagents with 2-chloropyridine. The primary focus is on transition metal-catalyzed cross-coupling reactions, which are essential for overcoming the inherent challenges of direct nucleophilic substitution on this substrate. This guide is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 2-substituted pyridines, a prevalent motif in medicinal chemistry.
The Challenge of 2-Chloropyridine Reactivity
The synthesis of 2-substituted pyridines is a cornerstone of modern synthetic chemistry. However, the direct reaction of Grignard reagents with 2-chloropyridine via a traditional nucleophilic aromatic substitution (SNAr) pathway is generally inefficient. This low reactivity stems from the strong carbon-chlorine bond, which is difficult to break.[1] Furthermore, the electron-deficient nature of the pyridine ring can lead to undesired side reactions, such as nucleophilic addition to the ring itself.[2]
To circumvent these issues, transition metal catalysis is employed to facilitate a cross-coupling reaction. This approach, often referred to as a Kumada coupling, provides a reliable and high-yielding route to the desired 2-substituted pyridine products.[3][4]
The Mechanism: A Catalytic Approach
The most successful strategies involve a catalyst, such as a cobalt or nickel complex, to mediate the carbon-carbon bond formation.[1][5][6] The reaction proceeds through a catalytic cycle that typically involves three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition : The low-valent metal catalyst (e.g., Co(I) or Ni(0)) inserts into the carbon-chlorine bond of 2-chloropyridine. This step forms an organometallic intermediate.
-
Transmetalation : The Grignard reagent (R-MgX) transfers its organic group (R) to the metal center, displacing the halide.
-
Reductive Elimination : The two organic groups on the metal center couple and are eliminated, forming the final 2-substituted pyridine product and regenerating the active catalyst.
Figure 1: A simplified diagram of the catalytic cycle for the cross-coupling reaction.
Cobalt-Catalyzed Cross-Coupling: A Field-Proven Protocol
Research has shown that cobalt(II) acetylacetonate [Co(acac)₂] is an effective and economical catalyst for the cross-coupling of 2-chloropyridine with various Grignard reagents.[1][7][8] The protocol outlined below is based on these findings.
Reaction Scope and Optimization
The choice of solvent is critical for this reaction's success. Dioxane has been identified as a superior solvent, leading to higher conversions compared to ether or THF.[1] The reaction proceeds efficiently at room temperature (25 °C), and altering the temperature does not necessarily improve the yield.[1]
The scope of the Grignard reagent is a key consideration. While benzyl, phenyl, and trimethylsilylmethyl Grignard reagents provide good to excellent yields, others like allyl, methyl, and vinyl reagents are less effective under these specific cobalt-catalyzed conditions.[1]
| Entry | Grignard Reagent (R-MgX) | Catalyst (mol%) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Benzyl-MgCl | 10 | Dioxane | 25 | 30 | 81 |
| 2 | Benzyl-MgCl | 5 | Dioxane | 25 | 30 | 73 |
| 3 | Phenyl-MgBr | 10 | Dioxane | 60 | 60 | 72 |
| 4 | (CH₃)₃SiCH₂-MgCl | 10 | Dioxane | 25 | 30 | 68 |
| 5 | Allyl-MgCl | 10 | Dioxane | -20 | 30 | Complex Mixture |
Table adapted from data presented in Ohmiya, H., Yorimitsu, H., & Oshima, K. (2004).[1]
Detailed Experimental Protocol
This protocol describes the synthesis of 2-benzylpyridine from 2-chloropyridine and benzylmagnesium chloride.
Materials:
-
2-Chloropyridine (1.0 mmol, 113.5 mg)
-
Benzylmagnesium chloride (3.0 mmol, 3.0 mL of a 1.0 M solution in diethyl ether)
-
Cobalt(II) acetylacetonate [Co(acac)₂] (0.10 mmol, 25.7 mg)
-
Anhydrous dioxane (3 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Oven-dried glassware (round-bottom flask, condenser)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon line)
-
Syringes and needles
Procedure:
Figure 2: Step-by-step workflow for the cobalt-catalyzed synthesis of 2-benzylpyridine.
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add 2-chloropyridine (1.0 mmol) and cobalt(II) acetylacetonate (0.10 mmol) to an oven-dried flask containing a magnetic stir bar.
-
Solvent Addition: Add anhydrous dioxane (3 mL) to the flask via syringe.
-
Reagent Addition: While stirring at 25 °C, add the solution of benzylmagnesium chloride (3.0 mmol) dropwise to the reaction mixture. An exothermic reaction may be observed.
-
Reaction: Stir the mixture for 30 minutes at 25 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) if desired.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the pure 2-benzylpyridine.
Safety and Troubleshooting
Safety Precautions:
-
Grignard reagents are highly reactive, pyrophoric, and react violently with water. All reactions must be conducted under strictly anhydrous conditions and an inert atmosphere.[9][10]
-
Anhydrous solvents are essential. Ensure dioxane and any other solvents are properly dried before use.
-
The quenching process is exothermic. Perform the addition of the aqueous solution slowly and with cooling if necessary.
Troubleshooting:
-
Reaction Fails to Initiate: This is often due to moisture in the glassware or solvents, or an inactive Grignard reagent. Ensure all equipment is meticulously dried and use a freshly prepared or titrated Grignard reagent.
-
Low Yields: Incomplete conversion may result from insufficient catalyst or a poor-quality Grignard reagent. The formation of side products, such as homocoupling of the Grignard reagent, can also lower the yield.[1]
-
Complex Mixture of Products: This may occur if the Grignard reagent is not suitable for the reaction conditions, as seen with allylmagnesium chloride.[1] It can also indicate decomposition of the starting materials or product.
Conclusion
The reaction of Grignard reagents with 2-chloropyridine is most effectively achieved through transition metal-catalyzed cross-coupling. The cobalt-catalyzed protocol presented here offers an efficient, economical, and operationally simple method for the synthesis of various 2-substituted pyridines. By understanding the underlying mechanism and paying close attention to the experimental parameters, particularly the choice of solvent and the nature of the Grignard reagent, researchers can reliably access these valuable chemical building blocks.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Ambeed [ambeed.com]
- 3. Kumada coupling - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 9. benchchem.com [benchchem.com]
- 10. (336f) Practical Challenges and Solutions to Continuous Grignard Chemistry | AIChE [proceedings.aiche.org]
The Strategic Application of 2-Chloro-4-isopropylpyridine in Modern Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The Pyridine Scaffold and the Rise of a Versatile Building Block
The pyridine ring is a cornerstone of medicinal chemistry, embedded in the molecular architecture of numerous blockbuster drugs.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and synthetically versatile nature make it a privileged scaffold in the design of novel therapeutic agents. Within the vast landscape of functionalized pyridines, 2-Chloro-4-isopropylpyridine has emerged as a particularly valuable building block for drug discovery programs. Its strategic placement of a reactive chlorine atom at the 2-position, ripe for cross-coupling reactions, and an isopropyl group at the 4-position, which can impart favorable pharmacokinetic properties, offers a compelling combination for medicinal chemists.
This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry. We will delve into its physicochemical properties, detail robust protocols for its key synthetic transformations, and present a case study illustrating its utility in the synthesis of a bioactive molecule. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their quest for novel therapeutics.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical characteristics of a building block is paramount for its effective use in synthesis. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 959020-16-7 | --INVALID-LINK-- |
| Molecular Formula | C₈H₁₀ClN | --INVALID-LINK-- |
| Molecular Weight | 155.62 g/mol | --INVALID-LINK-- |
| Appearance | Liquid | --INVALID-LINK-- |
| Boiling Point | 203.5±20.0 °C at 760 mmHg | --INVALID-LINK-- |
| Density | 1.059±0.06 g/cm³ | --INVALID-LINK-- |
| pKa | 2.55±0.10 | --INVALID-LINK-- |
Core Synthetic Transformations: Harnessing the Reactivity of this compound
The synthetic utility of this compound is primarily derived from the reactivity of the C2-chloro substituent, which readily participates in a variety of palladium-catalyzed cross-coupling reactions. These transformations allow for the efficient construction of carbon-carbon and carbon-nitrogen bonds, which are fundamental to the assembly of complex drug molecules.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide.[2][3] For this compound, this reaction enables the introduction of a wide array of aryl and heteroaryl substituents at the 2-position, a common strategy in the development of kinase inhibitors and other targeted therapies.
Causality Behind Experimental Choices:
-
Catalyst: Palladium catalysts, such as Pd(PPh₃)₄ or those generated in situ from a palladium precursor (e.g., Pd₂(dba)₃) and a phosphine ligand, are essential for the catalytic cycle. The choice of ligand is critical, with bulky, electron-rich phosphines often being required to facilitate the oxidative addition of the less reactive chloropyridine.[2]
-
Base: A base, such as sodium carbonate or potassium phosphate, is required to activate the boronic acid for transmetalation. The choice of base can influence the reaction rate and the tolerance of other functional groups in the molecule.
-
Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is typically used to dissolve both the organic and inorganic reaction components.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1).
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Caption: Workflow for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between an aryl halide and an amine.[4] This reaction is of immense importance in medicinal chemistry, as the arylamine motif is present in a vast number of biologically active compounds.
Causality Behind Experimental Choices:
-
Catalyst and Ligand: A palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) is used in combination with a specialized phosphine ligand. For chloropyridines, bulky, electron-rich biarylphosphine ligands such as XPhos or SPhos are often necessary to achieve high catalytic activity.
-
Base: A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS), is typically required to deprotonate the amine and facilitate the catalytic cycle.
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are used to prevent quenching of the strong base and to maintain the stability of the catalytic species.
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.2-1.5 eq.).
-
Add anhydrous toluene or 1,4-dioxane to the vessel.
-
Add this compound (1.0 eq.) and the desired amine (1.0-1.2 eq.).
-
Seal the vessel and heat the reaction mixture to 90-110 °C.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Caption: Workflow for Buchwald-Hartwig Amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is valuable for introducing rigid alkynyl linkers into a molecule, which can be used to probe binding pockets or to serve as precursors for further transformations.
Causality Behind Experimental Choices:
-
Catalysts: The reaction is co-catalyzed by a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.
-
Solvent: A polar aprotic solvent like DMF or THF is commonly used.
Experimental Protocol: Sonogashira Coupling
-
To a solution of this compound (1.0 eq.) and the terminal alkyne (1.1 eq.) in a suitable solvent (e.g., THF or DMF), add a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-3 mol%).
-
Add an amine base, such as triethylamine (2.0-3.0 eq.).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove the copper catalyst.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Case Study: Synthesis of an Isopropyl-Lafutidine Analog
To illustrate the practical application of this compound in a medicinal chemistry context, we present a hypothetical synthesis of an analog of Lafutidine, a second-generation histamine H₂ receptor antagonist used for the treatment of gastric ulcers. The actual drug, Lafutidine, is synthesized from 2-chloro-4-methylpyridine.[6] In this case study, we will replace the methyl group with an isopropyl group, a common bioisosteric replacement aimed at improving metabolic stability or receptor binding.
The overall synthetic strategy involves the functionalization of the 4-isopropylpyridine core, followed by coupling with the requisite side chain.
Caption: Synthetic scheme for an isopropyl-Lafutidine analog.
Detailed Protocol for the Synthesis of an Isopropyl-Lafutidine Analog
Step 1: Synthesis of 2-Chloro-4-(1-chloro-1-methylethyl)pyridine
-
To a solution of this compound (1.0 eq.) in carbon tetrachloride, add N-chlorosuccinimide (NCS, 1.1 eq.).
-
Add a catalytic amount of azobisisobutyronitrile (AIBN, 0.05 eq.).
-
Heat the mixture to reflux and monitor the reaction by GC-MS.
-
Upon completion, cool the reaction, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure. The crude product can be used in the next step without further purification.
Step 2: Synthesis of 2-Chloro-4-(1-(piperidin-1-yl)-1-methylethyl)pyridine
-
Dissolve the crude 2-Chloro-4-(1-chloro-1-methylethyl)pyridine (1.0 eq.) in acetonitrile.
-
Add piperidine (1.2 eq.) and potassium carbonate (2.0 eq.).
-
Heat the mixture to reflux until the starting material is consumed (monitored by TLC).
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Synthesis of the Isopropyl-Lafutidine Analog
-
Follow the general protocol for Buchwald-Hartwig amination described above, using 2-Chloro-4-(1-(piperidin-1-yl)-1-methylethyl)pyridine as the aryl chloride and the appropriate amine side chain of Lafutidine.
-
Purify the final compound by preparative HPLC to yield the target isopropyl-Lafutidine analog.
Conclusion and Future Perspectives
This compound is a versatile and valuable building block in medicinal chemistry. Its ability to undergo a range of cross-coupling reactions allows for the efficient synthesis of diverse libraries of compounds for drug discovery. The protocols and case study presented herein demonstrate its utility in accessing molecular architectures relevant to modern therapeutic targets. As the demand for novel, patentable chemical matter continues to grow, the strategic application of well-designed building blocks like this compound will remain a key enabler of innovation in the pharmaceutical industry. Future work in this area may focus on the development of even more efficient and sustainable catalytic systems for the functionalization of this and related pyridine scaffolds.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]
Application Notes and Protocols: A Researcher's Guide to the Alkylation of Functionalized Pyridines
The pyridine scaffold is a cornerstone in modern chemistry, forming the backbone of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3][4] The strategic introduction of alkyl groups onto the pyridine ring can profoundly influence the parent molecule's biological activity, solubility, and metabolic stability, making the development of robust and selective alkylation methods a paramount objective in synthetic chemistry. This guide provides an in-depth exploration of key experimental procedures for the alkylation of functionalized pyridines, offering researchers a practical toolkit for navigating this critical transformation. We will delve into the nuances of both nitrogen (N) and carbon (C-H) alkylation, elucidating the rationale behind protocol choices and providing detailed, actionable methodologies.
I. Strategic Considerations in Pyridine Alkylation: Navigating Regioselectivity
The pyridine ring presents multiple potential sites for alkylation. The lone pair of electrons on the nitrogen atom makes it a nucleophilic center, susceptible to direct N-alkylation. Concurrently, the electron-deficient nature of the pyridine ring makes direct C-H functionalization challenging without appropriate activation.[2] The primary challenge in pyridine alkylation often lies in controlling the regioselectivity of the reaction, particularly in distinguishing between the C2, C3, and C4 positions.[5][6] Modern synthetic strategies have largely overcome these hurdles through a combination of catalyst control, directing groups, and innovative reaction design.[2][5]
II. N-Alkylation of Pyridines: Synthesis of Pyridinium Salts and N-Alkyl Pyridones
N-alkylation is a fundamental transformation of pyridines, leading to the formation of pyridinium salts or, in the case of pyridinols, N-alkyl pyridones. This modification is crucial for altering the electronic properties of the ring and is a common strategy in the synthesis of ionic liquids and biologically active compounds.[7][8]
Causality of Experimental Choices in N-Alkylation
The choice of base, solvent, and alkylating agent are critical factors that dictate the success and selectivity of N-alkylation.[7][9] For pyridinols, which exist in equilibrium with their pyridone tautomers, the ambident nature of the pyridonate anion can lead to a mixture of N- and O-alkylated products.[7][9] The use of a strong, non-nucleophilic base in a polar aprotic solvent generally favors N-alkylation by promoting the formation of the pyridonate anion while minimizing competing O-alkylation.[7]
Experimental Protocol: Selective N-Alkylation of Pyridin-4-ol
This protocol details a procedure for the selective N-alkylation of pyridin-4-ol, a common challenge due to competing O-alkylation.[7]
Materials:
-
Pyridin-4-ol
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pyridin-4-ol (1.0 eq).
-
Add anhydrous DMF to dissolve the pyridin-4-ol.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Stir the mixture at room temperature for 15-20 minutes.
-
Slowly add the alkyl halide (1.1 eq) to the reaction mixture.
-
Heat the reaction to 65 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated pyridone.
Visualization of the N-Alkylation Workflow
Caption: A streamlined workflow for the N-alkylation of pyridin-4-ol.
III. C-H Alkylation of Pyridines: Direct Functionalization Strategies
Direct C-H alkylation of pyridines is a highly atom-economical and efficient method for introducing alkyl substituents onto the pyridine core.[5][10] This approach avoids the need for pre-functionalization of the pyridine ring, which can often involve multiple synthetic steps.[11][12] Several powerful strategies have emerged for achieving C-H alkylation, including the Minisci reaction, transition-metal-catalyzed methods, and photoredox catalysis.[2][5][13]
A. The Minisci Reaction: A Radical Approach to Pyridine Alkylation
The Minisci reaction is a classic and powerful method for the alkylation of electron-deficient heterocycles, including pyridines.[11] It involves the generation of an alkyl radical, which then undergoes nucleophilic addition to the protonated pyridine ring.[11]
The reaction is typically carried out under acidic conditions to protonate the pyridine nitrogen, thereby activating the ring towards radical attack.[11] A radical initiator, such as ammonium persulfate, and a silver nitrate catalyst are commonly employed to generate the alkyl radical from a carboxylic acid precursor via oxidative decarboxylation.[11] The regioselectivity of the Minisci reaction can be an issue, often yielding a mixture of C2 and C4 isomers.[11][12] However, recent advances have introduced blocking groups to direct the alkylation to a specific position.[6][12][14][15][16]
This protocol, based on the work of Baran and colleagues, utilizes a removable blocking group to achieve exquisite C4-selectivity in the Minisci alkylation of pyridine.[6][12][14][15][16]
Part 1: Synthesis of the Pyridinium Salt (Blocking Group Installation) This part of the procedure involves the initial reaction of pyridine with a maleate derivative to form the C4-directing pyridinium salt. For the detailed procedure for the synthesis of the blocking group and its installation, please refer to the primary literature.[12]
Part 2: Minisci Reaction Materials:
-
Maleate-derived pyridinium salt (0.5 mmol, 1.0 eq)
-
Carboxylic acid (1.0 mmol, 2.0 eq)
-
Ammonium persulfate ((NH₄)₂S₂O₈) (1.0 mmol, 2.0 eq)
-
Silver nitrate (AgNO₃) (0.1 mmol, 20 mol%)
-
1,2-Dichloroethane (DCE)
-
Water
-
15 mL culture tube with Teflon septum screw cap
-
Magnetic stirrer and stir bar
-
Heating block
Procedure:
-
To a 15 mL culture tube, add the pyridinium salt, carboxylic acid, ammonium persulfate, and silver nitrate.
-
Add 1,2-dichloroethane (2.5 mL) and water (2.5 mL) to create a biphasic mixture.
-
Seal the tube with the screw cap and stir the mixture vigorously at 50 °C for 2 hours.
-
Monitor the reaction by LC-MS or NMR to confirm the formation of the C4-alkylated pyridinium salt.
Part 3: Deprotection Materials:
-
Crude alkylated product from Part 2
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (DCM)
-
1 N Sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To the crude reaction mixture from the Minisci step, add dichloromethane (5 mL).
-
Add DBU (1.5 mmol, 3.0 eq) and stir at room temperature for 30 minutes.
-
Transfer the mixture to a separatory funnel and add 1 N NaOH solution to adjust the pH to >10.
-
Extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution to yield the crude C4-alkylated pyridine.
-
Purify the product by flash column chromatography.
| Entry | Carboxylic Acid | Product | Yield (%)[12] |
| 1 | Pivalic acid | 4-tert-Butylpyridine | 85 |
| 2 | Cyclohexanecarboxylic acid | 4-Cyclohexylpyridine | 78 |
| 3 | Adamantane-1-carboxylic acid | 4-(1-Adamantyl)pyridine | 91 |
| 4 | Phenylacetic acid | 4-Benzylpyridine | 72 |
B. Transition-Metal-Catalyzed C-H Alkylation
Transition-metal catalysis has emerged as a powerful tool for the direct and selective C-H functionalization of pyridines.[5][10][17][18] Catalysts based on rhodium, iridium, and nickel have been shown to be effective for the alkylation of pyridine C-H bonds with a variety of alkylating agents, including olefins and alkyl halides.[5][19][20]
The choice of metal catalyst and ligand is paramount in controlling the regioselectivity of the reaction.[10] For instance, certain rhodium catalysts can promote C2-alkylation through the formation of a rhodium-carbene intermediate.[20] Nickel catalysts, often in combination with a Lewis acid co-catalyst, can facilitate C4-alkylation.[19][21] The reaction conditions, such as solvent and temperature, are also crucial for achieving high yields and selectivity.
This protocol describes a nickel-catalyzed C4-alkylation of pyridines with styrenes, a method that offers excellent regioselectivity.[19]
Materials:
-
Pyridine derivative (1.0 eq)
-
Styrene derivative (1.2 eq)
-
Ni(cod)₂ (5 mol%)
-
Chiral N-heterocyclic carbene (NHC) ligand (e.g., L5 as described in the literature) (6 mol%)[19]
-
Methylaluminium bis(2,6-di-tert-butyl-4-methylphenoxide) (MAD) (1.2 eq)
-
Toluene, anhydrous
-
Glovebox or Schlenk line
-
Schlenk tube or vial with a screw cap
-
Magnetic stirrer and stir bar
Procedure (to be performed under an inert atmosphere):
-
In a glovebox, add the pyridine derivative, styrene derivative, Ni(cod)₂, and the NHC ligand to a Schlenk tube.
-
Add anhydrous toluene to dissolve the solids.
-
Slowly add the MAD solution to the reaction mixture at room temperature.
-
Seal the tube and heat the reaction to 50 °C.
-
Stir the reaction for the required time (typically 12-24 hours), monitoring by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of Rochelle's salt.
-
Extract the mixture with ethyl acetate, dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify the residue by flash column chromatography on silica gel.
C. Photoredox Catalysis for Pyridine C-H Alkylation
Visible-light photoredox catalysis has revolutionized organic synthesis, and its application to pyridine C-H functionalization has enabled the development of mild and highly selective alkylation methods.[22][23][24] These reactions often proceed through the generation of radical intermediates under gentle conditions.[23]
The choice of photocatalyst, light source (typically blue LEDs), and additives are key to the success of these reactions.[23] The photocatalyst absorbs visible light and initiates a single-electron transfer (SET) process to generate the reactive radical species.[23] The reaction can be designed to proceed through various mechanisms, including the generation of pyridinyl radicals from pyridinium salts.[24]
Caption: A simplified mechanism for photoredox-catalyzed C-H acylation of pyridinium salts.[23]
IV. Safety Precautions
Working with pyridines and alkylating agents requires strict adherence to safety protocols.
-
Handling Pyridine: Pyridine is a flammable and toxic liquid with a strong, unpleasant odor.[25][26] Always handle pyridine in a well-ventilated fume hood.[25][26] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[25][27] Avoid inhalation, ingestion, and skin contact.[25]
-
Alkylating Agents: Many alkylating agents are toxic, corrosive, and/or carcinogenic. Consult the Safety Data Sheet (SDS) for each specific reagent before use.
-
Reaction Quenching: Be cautious when quenching reactions, especially those involving reactive organometallic species or strong bases.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
V. Conclusion
The alkylation of functionalized pyridines is a dynamic and evolving field of research. The methods outlined in this guide, from classic N-alkylation and the Minisci reaction to modern transition-metal-catalyzed and photoredox approaches, provide a powerful arsenal for chemists in drug discovery and materials science. By understanding the underlying principles and carefully following established protocols, researchers can effectively synthesize a diverse range of alkylated pyridine derivatives to advance their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Advances in Pyridine C-H Functionalizations: Beyond C2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regioselective synthesis of pyridines by redox alkylation of pyridine N-oxides with malonates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of pyridine derivatives for diverse biological activity profiles: A review | CoLab [colab.ws]
- 5. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective C-4 Alkylation of Pyridines - ChemistryViews [chemistryviews.org]
- 7. benchchem.com [benchchem.com]
- 8. sciforum.net [sciforum.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 11. Minisci reaction - Wikipedia [en.wikipedia.org]
- 12. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines [organic-chemistry.org]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Practical and Regioselective Synthesis of C-4-Alkylated Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scilit.com [scilit.com]
- 19. mdpi.com [mdpi.com]
- 20. Rh(I)-Catalyzed Alkylation of Quinolines and Pyridines via C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. chemrxiv.org [chemrxiv.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 26. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 27. nj.gov [nj.gov]
Application Notes and Protocols for the Analytical Characterization of 2-Chloro-4-isopropylpyridine
Introduction: The Significance of 2-Chloro-4-isopropylpyridine in Drug Development
This compound (CAS No. 959020-16-7) is a substituted pyridine derivative that serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds.[1][] Its structural features, a chlorinated pyridine ring with an isopropyl group, make it a versatile intermediate in the development of novel therapeutic agents. The purity and comprehensive characterization of such intermediates are paramount to ensure the safety, efficacy, and quality of the final active pharmaceutical ingredient (API).[3][4]
This guide provides a detailed overview of the analytical methodologies for the comprehensive characterization of this compound, tailored for researchers, scientists, and drug development professionals. The protocols herein are designed to be robust starting points for method development and validation, ensuring the generation of reliable and reproducible data.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for the development of appropriate analytical methods.
| Property | Value | Source |
| Chemical Formula | C₈H₁₀ClN | [3] |
| Molecular Weight | 155.62 g/mol | [3] |
| IUPAC Name | 2-chloro-4-propan-2-ylpyridine | [3] |
| CAS Number | 959020-16-7 | [3] |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it ideal for assessing the purity of this compound and identifying any volatile impurities.[5] The coupling of gas chromatography's separation capabilities with the high sensitivity and specificity of mass spectrometry allows for confident identification and quantification of the target compound and its potential by-products.
Causality in Experimental Choices for GC-MS
The selection of the GC column and temperature program is critical for achieving optimal separation. A mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often a good starting point for aromatic, halogenated compounds. The temperature program is designed to ensure the elution of the analyte as a sharp peak, while also allowing for the separation of closely related impurities. The mass spectrometer is operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns for library matching and structural elucidation.
References
Application Notes & Protocols: The Role of 2-Chloro-4-isopropylpyridine as a Versatile Chemical Intermediate in Modern Synthesis
Abstract: This technical guide provides an in-depth exploration of 2-Chloro-4-isopropylpyridine, a key heterocyclic building block in contemporary organic synthesis. Designed for researchers, medicinal chemists, and process development scientists, this document details a robust synthetic protocol for the title compound and offers comprehensive application notes for its utilization in pivotal cross-coupling reactions. We delve into the practical and mechanistic aspects of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, providing field-proven, step-by-step protocols to empower the synthesis of diverse molecular architectures with applications in pharmaceutical and materials science.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a ubiquitous motif in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The strategic functionalization of the pyridine ring is therefore of paramount importance in drug discovery and development. This compound (CAS No. 959020-16-7) has emerged as a valuable chemical intermediate, offering a unique combination of steric and electronic properties.[2][3] The presence of a chlorine atom at the 2-position provides a reactive handle for a variety of transition-metal-catalyzed cross-coupling reactions, while the isopropyl group at the 4-position imparts lipophilicity and can influence the conformational properties of the final molecule. This guide serves to illuminate the synthesis and synthetic utility of this important building block.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 959020-16-7 | [3] |
| Molecular Formula | C₈H₁₀ClN | [3] |
| Molecular Weight | 155.62 g/mol | [3] |
| Boiling Point | 211.4 ± 20.0 °C (Predicted) | [5] |
| Density | 1.075 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 0.90 ± 0.10 (Predicted) | [5] |
Synthesis of this compound: A Detailed Protocol
A reliable and scalable synthesis of this compound is crucial for its widespread application. The following two-step protocol, adapted from patented literature, provides a high-yield route from commercially available starting materials.[6]
Synthetic Scheme
Caption: Synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of 4-(2-Hydroxyisopropyl)-2-chloropyridine
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an addition funnel under an argon atmosphere, dissolve 2-chloroisonicotinic acid methyl ester (340 g) in anhydrous tetrahydrofuran (THF, 6800 mL) at room temperature.
-
Cool the solution to between -50 and -60 °C using a dry ice/acetone bath.
-
Slowly add a 1M solution of methylmagnesium bromide in THF (5000 mL) dropwise via the addition funnel, maintaining the internal temperature below -50 °C.
-
After the addition is complete, allow the reaction mixture to naturally warm to room temperature (20-30 °C) and stir for 2 hours.
-
Cool the reaction mixture to 0-10 °C with an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Stir the mixture for 30 minutes, then transfer to a separatory funnel.
-
Separate the layers and extract the aqueous phase once with ethyl acetate (EA).
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at 50 °C to yield the crude 4-(2-hydroxyisopropyl)-2-chloropyridine as a pale yellow oily liquid. A typical yield is around 93.5%.[6]
Step 2: Synthesis of this compound
-
To a reaction flask, add 4-(2-hydroxyisopropyl)-2-chloropyridine (200 g), triethylsilane (600 g), and trifluoroacetic acid (670 g).
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 20 hours, monitoring the reaction by TLC or GC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and purify by column chromatography to obtain this compound as an oily liquid. A typical yield is around 82.7%.[6]
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds. This compound is an excellent substrate for these reactions, allowing for the synthesis of a wide range of 2-aryl-4-isopropylpyridines, which are prevalent in medicinal chemistry.[7][8]
General Reaction Scheme & Mechanism
Caption: Suzuki-Miyaura cross-coupling workflow.
The mechanism involves the oxidative addition of the chloropyridine to a Pd(0) complex, followed by transmetalation with a boronic acid (activated by a base), and concludes with reductive elimination to yield the product and regenerate the Pd(0) catalyst.[9]
Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline for the coupling of this compound with an arylboronic acid. Optimization may be required for specific substrates.
Reagents and Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.5 equivalents)
-
Anhydrous 1,4-dioxane
-
Water
Procedure:
-
To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and K₃PO₄ (2.5 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous, degassed 1,4-dioxane (5 mL) and water (0.5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Application in Sonogashira Cross-Coupling Reactions
The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable arylalkyne structures.[10] this compound can be effectively coupled with various terminal alkynes using this methodology.[11]
General Reaction Scheme & Mechanism
Caption: Sonogashira cross-coupling workflow.
The Sonogashira reaction typically involves two interconnected catalytic cycles.[12] The palladium cycle mirrors that of the Suzuki coupling, while a copper co-catalyst activates the terminal alkyne by forming a copper acetylide, which then participates in the transmetalation step.[6]
Protocol for Sonogashira Coupling
This protocol provides a general procedure for the Sonogashira coupling of this compound.
Reagents and Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA)
-
Anhydrous and degassed THF or DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Add anhydrous and degassed THF or DMF (5 mL) followed by the amine base (e.g., Et₃N, 3.0 mmol).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC or GC-MS.
-
After completion, cool the mixture to room temperature and dilute with diethyl ether or ethyl acetate.
-
Filter through a pad of Celite®, washing with the same solvent.
-
Wash the filtrate with saturated aqueous NH₄Cl solution (to remove copper salts) and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.[13] This reaction is particularly useful for coupling this compound with a wide range of primary and secondary amines, which are key pharmacophores.[14]
General Reaction Scheme & Mechanism
Caption: Buchwald-Hartwig amination workflow.
The mechanism involves the oxidative addition of the chloropyridine to a Pd(0) complex, followed by coordination of the amine, deprotonation by a strong, non-nucleophilic base, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst.[13]
Protocol for Buchwald-Hartwig Amination
This general protocol is for the amination of this compound. The choice of ligand is critical for the success of this reaction with a less reactive chloro-substrate.[15]
Reagents and Materials:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%) or a suitable pre-catalyst
-
RuPhos or BrettPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous and degassed toluene or 1,4-dioxane
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add to a Schlenk tube: Pd₂(dba)₃ (0.02 mmol), the phosphine ligand (0.04 mmol), and NaOtBu (1.4 mmol).
-
Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Add anhydrous and degassed toluene (5 mL).
-
Seal the tube and heat the reaction mixture to 90-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Once complete, cool the reaction to room temperature and quench carefully with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
This compound is a highly versatile and valuable intermediate for the synthesis of complex pyridine-containing molecules. Its straightforward synthesis and reactivity in key cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, make it an indispensable tool for medicinal chemists and synthetic organic chemists. The protocols provided herein offer a solid foundation for the application of this building block in the development of novel compounds with potential therapeutic or material applications.
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. benchchem.com [benchchem.com]
- 5. Nickel-catalyzed deaminative Sonogashira coupling of alkylpyridinium salts enabled by NN2 pincer ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. mdpi.com [mdpi.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Improving yield and purity in 2-Chloro-4-isopropylpyridine synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-4-isopropylpyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on optimizing reaction yield and achieving high product purity. This compound is a valuable building block in the development of various therapeutic agents and advanced materials.[][2] This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions based on established chemical principles and field-proven insights.
Section 1: Overview of Synthetic Pathways
The most prevalent and versatile method for preparing this compound involves a two-step sequence starting from 4-isopropylpyridine. This pathway leverages the unique reactivity of pyridine N-oxides to achieve regioselective chlorination.[3]
Primary Synthetic Route: N-Oxidation followed by Chlorination
This route consists of two key transformations:
-
N-Oxidation: The nitrogen atom of 4-isopropylpyridine is oxidized to form 4-isopropylpyridine N-oxide. This step is crucial as the N-oxide group activates the C2 and C4 positions of the pyridine ring for subsequent nucleophilic attack.[4][5]
-
Deoxygenative Chlorination: The intermediate N-oxide is treated with a chlorinating agent, which results in the regioselective introduction of a chlorine atom at the C2 position and removal of the N-oxide oxygen.
Caption: General workflow for the synthesis of this compound.
An alternative, high-yield approach has also been developed, starting from 2-chloroisonicotinic acid methyl ester. This method involves a Grignard reaction followed by a reduction step and has been reported to produce the final product with high yield and purity, making it suitable for industrial-scale production.[6][7]
Section 2: Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis in a question-and-answer format.
Part A: N-Oxidation of 4-Isopropylpyridine
Q1: My N-oxidation reaction is slow or incomplete. How can I improve the conversion?
Answer: Incomplete conversion is a common issue, often related to the choice of oxidant or reaction conditions.
-
Oxidant Potency: While hydrogen peroxide in acetic acid is a classic and cost-effective choice, its reactivity can be limited.[8] For a more reliable and often faster conversion, consider using meta-chloroperoxybenzoic acid (m-CPBA).[9] M-CPBA is a highly efficient oxygen transfer agent for oxidizing pyridine nitrogens.
-
Stoichiometry: Ensure you are using a slight excess of the oxidizing agent (typically 1.1 to 1.5 equivalents). This drives the reaction to completion. Monitor the reaction by TLC (Thin Layer Chromatography) or LC-MS to track the disappearance of the starting material.
-
Temperature and Time: N-oxidations with m-CPBA are often run at 0°C initially and then allowed to warm to room temperature for 16-24 hours.[9] If the reaction is sluggish, gentle heating (e.g., to 40-50°C) can be applied, but this should be done cautiously to avoid potential side reactions or decomposition of the oxidant.
-
Solvent Choice: Dichloromethane (DCM) is an excellent solvent for m-CPBA-mediated oxidations as it solubilizes both the pyridine and the oxidant well.[9]
Q2: I'm observing significant byproduct formation during the N-oxidation. What are they and how can I prevent them?
Answer: Byproduct formation often stems from the reactivity of the isopropyl group or impurities in the starting material.
-
Side-Chain Oxidation: The tertiary carbon of the isopropyl group is susceptible to oxidation, especially under harsh conditions (e.g., high temperatures, strong oxidants). This can lead to the formation of 4-(2-hydroperoxypropan-2-yl)pyridine.[10] To minimize this, use mild reaction conditions and avoid excessive heating. The use of highly selective reagents like m-CPBA at controlled temperatures is recommended.
-
Workup Issues: The byproduct m-chlorobenzoic acid from m-CPBA must be thoroughly removed. During workup, washing the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) will deprotonate and extract the acidic byproduct into the aqueous phase. Ensure the pH of the aqueous layer is basic (>8) to confirm complete removal.
Part B: Chlorination of 4-Isopropylpyridine N-oxide
Q3: My chlorination reaction gives a low yield. What are the critical parameters to control?
Answer: Low yields in the deoxygenative chlorination step are frequently traced to the choice of chlorinating agent, temperature control, and reaction stoichiometry. The mechanism involves activation of the N-oxide oxygen, followed by nucleophilic attack of a chloride ion at the C2 position.
Caption: Decision tree for troubleshooting low chlorination yield.
-
Phosphorus Oxychloride (POCl₃): This is a very common and powerful reagent. It acts as both the chlorinating agent and a solvent. The reaction typically requires heating at reflux temperatures (110-120°C).[11] Using a significant excess (3-5 equivalents) is often necessary to drive the reaction to completion.
-
Oxalyl Chloride or Thionyl Chloride: These reagents are more reactive and allow the reaction to proceed at much lower temperatures (e.g., 0°C to room temperature), which can prevent the formation of thermal degradation byproducts.[4][12] These reactions are often run in an inert solvent like DCM or chloroform. The use of a base, such as triethylamine (Et₃N) or pyridine, is sometimes employed to scavenge the HCl generated.[4][12]
Q4: Which chlorinating agent is best for my synthesis?
Answer: The "best" agent depends on your scale, available equipment, and purity requirements.
| Reagent | Typical Conditions | Pros | Cons |
| Phosphorus Oxychloride (POCl₃) | Reflux, 3-5 eq. | Inexpensive, acts as solvent, effective. | High temperatures, difficult workup (hydrolysis of excess POCl₃ is highly exothermic), phosphorus byproducts can be hard to remove. |
| Oxalyl Chloride ((COCl)₂) | 0°C to RT, 1.5-2 eq. in DCM | Mild conditions, high yields reported (~90%), volatile byproducts (CO, CO₂, HCl) are easy to remove.[12] | More expensive, moisture-sensitive, toxic gas evolution. |
| Thionyl Chloride (SOCl₂) | Reflux in inert solvent | Readily available, effective. | Can lead to charring/tar formation, generates SO₂ gas. |
| Sulfuryl Chloride (SO₂Cl₂) | Varies | Can be effective for chlorinating N-oxides.[13] | Can also lead to ring chlorination or side-chain chlorination under radical conditions.[11] |
Part C: Purity and Purification
Q5: My final product is contaminated with phosphorus-containing impurities after using POCl₃. How do I remove them?
Answer: This is a classic challenge with POCl₃. The impurities are typically phosphoric acid and its esters, formed during the aqueous workup.
-
Careful Quenching: The most critical step is to quench the reaction mixture by adding it very slowly to a mixture of ice and water with vigorous stirring. This hydrolyzes the excess POCl₃.
-
Basic Wash: After quenching and extraction into an organic solvent (like ethyl acetate or DCM), thoroughly wash the organic layer with a strong base solution (e.g., 1-2 M NaOH) followed by brine. The basic wash converts acidic phosphorus species into their water-soluble salts.
-
Filtration: Sometimes, insoluble phosphate salts may form. Filtering the organic solution through a pad of celite or silica gel can help remove these particulates.
Q6: What is the most effective method for purifying the final product to >99%?
Answer: The choice between distillation and column chromatography depends on the nature of the impurities.
-
Vacuum Distillation: this compound is a liquid at room temperature, making vacuum distillation an excellent method for purification, especially on a larger scale.[12] This is highly effective for removing non-volatile impurities (like salts or baseline material on TLC) and impurities with significantly different boiling points.
-
Flash Column Chromatography: For removing impurities with similar boiling points, such as isomers or closely related byproducts, flash chromatography is the preferred method. A standard silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is typically effective.
-
Purity Assessment: The purity of the final product should be confirmed using a combination of analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][14]
Section 3: Frequently Asked Questions (FAQs)
Q: What is a realistic overall yield for the two-step synthesis? A: With optimization, the N-oxidation step can achieve yields of 85-95%.[9] The chlorination step can vary more widely, but yields of 70-90% are commonly reported, especially with milder reagents like oxalyl chloride.[12] Therefore, a realistic overall yield would be in the range of 60-85%.
Q: What are the primary safety concerns for this synthesis? A:
-
Oxidizing Agents: m-CPBA is a potentially explosive solid when dry and should be handled with care. Hydrogen peroxide solutions are strong oxidizers.
-
Chlorinating Agents: POCl₃, (COCl)₂, and SOCl₂ are highly corrosive, toxic, and react violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Exothermic Reactions: The quenching of POCl₃ is extremely exothermic and can cause dangerous splashing if not done slowly and with adequate cooling.
Q: I need to scale up this synthesis. What are the key considerations? A:
-
Heat Management: Both the N-oxidation (if using peroxide) and the chlorination/quenching steps are exothermic. Ensure your reactor has adequate cooling capacity to maintain the target temperature. For the POCl₃ quench, a jacketed reactor with controlled addition rates is essential.
-
Gas Evolution: Chlorinations with oxalyl chloride or thionyl chloride evolve toxic gases (CO, CO₂, HCl, SO₂). The off-gas must be safely vented or passed through a scrubber system containing a basic solution.
-
Workup and Extraction: Large-scale extractions can lead to emulsions. Using brine washes and allowing adequate time for phase separation is important. A bottom-outlet reactor simplifies the separation of layers.
Section 4: Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. Always perform a thorough safety assessment before beginning any experiment.
Protocol 1: Synthesis of 4-Isopropylpyridine N-oxide
-
To a round-bottom flask charged with 4-isopropylpyridine (1.0 eq.) dissolved in dichloromethane (DCM, approx. 10 mL per 1 g of pyridine), cool the solution to 0°C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 16-24 hours.
-
Monitor the reaction by TLC (e.g., 10% Methanol in DCM) until the starting material is consumed.
-
Upon completion, cool the mixture back to 0°C and wash sequentially with a cold 10% aqueous sodium sulfite solution (to quench excess peroxide), saturated aqueous sodium bicarbonate solution (2x, to remove m-chlorobenzoic acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 4-isopropylpyridine N-oxide, typically as a solid or viscous oil. The product is often of sufficient purity for the next step.
Protocol 2: Synthesis of this compound using Oxalyl Chloride
-
In a flame-dried, three-neck flask under a nitrogen atmosphere, dissolve 4-isopropylpyridine N-oxide (1.0 eq.) in anhydrous DCM (10 mL per 1 g of N-oxide).
-
Cool the solution to 0°C.
-
Slowly add oxalyl chloride (1.5 eq.) dropwise via a syringe. Vigorous gas evolution (CO, CO₂) will be observed. Maintain the temperature at 0°C during the addition.[12]
-
After the addition, allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.[4]
-
Monitor the reaction by TLC or GC-MS until the N-oxide is consumed.
-
Carefully quench the reaction by slowly pouring it into a flask containing a stirred mixture of ice and saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous phase with DCM (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or flash column chromatography (Hexanes/Ethyl Acetate eluent) to obtain pure this compound as a colorless to pale yellow liquid.[6]
Protocol 3: Purity Analysis by GC-MS
-
Sample Preparation: Prepare a dilute solution of the final product (~1 mg/mL) in a suitable solvent like ethyl acetate or DCM.
-
GC Conditions (Example): [14]
-
Column: A standard non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector: 250°C, split mode.
-
Oven Program: Start at 80°C for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
Carrier Gas: Helium.
-
-
MS Conditions: Scan in the range of 40-400 m/z.
-
Analysis: Determine purity by the area percent of the main product peak. Confirm the identity by comparing the obtained mass spectrum with the expected fragmentation pattern for C₈H₁₀ClN (M+ = 155.62). The molecular ion peak [M]+ at m/z 155 and the [M+2]+ isotope peak at m/z 157 (in an approximate 3:1 ratio) should be visible.
References
- 2. This compound | 959020-16-7 [chemicalbook.com]
- 3. chempanda.com [chempanda.com]
- 4. researchgate.net [researchgate.net]
- 5. baranlab.org [baranlab.org]
- 6. CN112321494B - Method for preparing this compound - Google Patents [patents.google.com]
- 7. eureka.patsnap.com [eureka.patsnap.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 10. 4-isopropylpyridine hydroperoxide crystals resulting from the aerobic oxidation of a 4-isopropylpyridine/4-propylpyridine mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Page loading... [guidechem.com]
- 12. CN105669535A - One-step synthesis method of 2-chloropyridine from N-pyridine oxide - Google Patents [patents.google.com]
- 13. US3632807A - Process for the preparation of 2-chloro-pyridine and its derivatives - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Chloro-4-isopropylpyridine
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Chloro-4-isopropylpyridine. It provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) to address the specific challenges encountered during the purification of this compound. The information herein is grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and operational success.
Introduction to Purification Challenges
This compound is a key intermediate in the synthesis of various pharmaceutical and specialty chemical products. Achieving high purity is critical for downstream applications, as even minor impurities can lead to unwanted side reactions, lower yields, and compromised product performance. The purification of this substituted pyridine presents a unique set of challenges stemming from its chemical nature, including:
-
Structurally Similar Impurities: The synthesis of this compound can result in the formation of isomers and related compounds with very close physical properties, making separation difficult.
-
Basicity of the Pyridine Ring: The lone pair of electrons on the nitrogen atom imparts basicity, which can lead to problematic interactions with acidic purification media, such as standard silica gel.
-
Potential for Azeotrope Formation: Pyridine derivatives are known to form azeotropes, particularly with water, which can complicate purification by distillation.
-
Thermal and Chemical Stability: The presence of the chloro-substituent raises considerations about the compound's stability under thermal stress during distillation and its susceptibility to hydrolysis under certain pH conditions.
This guide will systematically address these challenges, providing both theoretical explanations and practical, step-by-step protocols to empower you to overcome them.
Troubleshooting Guide
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during the purification of this compound.
Issue 1: Low Purity After Fractional Distillation
Question: I performed a fractional distillation of my crude this compound, but the purity of the main fraction is still low. What could be the cause, and how can I improve the separation?
Answer: Low purity after fractional distillation is a common issue and can be attributed to several factors. The key is to understand the nature of the impurities and optimize the distillation parameters accordingly.
Potential Causes and Solutions:
-
Closely Boiling Impurities: The most likely culprits are isomeric byproducts or unreacted starting materials with boiling points very close to that of this compound.
-
Identification: It is crucial to identify the impurities present in your crude material. A Gas Chromatography-Mass Spectrometry (GC-MS) analysis is highly recommended for this purpose. Common potential impurities to look for include:
-
Solution:
-
Increase Column Efficiency: Use a longer fractionating column or one with a more efficient packing material (e.g., structured packing) to increase the number of theoretical plates.[3]
-
Optimize Reflux Ratio: A higher reflux ratio (the ratio of the amount of condensate returned to the column to the amount collected as distillate) can significantly improve separation, albeit at the cost of a slower distillation rate.
-
Reduce Distillation Rate: A slow and steady distillation allows for better equilibrium between the liquid and vapor phases within the column, leading to a more efficient separation.
-
-
-
Azeotrope Formation: Pyridine and its derivatives can form minimum boiling azeotropes with water.[4] If your crude product is wet, this azeotrope will distill first, potentially co-distilling with your product if their boiling points are close.
-
Solution:
-
Pre-drying: Before distillation, dry the crude product using a suitable drying agent. For basic compounds like pyridines, solid potassium hydroxide (KOH) or sodium hydroxide (NaOH) are effective.[5] Alternatively, azeotropic drying with a solvent like toluene can be employed.
-
Pressure-Swing Distillation: This advanced technique involves performing two distillations at different pressures to alter the azeotropic composition, allowing for separation.[6]
-
-
-
Thermal Decomposition: Although chloropyridines are generally stable, prolonged exposure to high temperatures during distillation can lead to decomposition, resulting in the formation of new impurities.
-
Solution:
-
Vacuum Distillation: Performing the distillation under reduced pressure will lower the boiling point of the compound, thereby reducing the risk of thermal degradation.[7]
-
-
Experimental Protocol: Optimized Fractional Distillation
-
Pre-treatment:
-
Dry the crude this compound over anhydrous potassium carbonate (K₂CO₃) or magnesium sulfate (MgSO₄) overnight.
-
Filter to remove the drying agent.
-
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a Vigreux or packed column of at least 30 cm in length.
-
Ensure all glassware is dry.
-
Use a heating mantle with a stirrer for uniform heating.
-
-
Distillation:
-
Slowly heat the distillation flask.
-
Maintain a slow and steady distillation rate (e.g., 1-2 drops per second).
-
Collect fractions based on the boiling point. Discard the forerun (initial distillate) and the tail fraction (final distillate).
-
If separating closely boiling impurities, collect very small fractions and analyze each by GC to determine their composition.
-
| Parameter | Recommendation for Improved Separation |
| Column Length | > 30 cm |
| Column Packing | Vigreux, Raschig rings, or structured packing |
| Reflux Ratio | High (adjust as needed) |
| Distillation Rate | 1-2 drops per second |
| Pressure | Atmospheric or vacuum (preferred) |
Issue 2: Product Tailing and Poor Separation in Column Chromatography
Question: I'm trying to purify this compound using silica gel column chromatography, but I'm observing significant peak tailing and poor separation. What is causing this, and what can I do to improve it?
Answer: The basic nature of the pyridine ring is the primary cause of issues when using standard silica gel for chromatography. The acidic silanol groups (Si-OH) on the surface of the silica strongly interact with the basic nitrogen of the pyridine, leading to peak tailing and sometimes irreversible adsorption.
Potential Causes and Solutions:
-
Strong Acid-Base Interactions:
-
Solution:
-
Add a Basic Modifier to the Eluent: The most common and effective solution is to add a small amount of a basic modifier, such as triethylamine (Et₃N) or pyridine, to the mobile phase. A concentration of 0.1-1% (v/v) is typically sufficient to neutralize the acidic sites on the silica gel, leading to symmetrical peaks and improved separation.
-
Use Deactivated or Neutral Stationary Phase:
-
Neutral Alumina: Alumina is a basic stationary phase and is well-suited for the purification of basic compounds like pyridines.[3]
-
Deactivated Silica: You can prepare a deactivated silica gel by treating it with a solution of triethylamine in your eluent before packing the column.
-
-
-
-
Inappropriate Eluent Polarity:
-
Solution:
-
Systematic Solvent Screening: Use thin-layer chromatography (TLC) to screen different solvent systems. Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or dichloromethane. The addition of a small amount of methanol may be necessary for more polar impurities.
-
Target Rf Value: Aim for an Rf (retardation factor) value of 0.2-0.3 for your target compound on TLC for optimal separation on the column.
-
-
Experimental Protocol: Optimized Column Chromatography
-
Stationary Phase Selection and Preparation:
-
Choose either neutral alumina or standard silica gel.
-
If using silica gel, prepare a slurry in the chosen eluent containing 0.5% triethylamine.
-
-
Column Packing:
-
Pack the column with the prepared slurry, ensuring there are no air bubbles.
-
-
Sample Loading:
-
Dissolve the crude product in a minimum amount of the eluent.
-
Alternatively, for less soluble compounds, use the "dry loading" technique: adsorb the crude product onto a small amount of silica gel or Celite, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
-
Elution:
-
Elute the column with the chosen mobile phase (containing the basic modifier if using silica gel).
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Decision Tree for Column Chromatography of this compound
Caption: Decision workflow for selecting the appropriate column chromatography conditions.
Issue 3: Presence of Water in the Final Product
Question: My purified this compound still contains water, which is affecting my downstream reaction. How can I effectively remove residual water?
Answer: Water can be a persistent impurity, especially given the hygroscopic nature of many pyridines and their tendency to form azeotropes with water.[4]
Solutions:
-
Chemical Drying:
-
For moderate amounts of water: Dry the product in an organic solvent (e.g., dichloromethane, diethyl ether) over a suitable drying agent. Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) are common choices.
-
For trace amounts of water: For rigorous drying, more reactive agents like calcium hydride (CaH₂) can be used, followed by distillation. Caution: Calcium hydride reacts with water to produce hydrogen gas, so this should be done with appropriate safety precautions in a well-ventilated area.[5]
-
-
Azeotropic Distillation:
-
Dissolve the wet product in a solvent that forms a lower-boiling azeotrope with water, such as toluene or benzene.
-
Distill the mixture. The water will be removed as the azeotrope. Once all the water has been removed, the temperature will rise to the boiling point of the solvent. The solvent can then be removed under reduced pressure.[8]
-
-
Storage:
-
Store the purified, anhydrous this compound over molecular sieves (3Å or 4Å) in a tightly sealed container to prevent reabsorption of atmospheric moisture.
-
Frequently Asked Questions (FAQs)
Q1: What is the most likely source of isomeric impurities in the synthesis of this compound?
A1: Isomeric impurities can arise from the starting materials or from non-selective reactions. For example, if the synthesis starts from 4-isopropylpyridine, chlorination might not be perfectly regioselective, potentially leading to the formation of other chlorinated isomers. Similarly, if the synthesis involves the introduction of the isopropyl group, there might be a possibility of its attachment at other positions on the pyridine ring. A thorough understanding of the synthetic route is key to predicting potential impurities.
Q2: Can this compound undergo hydrolysis during purification?
A2: Yes, while 2-chloropyridines are generally more stable to hydrolysis than their pyridone counterparts, they can undergo hydrolysis under certain conditions, particularly in the presence of strong acids or bases at elevated temperatures, to form the corresponding 2-hydroxy-4-isopropylpyridine.[9] It is therefore advisable to avoid prolonged exposure to harsh acidic or basic aqueous conditions, especially during workup and extraction steps at high temperatures.
Q3: How does pH affect the extraction of this compound from an aqueous solution?
A3: The pH of the aqueous phase has a significant impact on the extraction efficiency.
-
Acidic Conditions (pH < pKa): Under acidic conditions, the pyridine nitrogen will be protonated, forming a pyridinium salt. This salt is highly soluble in water and will not be efficiently extracted into an organic solvent. The pKa of 2-chloropyridine is approximately 0.49-0.7, and the presence of the electron-donating isopropyl group in the 4-position will likely increase the pKa slightly.
-
Basic Conditions (pH > pKa): Under neutral to basic conditions, the pyridine will be in its free base form, which is much more soluble in organic solvents. Therefore, to efficiently extract this compound into an organic solvent, the aqueous phase should be adjusted to a basic pH (e.g., pH 8-10) using a base like sodium bicarbonate or sodium carbonate.[10]
Q4: What are the best analytical techniques to assess the purity of this compound?
A4: A combination of techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography (GC): Excellent for determining the percentage purity and detecting volatile impurities. A flame ionization detector (FID) provides quantitative data, while coupling with a mass spectrometer (MS) allows for the identification of unknown impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for confirming the structure of the desired product and identifying impurities. The presence of unexpected signals can indicate the presence of impurities.[2]
-
Karl Fischer Titration: This is the standard method for accurately quantifying the water content in the final product.
Purity Analysis Workflow
Caption: Recommended workflow for the comprehensive purity analysis of this compound.
References
- 1. 4-isopropyl pyridine, 696-30-0 [thegoodscentscompany.com]
- 2. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 3. 2 Chloro Isopropyl Pyridine Boiling Point: 166 C at Best Price in Mumbai | Dwarkesh Enterprises [tradeindia.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 2-CHLORO-3-ISOPROPYLPYRIDINE CAS#: 158503-51-6 [m.chemicalbook.com]
- 6. 2-Chloro-5-isopropylpyridine | CAS#:68700-93-6 | Chemsrc [chemsrc.com]
- 7. Page loading... [wap.guidechem.com]
- 8. 4-Isopropylpyridine | 696-30-0 [chemicalbook.com]
- 9. 158503-51-6 CAS MSDS (2-CHLORO-3-ISOPROPYLPYRIDINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. 2-氯-5-(氯甲基)吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Synthesis of Substituted Pyridines
Welcome to the technical support center for the synthesis of substituted pyridines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyridine chemistry. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to directly address common issues and byproducts encountered during key synthetic transformations. The guidance provided is rooted in established chemical principles and practical, field-proven insights to help you optimize your reactions and purify your target compounds.
I. Classical Pyridine Syntheses: Troubleshooting & Byproduct Analysis
This section addresses common challenges associated with foundational, multicomponent pyridine syntheses.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a cornerstone for creating 1,4-dihydropyridines, which are then oxidized to the corresponding pyridines.[1][2]
FAQ 1: My Hantzsch reaction yield is low, and I'm observing multiple spots on my TLC plate. What are the likely byproducts?
Low yields in Hantzsch syntheses are often due to competing side reactions. The primary product before the final oxidation step is the 1,4-dihydropyridine (1,4-DHP).[1] Incomplete oxidation is a common reason for seeing this intermediate in your final product mixture.
Common Byproducts & Troubleshooting:
| Byproduct/Issue | Causality | Recommended Solution |
| Unoxidized 1,4-Dihydropyridine | Insufficient oxidant, or mild reaction conditions not favoring aromatization. | Increase the equivalents of your oxidizing agent (e.g., nitric acid, ferric chloride) or consider a stronger oxidant.[1] Ensure adequate reaction time and temperature for the aromatization step. |
| 1,2-Dihydropyridine Isomer | Reaction conditions (solvent polarity, temperature) can sometimes favor the formation of the less stable 1,2-DHP isomer.[3] | Modifying the solvent system (e.g., using ethanol, water, or glycerol) can help control chemoselectivity.[3] |
| Michael Adducts/Open-Chain Intermediates | Incomplete cyclization of the initial Michael adduct or the enamine intermediate can lead to these impurities.[2] | Ensure the reaction goes to completion by monitoring via TLC. Adjusting the pH with a mild acid catalyst (like p-toluenesulfonic acid) can facilitate cyclization.[1] |
| Self-Condensation of β-keto ester | The β-keto ester can undergo self-condensation, especially at higher temperatures. | Control the rate of addition of the aldehyde and maintain optimal reaction temperature. |
Kröhnke Pyridine Synthesis
This method is highly valued for generating complex, often 2,4,6-trisubstituted pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds.[4][5]
FAQ 2: I'm attempting a Kröhnke synthesis, but the primary byproduct appears to be from the self-condensation of my α,β-unsaturated carbonyl compound. How can I prevent this?
Self-condensation is a known issue, particularly at elevated temperatures.[6] The key is to favor the desired Michael addition pathway.
Troubleshooting Protocol:
-
Controlled Reagent Addition: Instead of adding all reagents at once, slowly add the α,β-unsaturated carbonyl compound to the reaction mixture containing the α-pyridinium methyl ketone salt and ammonium acetate.[6]
-
Temperature Optimization: Screen a range of temperatures. While reflux in acetic acid (around 120°C) is common, some substrates may benefit from lower temperatures (e.g., 80-100°C) to minimize side reactions.[6]
-
Solvent-Free Conditions: For some substrates, solvent-free conditions, heating a ground mixture of the reactants, can lead to higher yields and fewer byproducts.[6]
Workflow for Optimizing a Kröhnke Synthesis:
Caption: A logical workflow to diagnose and solve common issues in the Kröhnke synthesis.
Bohlmann-Rahtz Pyridine Synthesis
This two-step process involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes cyclodehydration.[7][8]
FAQ 3: The cyclodehydration step in my Bohlmann-Rahtz synthesis requires very high temperatures, leading to decomposition. Are there milder alternatives?
Yes, the high temperatures required for the final cyclodehydration are a significant drawback of the classical approach.[8]
Solutions for Milder Cyclodehydration:
-
Acid Catalysis: The use of Brønsted acids (like acetic acid) or Lewis acids can significantly lower the required temperature for cyclodehydration.[8]
-
Ion Exchange Resins: Amberlyst-15, an acidic ion exchange resin, can serve as a heterogeneous catalyst, simplifying workup and tolerating acid-sensitive functional groups.[8][9]
-
One-Pot Procedures: A three-component reaction using ammonium acetate to generate the enamine in situ can be more efficient and avoid the isolation of the potentially unstable aminodiene intermediate.[8][9]
Guareschi-Thorpe Pyridine Synthesis
This synthesis typically produces 2-pyridones from a cyanoacetamide and a 1,3-dicarbonyl compound.[10][11]
FAQ 4: My Guareschi-Thorpe reaction is low-yielding and produces several impurities under classical conditions. How can I improve this?
Modern modifications have significantly improved the efficiency and environmental friendliness of this reaction.
Optimization Strategy:
-
A modified procedure using ammonium carbonate in an aqueous medium often results in higher yields and cleaner reactions.[12][13][14] The ammonium carbonate serves as both the nitrogen source and a promoter for the reaction.[13][14] This approach often leads to the precipitation of the product from the reaction medium, simplifying purification.[13][14]
II. Modern Cross-Coupling Methods: Troubleshooting Guide
Palladium-catalyzed cross-coupling reactions are indispensable for synthesizing substituted pyridines. However, the pyridine nitrogen can present unique challenges.
Suzuki-Miyaura Coupling
FAQ 5: My Suzuki coupling with a pyridineboronic acid is failing. What are the most common failure points?
The electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom can lead to several complications.[15][16]
Key Issues and Solutions:
| Issue | Causality | Troubleshooting Steps |
| Catalyst Inhibition/Deactivation | The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[15] | * Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) to promote the desired reaction pathway.[15][17] * Increase Catalyst Loading: A modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial inhibition.[17] |
| Protodeboronation | The C-B bond of the boronic acid is cleaved by a proton source (often water), removing it from the catalytic cycle.[15] | * Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried.[15][17] * Use Boronate Esters: Pinacol or MIDA boronates are more stable towards hydrolysis and protodeboronation than the corresponding boronic acids.[17] |
| Homocoupling of Boronic Acid | This side reaction, forming bipyridines, is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II).[15][18] | * Strict Exclusion of Oxygen: Thoroughly degas all solvents (e.g., via freeze-pump-thaw cycles or sparging with an inert gas) and maintain an inert atmosphere throughout the reaction.[15] |
Troubleshooting Workflow for Suzuki Coupling:
Caption: Troubleshooting workflow for Suzuki coupling involving pyridines.
Buchwald-Hartwig Amination
This reaction is a powerful method for forming C-N bonds to a pyridine ring.[19][20]
FAQ 6: I'm observing significant hydrodehalogenation (replacement of my halide with a hydrogen atom) in my Buchwald-Hartwig reaction. How can I suppress this byproduct?
Hydrodehalogenation is a common side reaction that competes with the desired C-N bond formation.[21]
Strategies to Minimize Hydrodehalogenation:
-
Ligand Selection: Employing bulky, electron-rich ligands such as BrettPhos or RuPhos can accelerate the rate of reductive elimination, which outcompetes the β-hydride elimination pathway that leads to hydrodehalogenation.[21]
-
Choice of Base: The base is crucial for the catalytic cycle. While strong bases like sodium tert-butoxide are often used, screening other bases like K₃PO₄ or Cs₂CO₃ may reduce the rate of side reactions.[22]
-
Reaction Temperature: While pyridine substrates often require higher temperatures (80-110 °C), slightly lowering the temperature may disfavor the hydrodehalogenation pathway if the desired reaction can still proceed at a reasonable rate.[21]
III. Other Common Transformations
Chichibabin Reaction
This reaction allows for the direct amination of pyridines using sodium amide.[23][24]
FAQ 7: My Chichibabin reaction is producing a significant amount of a dimer byproduct. What causes this and how can I avoid it?
Dimerization can be a significant side reaction, especially with certain substitution patterns.[24] For example, 4-tert-butylpyridine can yield up to 89% of the dimer product under atmospheric pressure.[24]
Mitigation Strategy:
-
Pressure: Performing the reaction under increased pressure can favor the desired amination product over dimerization.[24]
-
Over-amination: Using an excess of sodium amide can lead to the introduction of a second amino group.[25] Careful control of stoichiometry is crucial.
-
Isomer Formation: The reaction typically yields the 2-aminopyridine, but formation of the 4-isomer can occur, particularly with electron-withdrawing groups on the ring.[23]
Reduction of Pyridine N-Oxides
Pyridine N-oxides are versatile intermediates, and their reduction back to the parent pyridine is a common final step.[26][27]
FAQ 8: I need to reduce a pyridine N-oxide without affecting other functional groups on my molecule. What are some chemoselective methods?
Harsh reducing agents can lead to unwanted side reactions.
Chemoselective Reduction Methods:
-
Iron Powder in H₂O/CO₂: This green and efficient method uses iron powder with water as the hydrogen source, promoted by carbon dioxide.[28] It shows high generality and chemoselectivity, tolerating groups like chlorine and vinyls.[28]
-
Phosphorus Trichloride: This is a common reagent for this transformation, but it can react with other sensitive groups.[27]
-
Catalytic Hydrogenation: Palladium-catalyzed hydrogenolysis is an effective method for deoxygenation.[26]
IV. Purification Strategies
FAQ 9: My crude product is contaminated with residual pyridine used as a solvent or reagent. What is the best way to remove it?
Residual pyridine can be challenging to remove by simple evaporation due to its high boiling point.
Effective Removal Techniques:
-
Acidic Wash: Pyridine is basic and can be protonated to form a water-soluble pyridinium salt. Washing the crude product (dissolved in an organic solvent like ethyl acetate or DCM) with a dilute aqueous acid solution (e.g., 1M HCl) will extract the pyridine into the aqueous layer.[29] This is not suitable for acid-sensitive products.
-
Copper Sulfate Wash: If your product is acid-sensitive, an aqueous solution of copper sulfate can be used. Pyridine forms a deep blue, water-soluble complex with copper(II) ions, which can then be removed through an aqueous wash.[29]
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 11. Guareschi-Thorpe Condensation [drugfuture.com]
- 12. benchchem.com [benchchem.com]
- 13. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. reddit.com [reddit.com]
- 17. benchchem.com [benchchem.com]
- 18. Yoneda Labs [yonedalabs.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. researchgate.net [researchgate.net]
- 23. grokipedia.com [grokipedia.com]
- 24. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 25. chemistnotes.com [chemistnotes.com]
- 26. researchgate.net [researchgate.net]
- 27. US3467659A - Process for the reduction of pyridine n-oxides - Google Patents [patents.google.com]
- 28. Reduction of sulfoxides and pyridine-N-oxides over iron powder with water as hydrogen source promoted by carbon dioxide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 29. youtube.com [youtube.com]
Technical Support Center: Purification of Crude 2-Chloro-4-isopropylpyridine
Welcome to the technical support center for the purification of crude 2-Chloro-4-isopropylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity this compound, a key intermediate in the synthesis of various therapeutic compounds and advanced materials.[1] This document offers a structured question-and-answer format to directly address common challenges encountered during the purification process.
I. Understanding the Impurity Profile
Effective purification begins with a thorough understanding of the potential impurities in your crude material. The primary synthesis route to this compound often involves the reaction of a Grignard reagent with 2-chloroisonicotinic acid methyl ester, followed by a reduction step.[2] This process can lead to several common impurities that need to be addressed.
Frequently Asked Questions (FAQs): Impurity Identification
Q1: What are the most likely impurities in my crude this compound?
Based on the common synthetic pathway, the primary impurities you are likely to encounter are:
-
Unreacted Starting Material: 2-chloroisonicotinic acid methyl ester.
-
Reaction Intermediate: 4-(2-hydroxyisopropyl)-2-chloropyridine.[2]
-
Side-Reaction Byproducts: While varied, these can arise from the reactivity of the Grignard reagent.[3]
Q2: How can I get a preliminary assessment of the impurities in my crude sample?
Thin-Layer Chromatography (TLC) is an excellent first step for qualitatively assessing the complexity of your crude mixture.
-
Visualization: Pyridine-containing compounds can often be visualized under UV light (254 nm).[4] Staining with iodine vapor or a p-anisaldehyde solution can also be effective for visualizing non-UV active impurities.[5]
A typical TLC analysis will show your desired product, this compound, as one spot, with impurities appearing as additional spots with different Rf values.
II. Purification Methodologies: A Troubleshooting Guide
This section provides detailed troubleshooting for the most common purification techniques applicable to this compound.
A. Liquid-Liquid Extraction (Acid-Base Wash)
The basic nature of the pyridine ring allows for an effective initial cleanup using acid-base extraction to remove non-basic impurities.
Troubleshooting Guide: Acid-Base Extraction
Q3: I performed an acid wash, but my product seems to have low recovery. What went wrong?
-
Cause: Your product, being a pyridine derivative, is basic and will be protonated by the acid, partitioning into the aqueous layer along with other basic impurities.
-
Solution: An acid wash is primarily for removing non-basic impurities. If your goal is to remove acidic or neutral impurities, after dissolving your crude product in an organic solvent (e.g., ethyl acetate or dichloromethane), you can wash with a dilute acid like 1M HCl.[6] To recover your product from the organic layer, you would then wash with a base (like saturated sodium bicarbonate solution) to neutralize any remaining acid, followed by a brine wash.[7]
Q4: How can I remove acidic or neutral impurities without losing my basic product?
-
Protocol: Selective Extraction of Acidic/Neutral Impurities
-
Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a 1M HCl solution. The basic this compound will form a salt and move to the aqueous layer.
-
Separate the organic layer, which contains neutral impurities.
-
To the aqueous layer, add a base (e.g., 1M NaOH) until the solution is basic (pH > 8). This will deprotonate your product.
-
Extract the aqueous layer with fresh organic solvent (e.g., ethyl acetate) to recover your purified product.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Q5: Are there alternatives to an acid wash if my product is sensitive to strong acids?
Yes, a wash with an aqueous solution of copper (II) sulfate can be effective for removing pyridine-containing compounds. The copper ions form a complex with the pyridine, which can then be partitioned into the aqueous layer.[8]
B. Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities. For pyridine derivatives, special considerations are necessary to avoid common issues like peak tailing.
Troubleshooting Guide: Column Chromatography
Q6: My chromatographic peaks are showing significant tailing. Why is this happening and how can I fix it?
-
Cause: The basic nitrogen on the pyridine ring can interact strongly with acidic silanol groups on the surface of the silica gel stationary phase. This leads to poor peak shape and reduced separation efficiency.[9]
-
Solution 1: Use of a Basic Modifier: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your eluent. The triethylamine will compete with your compound for the acidic sites on the silica, leading to more symmetrical peaks.[10]
-
Solution 2: Use of an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina or a deactivated silica gel.[11]
Q7: What is a good starting solvent system for the column chromatography of crude this compound?
A mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is a common starting point.
-
Protocol: Column Chromatography Purification
-
TLC Analysis: First, determine an appropriate solvent system using TLC. A good target Rf for your product is between 0.2 and 0.4. A starting point for TLC analysis could be a 10-30% ethyl acetate in hexanes mixture.[12]
-
Column Packing: Pack a column with silica gel using your chosen eluent.
-
Loading: Dissolve your crude product in a minimal amount of the eluent or a slightly stronger solvent and load it onto the column.
-
Elution: Elute the column with your chosen solvent system. You may consider using a gradient elution, starting with a lower polarity (e.g., 5% ethyl acetate in hexanes) and gradually increasing the polarity to elute your product and then more polar impurities.[12]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
-
Caption: Workflow for Column Chromatography Purification.
C. Distillation
Distillation separates compounds based on differences in their boiling points. This can be a highly effective method for large-scale purification.
Physical Properties for Distillation
| Compound | Molecular Weight ( g/mol ) | Predicted Boiling Point (°C) |
| This compound | 155.62[13] | ~211 |
| 2-chloroisonicotinic acid methyl ester | 171.58[14] | ~230-240 (est.) |
| 4-(2-hydroxyisopropyl)-2-chloropyridine | 171.62 | >250 (est.) |
Note: Boiling points are estimated at atmospheric pressure. The boiling point of 2-chloroisonicotinic acid methyl ester is extrapolated from its known boiling point under vacuum (70 °C at 0.1 mmHg).[14] The boiling point of the intermediate alcohol is estimated to be significantly higher due to the presence of the hydroxyl group.
Troubleshooting Guide: Distillation
Q8: Can I use simple distillation to purify my this compound?
-
Answer: Simple distillation may not be effective if the boiling points of your product and impurities are close. Given the estimated boiling points, fractional distillation is the more appropriate technique.[15]
Q9: My crude material seems to be degrading at high temperatures. What can I do?
-
Solution: Vacuum Distillation. Performing the distillation under reduced pressure will lower the boiling points of all components, allowing for separation at lower temperatures and minimizing thermal degradation.[16] For example, a related compound, 2-chloropyridine, has its boiling point reduced from 170 °C at atmospheric pressure to 72 °C at 26 mmHg.[1][17]
-
Protocol: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped for vacuum distillation. Ensure all glassware is free of cracks and all joints are properly sealed.[18]
-
Heating: Use a heating mantle with a stir bar to ensure even heating.
-
Fraction Collection: Slowly heat the mixture under vacuum. Collect the initial fraction, which may contain lower-boiling impurities. As the temperature stabilizes at the boiling point of this compound at the applied pressure, collect the main fraction in a separate flask.
-
Monitoring: Monitor the temperature and pressure throughout the distillation. A stable boiling point during the collection of the main fraction indicates a pure compound.
-
Caption: Decision Tree for Choosing a Distillation Method.
D. Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. If your crude this compound is a solid or can be induced to solidify, this method can yield high-purity material.
Troubleshooting Guide: Recrystallization
Q10: I'm having trouble finding a suitable single solvent for recrystallization. What should I do?
-
Solution: Two-Solvent Recrystallization. This technique is useful when a single solvent does not provide the desired solubility characteristics.[19]
-
Solvent 1: A solvent in which your compound is soluble at high temperatures but sparingly soluble at low temperatures (e.g., a polar solvent like ethanol or acetone).
-
Solvent 2: A solvent in which your compound is poorly soluble even at high temperatures (e.g., a non-polar solvent like hexanes or water).[20]
-
-
Protocol: Two-Solvent Recrystallization
-
Dissolve your crude product in a minimal amount of hot Solvent 1.
-
Slowly add hot Solvent 2 until the solution becomes slightly cloudy.
-
If necessary, add a drop or two of hot Solvent 1 to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold Solvent 2.
-
Dry the crystals under vacuum.
-
Q11: My compound is an oil at room temperature. Can I still use recrystallization?
-
Answer: While challenging, it is sometimes possible to induce crystallization of an oil. Try dissolving the oil in a minimal amount of a suitable solvent and then cooling it to a very low temperature (e.g., in a dry ice/acetone bath). Scratching the inside of the flask with a glass rod can sometimes initiate crystal formation. Alternatively, consider converting the basic pyridine to its hydrochloride salt by treating it with HCl. The resulting salt is often a crystalline solid that can be recrystallized from a suitable solvent system (e.g., ethanol/ether).[20]
III. Purity Analysis
After purification, it is essential to confirm the purity of your this compound.
Q12: What methods can I use to assess the purity of my final product?
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing purity and confirming the identity of your compound. The mass spectrum of this compound will show a characteristic molecular ion peak and fragmentation pattern.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide detailed structural information and can reveal the presence of impurities, even at low levels.
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can provide quantitative purity data.
By systematically applying these troubleshooting guides and protocols, you can effectively remove impurities from crude this compound and obtain a high-purity product suitable for your research and development needs.
IV. References
-
Chem-Impex. (n.d.). Methyl 2-chloronicotinate. Retrieved from --INVALID-LINK--
-
ResearchGate. (2014, April 2). What is best method to remove pyridine from a reaction mixture? Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). This compound. Retrieved from --INVALID-LINK--
-
ECHEMI. (n.d.). How to remove pyridine substances in the product? Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives. Retrieved from --INVALID-LINK--
-
MH Chem. (2022, August 8). How to remove pyridine from your reaction crude? [Video]. YouTube. --INVALID-LINK--
-
Google Patents. (n.d.). CN112321494B - Method for preparing this compound. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). WO2007052302A2 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters. Retrieved from --INVALID-LINK--
-
Quora. (2023, January 23). What is TLC and how can it be used to determine if a reaction is complete (Grignard Reagents)? Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). Procedure 10. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). METHYL 2-CHLOROISONICOTINATE Product Description. Retrieved from --INVALID-LINK--
-
Fisher Scientific. (n.d.). Methyl 2-Chloroisonicotinate 98.0+%, TCI America™. Retrieved from --INVALID-LINK--
-
Department of Chemistry, University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Purification of Crude 4-Ethoxy-2,6-dipyridin-2-ylpyridine by Column Chromatography. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN1245167A - Process for separating chloropyridine product. Retrieved from --INVALID-LINK--
-
Department of Chemistry, University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from --INVALID-LINK--
-
Jack Westin. (n.d.). Distillation - Separations And Purifications - MCAT Content. Retrieved from --INVALID-LINK--
-
NA ZAIDI, JM AL-KATTI AND FH SAEED. (n.d.). Mass Spectra of some substituted 2-Chloro-pyridones. Retrieved from --INVALID-LINK--
-
Biotage. (2013, January 31). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 4-Chloropyridin-2-ol. Retrieved from --INVALID-LINK--
-
SiliCycle. (n.d.). SiliaPlate TLC Visualization Methods. Retrieved from --INVALID-LINK--
-
ResearchGate. (2024, June 26). How to separate ethyl acetate and hexane mixture after a gradient column chromatography? Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2022, April 7). 5.4C: Step-by-Step Procedures for Vacuum Distillation. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). JP3046137B2 - Preparation of 2-chloropyridine. Retrieved from --INVALID-LINK--
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from --INVALID-LINK--
-
Department of Chemistry, University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2015, December 10). All About The Reactions of Grignard Reagents. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from --INVALID-LINK--
-
Chromatography Online. (2009, December 1). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). Methyl 2-chloronicotinate. Retrieved from --INVALID-LINK--
-
Busch. (n.d.). Vacuum Distillation. Retrieved from --INVALID-LINK--
-
NIST WebBook. (n.d.). Pyridine, 2-chloro-. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US5112982A - Process for preparing 2,6-dichloropyridine. Retrieved from --INVALID-LINK--
-
Indian Journal of Biochemistry and Biophysics (IJBB). (2025, May 2). GC-MS, DFT, LOL, ELF, NCI-RDG, kinetic energy, reactivity, stability, topological molecular descriptors evaluation on 2-propanone, 1-hydroxy-, Isopropyl alcohol and Glycerin: For NLO application. Retrieved from --INVALID-LINK--
-
YouTube. (2015, June 12). Solvent Vacuum Distillation. Retrieved from --INVALID-LINK--
-
MDPI. (2024, April 17). Critical Review of Selected Analytical Platforms for GC-MS Metabolomics Profiling—Case Study: HS-SPME/GC-MS Analysis of Blackberry's Aroma. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 2-Chloropyridine. Retrieved from --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Large-Scale Purification of 2,5-Dichloropyridine. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 4-Chloropyridin-2-ol. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US2363159A - Purification of piperidine. Retrieved from --INVALID-LINK--
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN112321494B - Method for preparing this compound - Google Patents [patents.google.com]
- 3. jeol.com [jeol.com]
- 4. quora.com [quora.com]
- 5. chemscene.com [chemscene.com]
- 6. youtube.com [youtube.com]
- 7. US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. 2-Chloronicotinic acid CAS#: 2942-59-8 [m.chemicalbook.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound | C8H10ClN | CID 587840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
- 15. jackwestin.com [jackwestin.com]
- 16. buschvacuum.com [buschvacuum.com]
- 17. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]
- 20. researchgate.net [researchgate.net]
Enhancing the stability of 2-Chloro-4-isopropylpyridine during reactions
Welcome to the dedicated technical support guide for 2-Chloro-4-isopropylpyridine. This resource is designed for researchers, chemists, and process development professionals to navigate the complexities of handling and reacting with this versatile building block. Here, we address common stability challenges and provide field-proven troubleshooting strategies to ensure the success and reproducibility of your synthetic endeavors.
Part 1: Frequently Asked Questions (FAQs)
This section tackles the most common initial queries regarding the handling, storage, and general reactivity of this compound.
Question 1: What are the primary decomposition pathways for this compound under reaction conditions?
Answer: this compound is susceptible to degradation through several pathways, primarily dictated by the reaction conditions. The electron-deficient nature of the pyridine ring, activated by the chloro-substituent, makes it prone to nucleophilic attack. Key pathways include:
-
Hydrolysis: In the presence of water or hydroxide ions (from certain bases), the chloro group can be displaced to form the corresponding 2-hydroxypyridine derivative. This is often accelerated by heat.
-
Amination: If ammonia, primary, or secondary amines are present as reagents or impurities, they can displace the chloride to form aminopyridine side products.
-
Homocoupling: Under certain palladium-catalyzed cross-coupling conditions, particularly at elevated temperatures or with catalyst/ligand systems prone to side reactions, unwanted bipyridine homocoupling products can form.[1]
-
Protodehalogenation: In the presence of a hydrogen source and a suitable catalyst, the chloro group can be replaced by a hydrogen atom, leading to the formation of 4-isopropylpyridine.
Question 2: What are the ideal storage and handling conditions for this compound to ensure its long-term stability?
Answer: To maintain the integrity of this compound, strict storage and handling protocols are essential. The compound's reactivity necessitates minimizing exposure to atmospheric and environmental contaminants.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[2] Refrigeration (e.g., 4°C) is recommended for long-term storage. | Reduces the rate of potential slow decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[3] | Prevents reaction with atmospheric moisture and oxygen. |
| Light | Protect from direct sunlight by using an amber or opaque container.[2][3] | Some halopyridines can be light-sensitive, leading to gradual degradation. |
| Container | Keep container tightly closed. | Prevents ingress of moisture and other atmospheric contaminants. |
| Incompatibilities | Store away from strong oxidizing agents.[2] | Avoids potential vigorous or explosive reactions. |
Question 3: My reaction mixture is turning dark brown/black when using this compound in a cross-coupling reaction. What is the likely cause?
Answer: A dark brown or black coloration in palladium-catalyzed cross-coupling reactions is often indicative of palladium black formation. This signifies the decomposition of the active palladium catalyst into its inactive, elemental form. Several factors related to the stability of this compound or the reaction setup can trigger this:
-
High Temperatures: The C-Cl bond in 2-chloropyridines is less reactive than C-Br or C-I bonds, often requiring higher temperatures for oxidative addition.[4] However, excessive heat can also accelerate catalyst decomposition.
-
Impurities: Trace impurities in the this compound starting material or other reagents can poison the catalyst.
-
Inadequate Ligand Protection: The phosphine ligands used in many cross-coupling reactions are prone to oxidation if the reaction is not maintained under a strictly inert atmosphere.[1] An unstable or oxidized ligand can fail to stabilize the palladium center, leading to precipitation.
-
Incorrect Base/Solvent Combination: The choice of base and solvent can dramatically influence both substrate stability and catalyst longevity. An overly aggressive base or a solvent that promotes side reactions can contribute to catalyst decomposition.
Part 2: Troubleshooting Guides for Specific Reactions
This section provides in-depth, scenario-based troubleshooting for common synthetic transformations involving this compound.
Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
The C(2)-Cl bond on the pyridine ring is known for its lower reactivity compared to other positions or heavier halogens, often necessitating more forcing conditions which can compromise stability.[4]
Issue: Low or no conversion to the desired product.
A troubleshooting workflow for low conversion in cross-coupling reactions.
Troubleshooting Protocol:
-
Verify Starting Material Integrity: Before troubleshooting the reaction, confirm the purity of your this compound via NMR or GC-MS to rule out degradation during storage.
-
Enhance Catalyst & Ligand System: The C2-Cl bond requires a highly active catalyst for efficient oxidative addition.
-
Action: Switch from standard catalysts like Pd(PPh₃)₄ to more active, specialized systems. Consider bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands, which are known to stabilize palladium and promote the activation of challenging C-Cl bonds.
-
Causality: Bulky, electron-donating ligands increase the electron density on the palladium center, which facilitates the rate-limiting oxidative addition step into the C-Cl bond.[4] They also provide steric bulk that can prevent catalyst dimerization and deactivation.
-
-
Implement Rigorous Inert Conditions: Oxygen and moisture are detrimental to both the catalyst and potentially the substrate.
-
Action: Degas your solvent thoroughly using a freeze-pump-thaw technique (at least three cycles) or by bubbling with argon for 20-30 minutes.[4] If possible, set up the reaction in a glovebox.
-
Causality: Phosphine ligands are readily oxidized to phosphine oxides, which have poor coordinating ability. This leads to the generation of coordinatively unsaturated and unstable palladium species that quickly decompose to palladium black.
-
-
Select an Appropriate Base and Solvent:
-
Action: Use an anhydrous, non-nucleophilic base. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are often superior to hydroxides (NaOH, KOH) which can promote C-Cl hydrolysis. Ensure your solvent is rigorously dried over molecular sieves or via a solvent purification system.
-
Causality: Minimizing water content directly inhibits the hydrolysis side reaction of the starting material. Using a base that is strong enough to facilitate the catalytic cycle but not so strong as to cause substrate degradation is critical.
-
Guide 2: Nucleophilic Aromatic Substitution (SNAr)
Issue: Formation of multiple products or recovery of starting material.
The stability of this compound in SNAr reactions is highly dependent on the nucleophile and the reaction temperature.
Troubleshooting Protocol:
-
Assess Nucleophile Strength and Concentration:
-
Action: Ensure your nucleophile is sufficiently strong and used in an appropriate stoichiometric amount (often in slight excess). For weaker nucleophiles, consider converting them to a more reactive salt form (e.g., using NaH or KHMDS to deprotonate an alcohol to its alkoxide).
-
Causality: SNAr reactions on electron-deficient rings like pyridine proceed via a Meisenheimer complex. A more potent nucleophile will favor the formation of this intermediate and drive the reaction forward, allowing for lower reaction temperatures and shorter reaction times, thus minimizing degradation.
-
-
Optimize Temperature Control:
-
Action: Start at a lower temperature (e.g., room temperature or 50°C) and monitor the reaction closely by TLC or LC-MS. Only increase the temperature incrementally if the reaction is not proceeding.
-
Causality: High temperatures can lead to unwanted side reactions, including elimination from the isopropyl group or reaction at other positions on the ring if the conditions are harsh enough. Stepwise temperature increase allows you to find the minimum thermal energy required for the desired transformation.
-
-
Solvent Selection:
-
Action: Use a polar aprotic solvent such as DMF, DMSO, or NMP. Ensure the solvent is anhydrous.
-
Causality: Polar aprotic solvents are effective at solvating the cation of the nucleophilic salt without strongly solvating the nucleophile itself, thereby increasing its effective reactivity. They also help to stabilize the charged Meisenheimer intermediate.
-
Workflow for optimizing SNAr reactions.
References
Technical Support Center: Overcoming Difficulties in the Purification of Reaction Products
Welcome to the Technical Support Center for reaction product purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating and purifying their target compounds. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering field-proven insights to help you troubleshoot and optimize your purification workflows.
Section 1: Flash Column Chromatography
Flash column chromatography is a cornerstone of purification in organic synthesis. However, its success hinges on a clear understanding of the underlying principles. This section addresses the most common issues encountered during this critical step.
Frequently Asked Questions & Troubleshooting
Q1: My compound is streaking or tailing on the TLC plate and the column. What's causing this and how do I fix it?
A1: Streaking is a common issue that indicates a problem with the interaction between your compound and the stationary phase, typically silica gel.
-
Causality & Diagnosis:
-
Overloading: Applying too much sample to your TLC plate or column is the most frequent cause.[1][2] This saturates the stationary phase, leading to poor separation and elongated spots.
-
Strong Compound-Silica Interaction: Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. If your compound is basic (e.g., an amine) or even a strong hydrogen bond donor, it can interact too strongly with these acidic sites, causing it to "stick" and elute slowly and unevenly.[3]
-
Inappropriate Solvent Polarity: If the running solvent (eluent) is not polar enough to effectively displace your compound from the silica, it will lead to tailing.[4]
-
-
Solutions & Rationale:
-
Reduce Sample Load: The simplest first step is to dilute your sample and apply less to the TLC plate.[2] For column chromatography, ensure you are not exceeding the recommended loading capacity for your column size.
-
Modify the Mobile Phase:
-
For basic compounds (like amines), add a small amount (0.1-2.0%) of a basic modifier like triethylamine or a 1-10% ammonia solution in methanol to your eluent.[2] This neutralizes the acidic sites on the silica, preventing the strong, undesirable interactions.
-
For acidic compounds (like carboxylic acids), adding 0.1-2.0% of acetic or formic acid to the eluent can improve peak shape.[2] This works by protonating the compound, reducing its interaction with the silanol groups.
-
-
Check Compound Stability: Your compound might be degrading on the silica gel. You can test for this using a 2D TLC analysis.[1] If decomposition is confirmed, you may need to switch to a less acidic stationary phase like neutral alumina or consider deactivating the silica.[5]
-
Q2: I can't get good separation between my product and an impurity, even though they have different Rf values on the TLC plate. Why is this happening?
A2: This frustrating situation often arises from a misunderstanding of the relationship between TLC and column chromatography or improper column packing.
-
Causality & Diagnosis:
-
TLC vs. Column Discrepancy: A good separation on a thin TLC plate doesn't always translate directly to a thick column. Diffusion and band broadening are more pronounced in a column, which can cause closely eluting spots to merge.
-
Poor Column Packing: Voids, channels, or cracks in the silica bed create pathways for the solvent and sample to travel unevenly, completely ruining the separation.[6] This can be caused by improper packing technique or the column running dry.
-
Overloading the Column: As mentioned before, loading too much crude material will inevitably lead to mixed fractions.[6]
-
-
Solutions & Rationale:
-
Optimize Rf for Separation: The ideal Rf value for the target compound on a TLC plate for good column separation is between 0.15 and 0.4.[7][8] This range ensures a sufficient number of column volumes (CV) will be required to elute the compound, maximizing the separation from its neighbors. The relationship is defined by the equation CV = 1/Rf .[9] A lower Rf means more solvent is needed, which provides more opportunity for separation.
-
Proper Column Packing: Pack your column carefully to create a homogenous, dense bed of silica. A "slurry packing" method, where the silica is mixed with the initial eluent before being added to the column, is generally preferred to "dry packing" for achieving a well-packed column.[5] Ensure the top of the silica bed is flat and protected with a layer of sand.
-
Use a Gradient Elution: If an isocratic (single solvent mixture) elution doesn't work, a gradient elution can be very effective. Start with a less polar solvent system to allow the compounds to bind to the top of the column, then gradually increase the polarity of the eluent to sequentially elute the compounds based on their affinity for the stationary phase.[10]
-
Q3: My compound is very polar and stays at the baseline (Rf = 0) even with 100% ethyl acetate. How can I purify it?
A3: This is a common challenge with highly polar compounds like diols, amino acids, or sugars. Standard silica gel chromatography with common solvents may not be effective.
-
Solutions & Rationale:
-
Use a More Polar Mobile Phase: You can try more aggressive solvent systems. A common choice is a mixture of dichloromethane (DCM) and methanol (MeOH).[11] Be cautious, as using more than 10% methanol in your eluent can start to dissolve the silica gel.[11]
-
Switch to Reverse-Phase Chromatography: If your compound is polar, it will be well-suited for reverse-phase chromatography. In this technique, the stationary phase is non-polar (e.g., C18-functionalized silica), and the mobile phase is polar (typically water/acetonitrile or water/methanol mixtures). Polar compounds will have weaker interactions with the non-polar stationary phase and elute earlier.[12][13]
-
Use a Different Stationary Phase: Consider using a more polar stationary phase like alumina or a specialized bonded silica (e.g., diol- or amino-functionalized).
-
Data Presentation: Solvent Properties for Chromatography
Choosing the right solvent is critical. The following table summarizes key properties of common solvents used in normal-phase chromatography, ordered by their eluotropic strength on silica.
| Solvent | Polarity Index | Eluotropic Strength (ε°) on Silica | Boiling Point (°C) |
| Hexane / Heptane | 0.1 | 0.01 | 69 / 98 |
| Toluene | 2.4 | 0.22 | 111 |
| Dichloromethane (DCM) | 3.1 | 0.30 | 40 |
| Diethyl Ether | 2.8 | 0.43 | 35 |
| Ethyl Acetate (EtOAc) | 4.4 | 0.48 | 77 |
| Acetone | 5.1 | 0.53 | 56 |
| Acetonitrile | 5.8 | 0.52 | 82 |
| Isopropanol | 3.9 | 0.60 | 82 |
| Methanol (MeOH) | 5.1 | 0.70 | 65 |
| Water | 10.2 | High | 100 |
| (Data compiled from various sources including[14],[15],[16],[17],[18]) |
Experimental Protocol: Step-by-Step Flash Column Chromatography
This protocol outlines a standard procedure for purifying a 100-500 mg sample.
-
Select the Solvent System:
-
Using TLC, find a solvent system that provides an Rf value of ~0.2-0.3 for your target compound and good separation from impurities.
-
-
Prepare the Column:
-
Select a glass column of appropriate diameter (e.g., 20 mm for this scale).[7]
-
Plug the bottom of the column with a small piece of cotton or glass wool.
-
Add a thin layer (~0.5 cm) of sand.
-
Prepare a slurry of silica gel (typically 30-50g for this scale) in your initial, least polar eluent.
-
Pour the slurry into the column. Use gentle air pressure to pack the silica bed firmly and drain the excess solvent until it is level with the top of the silica.[11][19]
-
Add another thin layer (~0.5 cm) of sand on top of the packed silica to prevent disturbance during solvent addition.
-
-
Load the Sample:
-
Wet Loading: Dissolve your crude product in the minimum amount of the eluent or a slightly more polar solvent. Using a pipette, carefully add the solution to the top of the column.[5]
-
Dry Loading (Recommended for less soluble compounds): Dissolve your crude product in a suitable solvent, add a small amount of silica gel (~1-2 times the mass of your sample), and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column.[5][10]
-
-
Run the Column:
-
Carefully add your eluent to the column, ensuring not to disturb the top layer of sand.
-
Apply positive pressure (using a pump or regulated air/nitrogen line, typically 1-4 psi) to achieve a steady flow rate.[11]
-
Collect fractions in an array of test tubes. The size of the fractions should be appropriate for the column size (e.g., 5-10 mL for a 20 mm column).[7]
-
Never let the solvent level drop below the top of the silica gel, as this will cause the column to crack.[19]
-
-
Analyze Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain your pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Visualization: Chromatography Workflow
Caption: A typical workflow for purification by flash column chromatography.
Section 2: Crystallization & Recrystallization
Crystallization is a powerful technique for obtaining highly pure solid products. Its success depends on the precise control of solubility.
Frequently Asked Questions & Troubleshooting
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice.[20] This is often because the solution becomes supersaturated at a temperature above the compound's melting point (or the melting point of an impure mixture).
-
Causality & Diagnosis:
-
High Impurity Level: Significant impurities can depress the melting point of your compound, making it more likely to separate as an oil.[21]
-
Cooling Too Rapidly: Fast cooling doesn't give molecules enough time to orient themselves into a crystal lattice, favoring the formation of a disordered liquid phase.[22]
-
Poor Solvent Choice: The solvent may be too non-polar for a polar compound, or vice versa, leading to immiscibility at lower temperatures.[23]
-
-
Solutions & Rationale:
-
Re-heat and Add More Solvent: The most immediate fix is to heat the solution to re-dissolve the oil, then add a small amount of additional solvent.[21] This reduces the saturation level, allowing crystallization to occur at a lower temperature.
-
Slow Down the Cooling: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath. Insulating the flask (e.g., with paper towels) can further slow the cooling rate.[20]
-
Scratch the Flask/Seed the Solution: Gently scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth to begin.[20] Alternatively, adding a tiny "seed crystal" of the pure compound can initiate crystallization.
-
Re-evaluate Your Solvent System: If oiling out persists, you may need to choose a different solvent or solvent pair.[22]
-
Q2: No crystals are forming, even after cooling the solution in an ice bath. What's wrong?
A2: The failure to form crystals usually means your solution is not supersaturated, or that nucleation is kinetically hindered.
-
Causality & Diagnosis:
-
Too Much Solvent: This is the most common reason.[20] If too much solvent was added initially, the solution will not become saturated upon cooling, and the compound will remain dissolved.
-
Supersaturation without Nucleation: Sometimes a solution can become supersaturated but lack a nucleation site to initiate crystal growth.[20]
-
-
Solutions & Rationale:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod or adding a seed crystal.[24]
-
Reduce Solvent Volume: If induction fails, you likely have too much solvent. Gently heat the solution to boil off some of the solvent (in a fume hood) to increase the concentration of your compound, then attempt to cool it again.[20]
-
Add an Anti-Solvent: If you are using a single solvent, you can sometimes induce crystallization by adding a second solvent in which your compound is insoluble (an "anti-solvent"). Add the anti-solvent dropwise to the cooled solution until it just starts to become cloudy, then allow it to stand.
-
Experimental Protocol: Single-Solvent Recrystallization
-
Choose a Solvent: Select a solvent in which your compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point.[24]
-
Dissolve the Impure Solid: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot (near-boiling) solvent needed to just completely dissolve the solid.[25]
-
Decolorize (if necessary): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or you used charcoal, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely in the funnel.[26]
-
Crystallize: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[10]
-
Isolate Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Wash and Dry: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Allow the crystals to dry completely.[25]
Visualization: Recrystallization Troubleshooting
Caption: Decision tree for troubleshooting common recrystallization problems.
Section 3: Liquid-Liquid Extraction
Liquid-liquid extraction is a fundamental workup and purification technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic layer.
Frequently Asked Questions & Troubleshooting
Q1: An emulsion has formed between the two layers, and they won't separate. How can I break it?
A1: Emulsion formation is one of the most common problems in liquid-liquid extraction, occurring when surfactant-like molecules stabilize microscopic droplets of one liquid within the other.[27]
-
Causality & Diagnosis:
-
Vigorous Shaking: Shaking the separatory funnel too aggressively provides the energy to form a stable emulsion.[28]
-
Presence of Surfactants: Natural or synthetic surfactants (soaps, detergents, phospholipids) in the reaction mixture can stabilize the interface between the aqueous and organic layers.[27]
-
-
Solutions & Rationale:
-
Be Patient: Sometimes, simply letting the separatory funnel stand for a while will allow the layers to separate on their own.[29]
-
Add Brine: Add a saturated aqueous solution of sodium chloride (NaCl), known as brine. This increases the ionic strength of the aqueous layer, making it more polar.[28] This forces non-polar organic molecules and surfactants out of the aqueous phase, helping to destabilize the emulsion. This process is known as "salting out".[28]
-
Gentle Agitation: Gently swirl the mixture or stir it with a glass rod. This can help the small droplets coalesce without adding enough energy to reform the emulsion.
-
Filtration: Filter the mixture through a plug of glass wool or Celite®. This can physically disrupt the emulsion droplets.[28]
-
Centrifugation: If available, centrifuging the mixture is a highly effective way to break an emulsion.[29]
-
Q2: How do I know which layer is the aqueous and which is the organic?
A2: Misidentifying layers is a critical error that can lead to the loss of your product. While the aqueous layer is often denser than common organic solvents, this is not always the case.
-
Causality & Diagnosis:
-
Solvent Density: The denser liquid will be the bottom layer. Halogenated solvents like dichloromethane (DCM, ρ ≈ 1.33 g/mL) and chloroform (CHCl₃, ρ ≈ 1.49 g/mL) are denser than water (ρ ≈ 1.00 g/mL) and will form the bottom layer. Most other common organic solvents (diethyl ether, ethyl acetate, hexane) are less dense than water and will form the top layer.
-
Solute Effects: High concentrations of dissolved salts can increase the density of the aqueous layer, while high concentrations of a dense product can increase the density of the organic layer.
-
-
Solutions & Rationale:
-
Check Densities: Know the densities of your solvents beforehand.
-
The "Drop Test": Add a few drops of water to the separatory funnel.[28] If the drops mix with the top layer, the top layer is aqueous. If they fall through the top layer and mix with the bottom, the bottom layer is aqueous.
-
Golden Rule: NEVER discard any layer until you have definitively isolated your final product. [30]
-
Experimental Protocol: Basic Liquid-Liquid Extraction
-
Setup: Secure a separatory funnel in a ring stand. Ensure the stopcock is closed. Place a beaker or Erlenmeyer flask below the funnel as a precaution.[9]
-
Add Liquids: Pour the solution to be extracted into the funnel, followed by the extraction solvent. Do not fill the funnel more than two-thirds full.[4]
-
Mix and Vent: Stopper the funnel. Invert it gently and immediately open the stopcock to vent any pressure buildup, pointing the stem away from yourself and others into a fume hood.[30] Close the stopcock and shake gently for 20-30 seconds, venting frequently.[9][28]
-
Separate Layers: Place the funnel back in the ring stand and remove the stopper. Allow the layers to fully separate.
-
Drain Layers: Slowly open the stopcock to drain the bottom layer into a flask. Stop just as the interface reaches the stopcock. Pour the top layer out through the top opening of the funnel to avoid re-contaminating the bottom layer.[30]
-
Repeat: Perform additional extractions on the appropriate layer as required by your procedure.
-
Combine and Dry: Combine the organic extracts. Dry the solution over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), then filter to remove the drying agent before evaporating the solvent.
Section 4: Purification of Unstable & Air-Sensitive Compounds
Many advanced intermediates and final products, particularly in organometallic chemistry and drug development, are sensitive to air (oxygen) and moisture. Their purification requires specialized techniques.
Frequently Asked Questions & Troubleshooting
Q1: How do I perform a filtration or recrystallization without exposing my compound to air?
A1: Standard benchtop techniques are unsuitable for air-sensitive compounds. You must use an inert atmosphere, which is typically achieved using a Schlenk line or a glovebox.[31][32]
-
Solutions & Rationale:
-
Schlenk Line Techniques: A Schlenk line is a dual-manifold system that allows you to alternate between vacuum and a flow of inert gas (like argon or nitrogen).[31]
-
Cannula Filtration: This is the most common method for filtering air-sensitive mixtures on a Schlenk line. A cannula (a long, flexible needle) with a filter tip (often a piece of glass wool or a specialized filter frit) is used to transfer the liquid phase from one Schlenk flask to another under a positive pressure of inert gas, leaving the solid behind.[3][22][33]
-
Schlenk Frit: For larger scale filtrations, a specialized piece of glassware with a built-in sintered glass frit can be used. The entire apparatus is assembled and kept under an inert atmosphere during the filtration.[31]
-
-
Glovebox: A glovebox provides a contained, inert atmosphere and is the gold standard for handling highly sensitive compounds. All manipulations, including filtration and weighing, can be performed inside the box, completely isolated from air.[32]
-
Q2: How can I run a column on an air-sensitive compound?
A2: This is a challenging procedure that requires careful setup to exclude air.
-
Solutions & Rationale:
-
Glovebox Chromatography: The most reliable method is to set up and run the entire column inside a glovebox. This is often necessary for extremely sensitive materials.
-
Schlenk Line Chromatography: It is possible to run a column on a Schlenk line. The column is assembled, packed with silica that has been dried under vacuum, and thoroughly flushed with inert gas. The sample is loaded and the column is run under a positive pressure of inert gas, with fractions collected in Schlenk tubes. This requires significant technical skill to maintain an air-free environment throughout the process.[32]
-
Experimental Protocol: Cannula Filtration for Air-Sensitive Solids
This protocol is for isolating a solid product from a solution under an inert atmosphere using a Schlenk line.
-
Preparation: Ensure all glassware (two Schlenk flasks, one with your mixture and one to receive the filtrate) and the filter cannula are oven-dried and cooled under vacuum on the Schlenk line. Backfill all flasks with inert gas.
-
Setup for Transfer: Under a positive flow of inert gas, replace the stoppers on both flasks with rubber septa.
-
Insert Cannula: Insert one end of the filter cannula through the septum of the flask containing your mixture, ensuring the filter tip is above the liquid level initially. Insert the other end of the cannula into the receiving flask.
-
Insert Bleed Needle: Insert a needle connected to an oil bubbler (a "bleed needle") into the septum of the receiving flask. This allows gas to exit, enabling the liquid transfer.[33]
-
Initiate Transfer: Lower the filter cannula into the liquid of the first flask. The positive pressure of the inert gas on the Schlenk line will push the liquid through the cannula into the receiving flask.
-
Wash the Solid: Once the transfer is complete, raise the cannula above the isolated solid. Using a gas-tight syringe, add cold, degassed solvent to the first flask to wash the solid. Repeat the cannula transfer to wash the solid.
-
Isolate Product: Your solid product is now isolated in the first flask under an inert atmosphere, and the filtrate is in the second. You can now dry the solid under vacuum.
Visualization: Cannula Filtration Setup
Caption: Schematic of an air-sensitive cannula filtration setup.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]
- 4. scienceequip.com.au [scienceequip.com.au]
- 5. science.uct.ac.za [science.uct.ac.za]
- 6. neilsonlab.colostate.edu [neilsonlab.colostate.edu]
- 7. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 8. selekt.biotage.com [selekt.biotage.com]
- 9. eng.usf.edu [eng.usf.edu]
- 10. amherst.edu [amherst.edu]
- 11. How to set up and run a flash chromatography column. [reachdevices.com]
- 12. benchchem.com [benchchem.com]
- 13. biotage.com [biotage.com]
- 14. www1.chem.umn.edu [www1.chem.umn.edu]
- 15. Eluotropic Values [macro.lsu.edu]
- 16. Solvent Physical Properties [people.chem.umass.edu]
- 17. researchgate.net [researchgate.net]
- 18. Summary of Key Physical Data for Solvents [fishersci.co.uk]
- 19. Chromatography [chem.rochester.edu]
- 20. web.mnstate.edu [web.mnstate.edu]
- 21. scribd.com [scribd.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 25. people.chem.umass.edu [people.chem.umass.edu]
- 26. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 27. researchgate.net [researchgate.net]
- 28. web.uvic.ca [web.uvic.ca]
- 29. bpm-wiki.cnsi.ucsb.edu [bpm-wiki.cnsi.ucsb.edu]
- 30. Liquid-Liquid Extraction | Organic Chemistry I Lab [blog.richmond.edu]
- 31. Schlenk line - Wikipedia [en.wikipedia.org]
- 32. molan.wdfiles.com [molan.wdfiles.com]
- 33. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
Technical Support Center: Optimizing Reaction Selectivity & Minimizing Byproduct Formation
Welcome to the Technical Support Center dedicated to enhancing reaction selectivity and reducing byproduct formation in your chemical syntheses. This guide is designed for researchers, scientists, and drug development professionals seeking to troubleshoot and optimize their experiments. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to make informed decisions in the laboratory.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding reaction selectivity and byproduct formation.
Q1: My reaction is producing a mixture of constitutional isomers. How can I improve regioselectivity?
A1: Regioselectivity, the preference for bond formation at one position over another, is a common challenge.[1][2] Several factors influence this outcome, primarily the electronic and steric properties of the reactants and the reaction conditions.[3][4]
-
Electronic Effects: The inherent electron distribution in your substrate plays a significant role. For instance, in the addition of protic acids to alkenes, Markovnikov's rule predicts the formation of the more stable carbocation intermediate.[2][4]
-
Steric Hindrance: Bulky substituents near a reactive site can prevent a reagent from attacking that position, favoring reaction at a less sterically hindered site.[3]
-
Troubleshooting Steps:
-
Modify Reaction Temperature: Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the lower activation energy.[3]
-
Solvent Selection: The polarity of the solvent can influence the stability of transition states.[3] Experiment with a range of solvents, from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, CH2Cl2).[3]
-
Catalyst Choice: The catalyst can dramatically influence regioselectivity. For example, in hydroformylation, the choice of phosphine ligands on a rhodium catalyst can direct the addition of the formyl group to either the terminal or internal position of an alkene.
-
Q2: I'm observing the formation of unwanted stereoisomers. What strategies can I employ to enhance stereoselectivity?
A2: Stereoselectivity refers to the preferential formation of one stereoisomer over another.[1][4][5] Achieving high stereoselectivity is critical in drug development, where different stereoisomers can have vastly different biological activities.
-
Chiral Catalysts: The use of chiral catalysts is a cornerstone of asymmetric synthesis. These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer or diastereomer.
-
Reaction Conditions:
-
Temperature: Lower reaction temperatures often lead to higher enantiomeric excess (ee) because the energy difference between the diastereomeric transition states becomes more significant.[6]
-
Solvent: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting stereoselectivity.[6][7]
-
Order of Reagent Addition: In some cases, the order in which reagents are added can impact the stereochemical outcome.[7]
-
Q3: My reaction is plagued by numerous side products, leading to low yield and difficult purification. How can I minimize their formation?
A3: The formation of side products is often a result of side reactions that compete with the desired transformation.[8] Minimizing these can be achieved through several strategies:
-
Optimize Reaction Conditions: Fine-tuning parameters like temperature, pressure, and reaction time can significantly reduce the rate of undesired side reactions.[9]
-
Use of Protecting Groups: Protecting groups are used to temporarily mask a reactive functional group, preventing it from participating in unwanted reactions.[10][11][12] This is a powerful strategy to achieve chemoselectivity in molecules with multiple functional groups.[10][13]
-
Catalyst Selection: A highly selective catalyst will preferentially promote the desired reaction pathway over others.[14] The choice of catalyst can be the single most important factor in controlling selectivity.[14][15]
Section 2: Troubleshooting Guides
This section provides structured approaches to address specific experimental issues.
Guide 1: Troubleshooting Poor Chemoselectivity in Multi-functionalized Molecules
Issue: A reaction is occurring at the wrong functional group, or at multiple functional groups simultaneously.
Causality: Different functional groups possess varying reactivities. For a reaction to be chemoselective, the chosen reagents and conditions must favor transformation at the desired site while leaving other functional groups intact.
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for poor chemoselectivity.
Detailed Steps:
-
Identify Competing Functional Groups: List all potentially reactive functional groups in your starting material.
-
Consult Reactivity Information: Review the relative reactivities of these functional groups under your reaction conditions.
-
Strategy Selection:
-
Execution and Analysis: Implement the chosen strategy and analyze the reaction mixture (e.g., by TLC, LC-MS, NMR) to determine if the desired chemoselectivity has been achieved.
Guide 2: Optimizing Solvent and Temperature for Improved Selectivity
Issue: The reaction produces a mixture of isomers (regio- or stereoisomers) or significant byproducts.
Causality: Solvent and temperature are critical parameters that influence reaction kinetics and thermodynamics, thereby affecting selectivity.[9][18] Solvents can stabilize or destabilize reactants, intermediates, and transition states, altering the energy landscape of the reaction.[19][20]
Data-Driven Optimization Strategy:
A Design of Experiments (DoE) approach can be highly effective for optimizing multiple reaction parameters simultaneously.[21]
| Experiment | Temperature (°C) | Solvent (Dielectric Constant) | Regioisomer Ratio (A:B) | Enantiomeric Excess (%) |
| 1 | 0 | Toluene (2.4) | 5:1 | 85 |
| 2 | 25 | Toluene (2.4) | 3:1 | 70 |
| 3 | 0 | Dichloromethane (9.1) | 8:1 | 92 |
| 4 | 25 | Dichloromethane (9.1) | 6:1 | 80 |
| 5 | 0 | Acetonitrile (37.5) | 10:1 | 95 |
| 6 | 25 | Acetonitrile (37.5) | 7:1 | 88 |
Analysis and Protocol:
-
Screening: Conduct a series of small-scale experiments varying temperature and solvent polarity.
-
Analysis: Quantify the product distribution (e.g., by GC, HPLC, or NMR) for each experiment.
-
Interpretation: From the table above, it is evident that lower temperatures and more polar solvents favor higher regioselectivity and enantioselectivity for this hypothetical reaction.
-
Refined Protocol: Based on these results, a more optimized protocol would involve running the reaction at 0°C in acetonitrile.
Section 3: Advanced Protocols & Methodologies
Protocol 1: Implementing a Protecting Group Strategy for Chemoselective Reduction
Objective: To selectively reduce an ester in the presence of a ketone. Lithium aluminum hydride (LiAlH4) reduces both functional groups. Therefore, the ketone must be protected.[10]
Step-by-Step Methodology:
-
Protection of the Ketone:
-
Dissolve the starting material (containing both ketone and ester) in toluene.
-
Add 1.2 equivalents of ethylene glycol and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water byproduct, driving the reaction to completion.[22]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction, wash with saturated sodium bicarbonate solution, and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Reduction of the Ester:
-
Dissolve the protected intermediate in anhydrous THF under an inert atmosphere (e.g., argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of LiAlH4 (1.5 equivalents) in THF.
-
Stir the reaction at 0°C and monitor by TLC.
-
Once the reaction is complete, quench carefully by the sequential addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting precipitate and wash with THF. Concentrate the filtrate to obtain the crude alcohol.
-
-
Deprotection of the Ketone:
-
Dissolve the crude alcohol in a mixture of acetone and water.
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS).
-
Heat the mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction, neutralize with saturated sodium bicarbonate, and extract the final product with ethyl acetate.
-
Purify by column chromatography.
-
Protocol 2: Real-Time Reaction Monitoring with Process Analytical Technology (PAT)
Objective: To optimize reaction conditions and minimize byproduct formation by understanding reaction kinetics in real-time.[23][24][25]
Methodology: In-situ FTIR Spectroscopy
In-situ Fourier Transform Infrared (FTIR) spectroscopy allows for the continuous monitoring of the concentration of reactants, intermediates, and products throughout a reaction.[25][26]
Experimental Setup:
Caption: Workflow for PAT-based reaction optimization.
Procedure:
-
Setup: Insert an in-situ FTIR probe into the reaction vessel. Ensure a proper seal.
-
Background Spectrum: Collect a background spectrum of the solvent and any reagents that are present before the reaction is initiated.
-
Reaction Initiation: Start the reaction (e.g., by adding the final reagent or increasing the temperature).
-
Data Collection: Continuously collect FTIR spectra at regular intervals (e.g., every 30 seconds).
-
Data Analysis: The software will subtract the background spectrum and can be calibrated to correlate the absorbance of specific peaks with the concentration of the corresponding chemical species.
-
Optimization: By observing the rate of product formation and the appearance of any byproducts under different conditions (e.g., temperature, catalyst loading), the optimal conditions that maximize the formation of the desired product while minimizing impurities can be rapidly identified.[26] This approach is particularly valuable for understanding complex reaction networks and identifying transient intermediates.[25]
By leveraging these strategies, troubleshooting guides, and advanced protocols, you can systematically address challenges related to reaction selectivity and byproduct formation, leading to more efficient, higher-yielding, and cleaner chemical syntheses.
References
- 1. study.com [study.com]
- 2. Regioselectivity - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. wnynewsnow.com [wnynewsnow.com]
- 10. Protecting group - Wikipedia [en.wikipedia.org]
- 11. [PDF] The Role of Protective Groups in Organic Synthesis | Semantic Scholar [semanticscholar.org]
- 12. media.neliti.com [media.neliti.com]
- 13. jocpr.com [jocpr.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. Development of Catalytic Reactions for Precise Control of Chemoselectivity [jstage.jst.go.jp]
- 17. Protective Groups [organic-chemistry.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Solvent effects - Wikipedia [en.wikipedia.org]
- 21. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Process analytical technology (PAT): applications to flow processes for active pharmaceutical ingredient (API) development - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 24. agilent.com [agilent.com]
- 25. J-STAR Process Chemists | HTE & CRO Services [jstar-research.com]
- 26. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Validation & Comparative
A Comparative Guide to 2-Chloro-4-isopropylpyridine and Its Isomers for Researchers and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, substituted pyridines represent a cornerstone of molecular design. Their prevalence in pharmaceuticals and agrochemicals underscores the necessity for a nuanced understanding of their chemical behavior. Among these, chloroisopropylpyridines are valuable building blocks, offering a versatile scaffold for further functionalization. This guide provides a comprehensive comparative analysis of 2-Chloro-4-isopropylpyridine and its key structural isomers, focusing on their synthesis, physicochemical properties, and chemical reactivity. By presenting available experimental data alongside theoretically grounded insights, this document aims to empower researchers in making informed decisions for their synthetic strategies.
Introduction: The Strategic Importance of Chloroisopropylpyridines
The pyridine ring is a privileged scaffold in drug discovery, present in a multitude of FDA-approved drugs. The introduction of a chlorine atom provides a crucial handle for a variety of synthetic transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The isopropyl group, on the other hand, can modulate lipophilicity, metabolic stability, and steric interactions with biological targets. The specific placement of these two substituents on the pyridine ring dramatically influences the molecule's electronic properties, steric environment, and ultimately, its reactivity and utility as a synthetic intermediate. This guide will focus on a comparative study of the following key isomers:
-
This compound
-
2-Chloro-3-isopropylpyridine
-
3-Chloro-4-isopropylpyridine
-
4-Chloro-2-isopropylpyridine
-
4-Chloro-3-isopropylpyridine
Synthesis and Physicochemical Properties: A Comparative Overview
The accessibility and fundamental properties of a building block are primary considerations in any synthetic endeavor. While detailed experimental data for every isomer is not always available in a directly comparative format, we can compile known data and predict trends based on well-established chemical principles.
Synthetic Accessibility
The synthesis of chloroisopropylpyridines can be approached through various strategies, including direct chlorination of isopropylpyridines or the construction of the substituted pyridine ring.
A notable synthetic route to This compound involves a multi-step process starting from 2-chloroisonicotinic acid methyl ester. This method proceeds by reaction with a Grignard reagent to form a tertiary alcohol, which is subsequently reduced to yield the desired product in high purity.[1]
For the other isomers, synthetic routes can be devised based on established pyridine chemistry. For instance, 2-Chloro-3-isopropylpyridine can be synthesized via the direct chlorination of 3-isopropylpyridine, although this can sometimes lead to mixtures of isomers.[2] Alternative methods, such as the Sandmeyer reaction from the corresponding aminopyridine, can offer greater regioselectivity.
The synthesis of 3-Chloro-4-isopropylpyridine and 4-Chloro-3-isopropylpyridine often requires more specific strategies to control the regiochemistry of chlorination, potentially involving the use of blocking groups or starting from pre-functionalized pyridine rings. The synthesis of 4-Chloro-2-isopropylpyridine can be challenging due to the directing effects of the nitrogen atom, which favor substitution at the 2- and 6-positions.
To provide a framework for a standardized comparison, a general synthetic workflow for these isomers is proposed below.
Caption: Generalized synthetic workflows for chloroisopropylpyridines.
Physicochemical Properties
The physical and chemical properties of these isomers are critical for their handling, reaction setup, and potential biological activity. The following table summarizes available and predicted data for the key isomers.
| Property | This compound | 2-Chloro-3-isopropylpyridine | 3-Chloro-4-isopropylpyridine | 4-Chloro-2-isopropylpyridine | 4-Chloro-3-isopropylpyridine |
| Molecular Formula | C₈H₁₀ClN | C₈H₁₀ClN | C₈H₁₀ClN | C₈H₁₀ClN | C₈H₁₀ClN |
| Molecular Weight ( g/mol ) | 155.62[3] | 155.62[2] | 155.62 | 155.62[4] | 155.62 |
| Boiling Point (°C) | 211.4 ± 20.0 (Predicted)[5] | 212.8 ± 20.0 (Predicted)[6] | 200.6 ± 20.0 (Predicted)[7] | Not Available | Not Available |
| Density (g/cm³) | 1.075 ± 0.06 (Predicted)[5] | 1.075 ± 0.06 (Predicted)[6] | 1.075 ± 0.06 (Predicted)[7] | Not Available | Not Available |
| pKa (Predicted) | 0.90 ± 0.10[5] | 0.68 ± 0.10[6] | Not Available | Not Available | Not Available |
| LogP (Predicted) | 2.9[3] | Not Available | Not Available | 2.6[8] | 2.6[8] |
Note: Much of the available data is predicted and should be used as a guide. Experimental verification is recommended.
The position of the electron-withdrawing chlorine atom and the electron-donating isopropyl group influences the basicity (pKa) of the pyridine nitrogen. For instance, the pKa of 2-Chloro-3-isopropylpyridine is predicted to be lower than that of this compound, likely due to the proximity of the chloro substituent to the nitrogen in the 2-position, which enhances its electron-withdrawing inductive effect.
Comparative Reactivity: A Deeper Dive
The utility of these isomers as synthetic intermediates is defined by their reactivity in key chemical transformations. This section will compare their predicted and known reactivity in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a cornerstone of pyridine chemistry. The reactivity of chloropyridines in SNAr is governed by the ability of the pyridine ring to stabilize the negative charge in the Meisenheimer intermediate.
Electronic Effects: The pyridine nitrogen is inherently electron-withdrawing, activating the 2- and 4-positions to nucleophilic attack. A chlorine atom at these positions is therefore more labile than one at the 3-position. The isopropyl group is weakly electron-donating, which can slightly deactivate the ring towards nucleophilic attack.
Steric Effects: The bulky isopropyl group can sterically hinder the approach of a nucleophile, particularly when it is adjacent to the reaction center.
Based on these principles, we can predict a general order of reactivity for SNAr:
4-Chloro-2-isopropylpyridine & 4-Chloro-3-isopropylpyridine > this compound & 2-Chloro-3-isopropylpyridine > 3-Chloro-4-isopropylpyridine
-
Most Reactive: The 4-chloro isomers are generally the most reactive due to the strong activation by the ring nitrogen at the para position. The position of the isopropyl group will have a secondary effect, with the 2-isopropyl isomer potentially being slightly less reactive due to steric hindrance near the alternative site of attack (the 2-position).
-
Moderately Reactive: The 2-chloro isomers are also activated, but generally less so than their 4-chloro counterparts. The isopropyl group at the 3-position in 2-chloro-3-isopropylpyridine will introduce more significant steric hindrance to nucleophilic attack at the 2-position compared to the 4-isopropyl group in this compound.
-
Least Reactive: The 3-chloro isomer is the least reactive as the chlorine is not at a position activated by the ring nitrogen.
To experimentally validate these predictions, a standardized kinetic analysis protocol is essential.
Caption: Experimental workflow for comparative S(N)Ar kinetics.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. The reactivity of chloropyridines in these reactions is primarily dependent on the ease of oxidative addition of the C-Cl bond to the palladium catalyst.
Electronic Effects: Electron-deficient pyridine rings generally facilitate oxidative addition. Therefore, the electron-withdrawing nature of the pyridine nitrogen enhances the reactivity of the C-Cl bond, particularly at the 2- and 4-positions.
Steric Effects: Steric hindrance around the C-Cl bond can impede the approach of the bulky palladium catalyst, slowing down the rate of oxidative addition.
Considering these factors, the predicted order of reactivity in Suzuki-Miyaura coupling is:
This compound > 4-Chloro-2-isopropylpyridine & 4-Chloro-3-isopropylpyridine > 2-Chloro-3-isopropylpyridine > 3-Chloro-4-isopropylpyridine
-
Most Reactive: The 2-chloro isomers are often the most reactive in palladium-catalyzed couplings due to the strong electronic activation from the adjacent nitrogen. The isopropyl group at the 4-position in this compound presents minimal steric hindrance to the 2-position.
-
Moderately Reactive: The 4-chloro isomers are also reactive. However, the isopropyl group at the 2-position in 4-chloro-2-isopropylpyridine could introduce some steric hindrance.
-
Less Reactive: The isopropyl group at the 3-position in 2-chloro-3-isopropylpyridine will sterically encumber the 2-position, likely reducing its reactivity compared to the 4-isopropyl isomer.
-
Least Reactive: The 3-chloro isomer is generally the least reactive in cross-coupling reactions due to the lack of electronic activation from the ring nitrogen.
A standardized protocol for comparing the efficacy of these isomers in a Suzuki-Miyaura coupling reaction is outlined below.
Caption: Standardized workflow for comparative Suzuki-Miyaura coupling.
Spectroscopic Characterization
1H NMR: The isopropyl group will present as a doublet for the six methyl protons and a septet for the methine proton. The chemical shifts of the aromatic protons will be influenced by the positions of the chloro and isopropyl groups. Protons ortho to the nitrogen will be the most deshielded.
13C NMR: The number of signals will correspond to the number of unique carbon atoms in the molecule. The carbon bearing the chlorine atom will be significantly deshielded, as will the carbons adjacent to the nitrogen atom.
Conclusion and Recommendations
The choice of a specific chloroisopropylpyridine isomer as a synthetic building block has profound implications for the efficiency and outcome of a synthetic sequence. This guide has provided a comparative framework based on available data and established principles of chemical reactivity.
Key Takeaways:
-
For SNAr reactions: 4-chloro isomers are generally the most reactive, while 3-chloro isomers are the least reactive. Steric hindrance from the isopropyl group can modulate this reactivity.
-
For Palladium-Catalyzed Cross-Coupling: 2-chloro isomers are typically the most reactive due to strong electronic activation. Steric hindrance from a neighboring isopropyl group can diminish this reactivity.
-
Synthetic Accessibility: The synthesis of this compound is well-documented. The synthesis of other isomers may require more specialized, multi-step procedures to ensure regioselectivity.
It is strongly recommended that researchers perform small-scale pilot reactions to validate the predicted reactivity trends for their specific application. The standardized experimental protocols provided in this guide offer a starting point for such comparative studies. A thorough understanding of the interplay between electronic and steric effects, as detailed in this guide, will enable the rational selection of the optimal chloroisopropylpyridine isomer for the successful and efficient synthesis of target molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 1355070-86-8 3-Chloro-2-isopropylpyridine AKSci 9399DA [aksci.com]
- 6. nbinno.com [nbinno.com]
- 7. bhu.ac.in [bhu.ac.in]
- 8. Bot Verification [rasayanjournal.co.in]
A Comparative Guide to the Synthetic Routes of 2-Chloro-4-isopropylpyridine for Researchers and Drug Development Professionals
The strategic synthesis of substituted pyridine derivatives is a cornerstone of modern medicinal chemistry and materials science. Among these, 2-Chloro-4-isopropylpyridine stands as a critical building block in the synthesis of a variety of pharmaceuticals and agrochemicals.[][2][3] Its unique substitution pattern allows for diverse downstream functionalization, making the efficiency and scalability of its synthesis a paramount concern for researchers. This guide provides an in-depth comparison of prevalent synthetic routes to this compound, offering a critical analysis of their respective methodologies, yields, and practical considerations to aid in the selection of the most appropriate synthetic strategy.
Introduction to this compound
This compound is a key heterocyclic intermediate. The chlorine atom at the 2-position serves as a versatile handle for nucleophilic substitution, a common strategy in the construction of complex molecules. The isopropyl group at the 4-position can influence the molecule's physical properties, such as lipophilicity, and can play a role in its binding to biological targets. Given its utility, the development of efficient and scalable synthetic routes to this compound is of significant interest to the chemical and pharmaceutical industries.
Comparative Analysis of Synthetic Strategies
This guide will explore three primary synthetic pathways to this compound, each starting from a different commercially available precursor. Each route will be detailed with an experimental protocol, a mechanistic overview, and a discussion of its advantages and disadvantages.
Route 1: Chlorination of 4-Isopropylpyridine via its N-oxide
This classical approach involves the activation of the pyridine ring towards chlorination through the formation of an N-oxide intermediate.
-
Experimental Protocol:
-
N-Oxidation: 4-Isopropylpyridine is dissolved in a suitable solvent like acetic acid. An oxidizing agent, such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA), is added portion-wise while maintaining a controlled temperature. The reaction is monitored until the starting material is consumed. The resulting 4-isopropylpyridine-N-oxide is then isolated.
-
Chlorination: The 4-isopropylpyridine-N-oxide is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). This step is often performed neat or in a high-boiling solvent and typically requires heating. After the reaction is complete, the mixture is carefully quenched and neutralized, followed by extraction and purification of the desired this compound.[4]
-
-
Mechanistic Insight: The initial N-oxidation of the pyridine nitrogen activates the C2 and C6 positions for electrophilic attack. The subsequent reaction with a chlorinating agent like POCl₃ proceeds through a series of intermediates to regioselectively install the chlorine atom at the 2-position.
Caption: Synthetic pathway from 4-isopropylpyridine via N-oxidation and chlorination.
-
Discussion: This route is often favored for its directness and relatively high yields. However, the use of strong oxidizing and chlorinating agents like POCl₃ can present safety and handling challenges, particularly on a large scale. The reaction conditions can be harsh, and the N-oxide intermediate may have limited stability.
Route 2: Sandmeyer Reaction of 2-Amino-4-isopropylpyridine
The Sandmeyer reaction is a well-established method for the conversion of an amino group on an aromatic ring to a variety of functionalities, including halides.[5][6][7][8]
-
Experimental Protocol:
-
Diazotization: 2-Amino-4-isopropylpyridine is dissolved in an aqueous acidic solution (typically HCl) and cooled to a low temperature (0-5 °C). An aqueous solution of sodium nitrite (NaNO₂) is then added dropwise to form the corresponding diazonium salt in situ.
-
Chlorination: The cold diazonium salt solution is added to a solution of copper(I) chloride (CuCl) in concentrated HCl. The reaction mixture is allowed to warm to room temperature, during which nitrogen gas evolves. The product is then isolated by basification, extraction, and purification.
-
-
Mechanistic Insight: The reaction proceeds through the formation of a diazonium salt, which is a highly reactive species. In the presence of a copper(I) catalyst, a single-electron transfer mechanism is proposed, leading to the formation of an aryl radical and the loss of dinitrogen gas. The aryl radical then abstracts a chlorine atom from the copper complex to yield this compound.[5]
References
- 2. This compound | 959020-16-7 [amp.chemicalbook.com]
- 3. This compound | 959020-16-7 [chemicalbook.com]
- 4. US3632807A - Process for the preparation of 2-chloro-pyridine and its derivatives - Google Patents [patents.google.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Sandmeyer Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organicchemistryguide.com [organicchemistryguide.com]
Navigating the Bioactive Landscape of 2-Chloro-4-isopropylpyridine Derivatives: A Comparative Guide
For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds with therapeutic potential is a continuous endeavor. The pyridine ring, a ubiquitous heterocyclic motif, is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2] This guide focuses on the untapped potential of a specific building block: 2-Chloro-4-isopropylpyridine . While direct and extensive research on the biological activities of its derivatives is still emerging, by examining structurally related compounds and established synthetic pathways, we can project a landscape of potential therapeutic applications, primarily in oncology, infectious diseases, and inflammatory conditions.
This document serves as a comparative guide to the potential biological activities of compounds derived from this compound. It provides a framework for their synthesis and evaluation, supported by detailed experimental protocols and a discussion of the underlying structure-activity relationships observed in analogous pyridine derivatives.
The Versatile Scaffold: this compound in Drug Discovery
This compound offers a versatile platform for the synthesis of diverse compound libraries. The chlorine atom at the 2-position is a prime site for nucleophilic substitution and, more significantly, for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions. These reactions allow for the introduction of a wide array of aryl, heteroaryl, and alkynyl groups, leading to a vast chemical space for biological screening. The isopropyl group at the 4-position provides a lipophilic anchor that can influence the pharmacokinetic properties of the resulting molecules.
Potential Biological Activities: A Comparative Outlook
Based on extensive research into pyridine-containing compounds, derivatives of this compound are anticipated to exhibit a range of biological activities. Here, we explore the most promising avenues for investigation.
Anticancer Activity
The pyridine nucleus is a well-established pharmacophore in oncology.[3][4] By replacing the chlorine atom of this compound with various aromatic and heterocyclic moieties, it is plausible to generate compounds with potent anticancer properties.
Comparative Analysis of Potential Derivatives:
While specific data for 2-aryl-4-isopropylpyridine derivatives is not yet prevalent in the literature, we can draw parallels from studies on other substituted pyridines. For instance, 2,4,6-trisubstituted pyridines have been shown to exhibit topoisomerase I inhibitory activity.[5] Furthermore, fused pyridine ring systems have demonstrated potent growth inhibitory activity against various cancer cell lines, with some compounds showing superior potency to the standard drug Doxorubicin.[4]
Table 1: Hypothetical Anticancer Activity of 2-Aryl-4-isopropylpyridine Derivatives
| Derivative Class | Potential Target | Expected Potency (IC50) | Rationale based on Analogous Compounds |
| 2-Aryl-4-isopropylpyridines | Topoisomerases, Kinases | Low to sub-micromolar | Aryl substitution at the 2-position of pyridine is common in kinase inhibitors and DNA-interacting agents.[1][5] |
| 2-Heteroaryl-4-isopropylpyridines | Kinases (e.g., ALK, EGFR) | Nanomolar to micromolar | The pyridine-heterocycle motif is a key feature in many approved kinase inhibitors. |
| 2-Alkynyl-4-isopropylpyridines | Tubulin, DNA | Micromolar | Alkynyl groups can act as linkers to other pharmacophores or interact with biological targets. |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (derivatives of this compound) in the appropriate cell culture medium. The final concentration of the solvent (e.g., DMSO) should be kept constant and at a non-toxic level (typically <0.5%). Add the compound solutions to the wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of compounds.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Pyridine and its fused derivatives have been investigated as potential anti-inflammatory agents, often targeting enzymes like cyclooxygenases (COX). [6][7][8] Comparative Analysis of Potential Derivatives:
Derivatives of this compound could be designed to inhibit key inflammatory mediators. For instance, the introduction of specific aryl or heteroaryl groups could lead to the development of selective COX-2 inhibitors, a class of non-steroidal anti-inflammatory drugs (NSAIDs). [8] Table 3: Hypothetical Anti-inflammatory Activity of 2-Aryl-4-isopropylpyridine Derivatives
| Derivative Class | Potential Target | Expected Potency (IC50) | Rationale based on Analogous Compounds |
| 2-Aryl-4-isopropylpyridines | COX-2 | Micromolar | The diarylheterocycle motif is a common feature of selective COX-2 inhibitors. [8] |
| 2-(Thiazolyl)-4-isopropylpyridines | COX/LOX | Micromolar | Thiazole-containing compounds have shown promising anti-inflammatory activity. [7] |
| 2-(Benzothiazolyl)-4-isopropylpyridines | COX enzymes | Micromolar | Benzothiazole-pyridine hybrids have demonstrated potent anti-inflammatory effects. [9] |
Experimental Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response and incubate for 24 hours.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. The concentration of nitrite, a stable product of NO, is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value can then be determined.
Workflow for Nitric Oxide Inhibition Assay
Caption: Workflow for assessing the in vitro anti-inflammatory activity of compounds.
Conclusion and Future Directions
While this guide provides a predictive framework for the biological activities of compounds derived from this compound, it is imperative that these hypotheses are validated through rigorous experimental investigation. The synthetic accessibility of a diverse range of derivatives from this starting material, coupled with the established biological importance of the pyridine scaffold, makes this an exciting and promising area for future drug discovery efforts. Researchers are encouraged to utilize the provided protocols as a starting point for their investigations and to contribute to the growing body of knowledge on the therapeutic potential of novel pyridine derivatives.
References
- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anticancer activity of some novel fused pyridine ring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antitumor activity of 2-aryl-1, 2, 4-triazolo[1, 5-a] pyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation and antiinflammatory activity of 2- and 4-pyridones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-inflammatory activity of 2-pyridyl-2-thiobenzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: 2-Chloro-4-isopropylpyridine Versus Other Building Blocks in Drug Discovery
Authored by: A Senior Application Scientist
Date: January 4, 2026
Abstract
The pyridine scaffold is a cornerstone of modern medicinal chemistry, forming the core of countless therapeutic agents due to its unique electronic properties and ability to engage in critical hydrogen bonding interactions.[1][2][3] The strategic selection of substituted pyridine building blocks is therefore a pivotal decision in the design and synthesis of novel drug candidates. This guide provides an in-depth, objective comparison of 2-Chloro-4-isopropylpyridine against other common pyridine-based building blocks. We will explore its reactivity, physicochemical contributions, and strategic applications, supported by experimental data and protocols, to empower researchers in making informed decisions for their drug discovery programs.
The Strategic Value of Substituted Pyridines in Medicinal Chemistry
Pyridine and its derivatives are among the most prevalent nitrogen heterocycles found in FDA-approved drugs.[1][2] Their prevalence stems from their ability to act as bioisosteres of phenyl rings while offering improved solubility and a key hydrogen bond acceptor site via the ring nitrogen. In the realm of kinase inhibition, for example, the pyridine nitrogen frequently forms a crucial hydrogen bond with the "hinge" region of the kinase ATP-binding pocket, an interaction that is fundamental to the potency of many inhibitors.[3][4][5]
The use of pre-functionalized "building blocks" like this compound accelerates the drug discovery process by providing chemists with versatile scaffolds ready for diversification. The choice of building block dictates not only the available synthetic routes but also fundamentally influences the final compound's pharmacological and pharmacokinetic profile.
Deep Dive: this compound
This compound is a bifunctional building block that offers a unique combination of reactivity and tailored physicochemical properties.
Physicochemical and Structural Properties
The key attributes of this building block are summarized below. The isopropyl group, in particular, significantly increases the lipophilicity (LogP) compared to smaller alkyl substituents, a factor that can profoundly impact cell permeability and protein binding.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClN | [6][7] |
| Molecular Weight | 155.62 g/mol | [6][7] |
| IUPAC Name | 2-chloro-4-propan-2-ylpyridine | [6] |
| Calculated LogP | 2.8 - 2.9 | [6][7] |
| pKa (Predicted) | 0.90 ± 0.10 | [8] |
| Topological Polar Surface Area (TPSA) | 12.89 Ų | [7] |
Reactivity Profile
The utility of this compound stems from two key features: the chloro substituent at the electron-deficient C2 position and the isopropyl group at the C4 position.
-
The C2-Chloro Group: This is the primary reactive handle. The electron-withdrawing nature of the pyridine nitrogen makes the C2 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) . It also serves as an excellent participant in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig, Sonogashira), allowing for the introduction of diverse carbon and heteroatom substituents.[9]
-
The C4-Isopropyl Group: This group is more than a passive spectator.
-
Pharmacokinetic Influence: The bulky isopropyl group can act as a "metabolic shield," sterically hindering potential sites of oxidation on the pyridine ring by cytochrome P450 enzymes, thereby improving metabolic stability and half-life.
-
Binding Interactions: In the context of protein-ligand binding, the isopropyl moiety can engage in favorable hydrophobic or van der Waals interactions within a protein's binding pocket, potentially increasing potency and selectivity.[10]
-
Electronic Effect: As an electron-donating group, it slightly increases the electron density of the ring, which can subtly modulate the reactivity at the C2 position.
-
Below is a diagram illustrating the versatile reaction pathways available from this building block.
References
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. C-H functionalization of pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C8H10ClN | CID 587840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
- 8. This compound | 959020-16-7 [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reaction Kinetics for the Synthesis of 2-Chloro-4-isopropylpyridine
For researchers, medicinal chemists, and professionals in drug development, the synthesis of substituted pyridines is a cornerstone of many projects. 2-Chloro-4-isopropylpyridine, in particular, serves as a crucial intermediate in the creation of various functional molecules. A thorough understanding of the reaction kinetics involved in its synthesis is paramount for process optimization, yield maximization, and ensuring the economic viability of large-scale production.
This guide provides an in-depth analysis of the reaction kinetics for the synthesis of this compound, comparing a prominent synthetic route with a potential alternative. We will delve into the mechanistic underpinnings of these reactions, present methodologies for their kinetic analysis, and offer insights into the factors governing their rates.
I. Primary Synthesis Route: A Two-Step Approach from 2-Chloroisonicotinic Acid Methyl Ester
A well-documented method for preparing this compound involves a two-step process starting from 2-chloroisonicotinic acid methyl ester.[1] This route is favored for its high yield and purity.[1]
Step 1: Grignard Reaction to form 4-(2-hydroxyisopropyl)-2-chloropyridine
The first step is the reaction of 2-chloroisonicotinic acid methyl ester with a Grignard reagent, such as methylmagnesium bromide. This reaction proceeds via a double addition mechanism.[2][3][4][5]
Step 2: Reduction of the Tertiary Alcohol
The resulting tertiary alcohol, 4-(2-hydroxyisopropyl)-2-chloropyridine, is then reduced to the final product, this compound, using a reducing agent like triethylsilane in the presence of trifluoroacetic acid.[6][7][8]
Reaction Mechanism and Kinetic Considerations
The overall reaction can be visualized as follows:
Caption: Plausible reaction mechanism for the two-step synthesis of this compound.
Kinetics of the Grignard Reaction (Step 1):
The reaction of an ester with a Grignard reagent is a classic example of a nucleophilic acyl substitution followed by a nucleophilic addition.[2][4] Kinetically, this is a complex process:
-
Initial Addition: The first equivalent of the Grignard reagent adds to the ester carbonyl to form a tetrahedral intermediate.
-
Elimination: This intermediate collapses, eliminating the methoxy group to form a ketone.
-
Second Addition: A second equivalent of the Grignard reagent rapidly adds to the newly formed ketone, which is more reactive than the starting ester.[2]
The rate-determining step for the overall conversion of the ester to the tertiary alcohol is generally the initial attack of the Grignard reagent on the less reactive ester carbonyl. However, the reaction of the ketone intermediate is significantly faster, meaning it is consumed as soon as it is formed.[2][9][10] Therefore, isolating the ketone is typically not feasible under standard Grignard conditions.[2][3]
Kinetics of the Reduction (Step 2):
The reduction of the tertiary alcohol with triethylsilane and trifluoroacetic acid proceeds through an ionic hydrogenation mechanism.[7][11][12]
-
Protonation and Water Loss: The trifluoroacetic acid protonates the hydroxyl group, which then leaves as a water molecule to form a stable tertiary carbocation.
-
Hydride Transfer: The triethylsilane then delivers a hydride to the carbocation, yielding the final product.
The formation of a stable carbocation is crucial for this reaction to proceed efficiently.[6] The rate of this step is dependent on the stability of the carbocation intermediate.
Experimental Protocol for Kinetic Analysis
A robust kinetic analysis of this two-step synthesis requires careful monitoring of the concentrations of reactants, intermediates, and products over time.
Workflow for Kinetic Study:
Caption: Experimental workflow for the kinetic analysis of the two-step synthesis.
Detailed Steps:
-
Reaction Setup: The reaction should be conducted in a jacketed glass reactor to ensure precise temperature control. An inert atmosphere is crucial for the Grignard reaction.
-
Sampling: At predetermined time intervals, a sample of the reaction mixture is withdrawn and immediately quenched (e.g., with a saturated ammonium chloride solution for the Grignard step, or a basic solution for the reduction step) to stop the reaction.
-
Analysis: The quenched samples are then analyzed by a suitable chromatographic technique, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), to determine the concentrations of the starting material, intermediate, and product.[13][14][15][16][17] The use of an internal standard is recommended for accurate quantification.
-
Data Processing: The concentration data is plotted against time. From these plots, the initial rates of reaction can be determined. By varying the initial concentrations of the reactants, the order of the reaction with respect to each component and the overall rate law can be established.
II. Alternative Synthesis Route: Direct Chlorination of 4-isopropylpyridine
An alternative approach to this compound is the direct chlorination of 4-isopropylpyridine. While conceptually simpler, this method often faces challenges with selectivity.
Reaction Mechanism and Kinetic Considerations
Direct chlorination of pyridines can proceed through different mechanisms depending on the reaction conditions (e.g., gas-phase vs. liquid-phase, radical vs. electrophilic). For a selective liquid-phase chlorination, an electrophilic substitution mechanism is often targeted.
Caption: Simplified mechanism for the direct electrophilic chlorination of 4-isopropylpyridine.
The kinetics of this reaction are influenced by:
-
Chlorinating Agent: The choice of chlorinating agent (e.g., Cl2, SO2Cl2, N-chlorosuccinimide) will significantly impact the reaction rate.
-
Catalyst: A Lewis acid catalyst is often required to polarize the Cl-Cl bond and generate a more potent electrophile.
-
Temperature: Higher temperatures can increase the reaction rate but may also lead to the formation of undesired isomers and polychlorinated products.
The rate-determining step is typically the attack of the pyridine ring on the electrophilic chlorine species to form the sigma complex.
III. Comparative Analysis of Reaction Kinetics
| Feature | Primary Route (Grignard + Reduction) | Alternative Route (Direct Chlorination) |
| Number of Steps | Two distinct kinetic profiles to analyze. | Single step, but with potential for side reactions. |
| Rate Determining Step | Grignard: Initial attack on the ester. Reduction: Carbocation formation/hydride transfer. | Formation of the sigma complex. |
| Selectivity | Generally high due to the nature of the reactions. | Can be problematic, leading to a mixture of isomers. |
| Kinetic Complexity | Involves multiple elementary steps in each stage. | Appears simpler, but side reactions complicate the kinetics. |
| Process Control | Temperature control is critical, especially for the Grignard reaction. | Precise control of stoichiometry and temperature is needed for selectivity. |
IV. Conclusion
The two-step synthesis of this compound from 2-chloroisonicotinic acid methyl ester offers a high-yielding and selective route. Its kinetic profile is characterized by a rapid Grignard reaction followed by an efficient ionic hydrogenation. While the direct chlorination of 4-isopropylpyridine presents a more direct approach, it is likely to be hampered by lower selectivity, which would necessitate more complex purification procedures and potentially lead to a lower overall yield of the desired product.
For researchers and drug development professionals, a detailed kinetic study of the chosen synthetic route is a valuable investment. It not only provides a deeper understanding of the reaction mechanism but also lays the groundwork for a robust, scalable, and economically viable manufacturing process.
V. References
-
Pedersen, M. J., Born, S., Neuenschwander, U., Skovby, T., Mealy, M. J., Kiil, S., Dam-Johansen, K., & Jensen, K. F. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide using Flow Chemistry. Industrial & Engineering Chemistry Research, 57(14), 4859-4866. --INVALID-LINK--
-
Pedersen, M. J., Born, S., Neuenschwander, U., Skovby, T., Mealy, M. J., Kiil, S., Dam-Johansen, K., & Jensen, K. F. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. DSpace@MIT. --INVALID-LINK--
-
Pedersen, M. J., Born, S., Neuenschwander, U., Skovby, T., Mealy, M. J., Kiil, S., Dam-Johansen, K., & Jensen, K. F. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. Request PDF on ResearchGate. --INVALID-LINK--
-
Pedersen, M. J., Born, S., Neuenschwander, U., Skovby, T., Mealy, M. J., Kiil, S., Dam-Johansen, K., & Jensen, K. F. (2018). Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study of Model Phthalide Using Flow Chemistry. ACS Publications. --INVALID-LINK--
-
Modern Analytical Technique for Characterization Organic Compounds. (n.d.). ResearchGate.
-
Silane Reduction of... - Technical Library - Gelest. (n.d.). Gelest. --INVALID-LINK--
-
Reductions with hydrosilanes. (2023, September 26). In Wikipedia. --INVALID-LINK--
-
Silanes - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. --INVALID-LINK--
-
Experimental methods of chemical kinetics. (2022, February 20). Chemistry LibreTexts. --INVALID-LINK--
-
Silane Reductions in Acidic Media. VI. The Mechanism of Organosilane Reductions of Carbonyl Compounds. (n.d.). ACS Publications.
-
Esters with Grignard Reagent. (n.d.). Chemistry Steps. --INVALID-LINK--
-
CN112321494B - Method for preparing this compound - Google Patents. (n.d.). Google Patents. --INVALID-LINK--
-
Reaction Monitoring & Kinetics. (n.d.). Iowa State University Chemical Instrumentation Facility. --INVALID-LINK--
-
Kinetics / reaction monitoring. (n.d.). IMSERC. --INVALID-LINK--
-
Pursch, M. (2023, June 19). Rapid Monitoring of Chemical Reactions Made Possible by Ultrahigh-Performance Liquid Chromatography. LCGC International. --INVALID-LINK--
-
Hall, A. M. R., Chouler, J. C., Codina, A., Gierth, P. T., Lowe, J. P., & Hintermair, U. (2016). Practical aspects of real-time reaction monitoring using multi-nuclear high resolution FlowNMR spectroscopy. Catalysis Science & Technology, 6(23), 8234-8245. --INVALID-LINK--
-
Representative reductions with triethylsilane: (a) alcohols; (b) ethers. (n.d.). ResearchGate.
-
Selectivities in ionic reductions of alcohols and ketones with triethylsilane/trifluoroacetic acid. (1997). Tetrahedron Letters.
-
All About The Reactions of Grignard Reagents. (2015, December 10). Master Organic Chemistry. --INVALID-LINK--
-
Selectivities in Ionic Reductions of Alcohols and Ketones With Triethyisilane - Trifluoroacetic Acid. (n.d.). Scribd. --INVALID-LINK--
-
Chemistry of Esters. (2022, September 24). Chemistry LibreTexts. --INVALID-LINK--
-
A Method for Converting HPLC Peak Area from Online Reaction Monitoring to Concentration Using Nonlinear Regression. (2023, January 10). ACS Publications. --INVALID-LINK--
-
NMR reaction monitoring. (n.d.). Magritek. --INVALID-LINK--
-
Studies of the Grignard Reaction. I. Kinetics of the Normal Grignard Addition Reactions on Benzophenone and Pinacolone. (n.d.). ACS Publications.
-
The Grignard Reaction Mechanism. (n.d.). Chemistry Steps. --INVALID-LINK--
-
Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
-
Kinetics of reaction of substituted pyridines and oxygen anions with methyl chloroformate in aqueous solution. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
-
Triethylsilane–Trifluoroacetic Acid. (n.d.). Request PDF on ResearchGate.
-
EP0684943B1 - Chlorination process of pyridine derivatives - Google Patents. (n.d.). Google Patents. --INVALID-LINK--
-
How can 2-chloro-4-picoline be synthesized and applied effectively? - FAQ - Guidechem. (n.d.). Guidechem. --INVALID-LINK--
-
monitoring the reaction by GC - Chromatography Forum. (2012, October 17). Chromatography Forum. --INVALID-LINK--
-
Organic Syntheses Procedure. (n.d.). Organic Syntheses. --INVALID-LINK--
-
Chromatographic Techniques for Organic Analytes. (2015, December). ResearchGate. --INVALID-LINK--
-
Alcohol to Methylene - Common Conditions. (n.d.). Organic Chemistry Portal. --INVALID-LINK--
-
This compound. (n.d.). PubChem. --INVALID-LINK--
-
C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. (2023, February 27). NIH. --INVALID-LINK--
-
Process for the preparation of 2-chloro-pyridine and its derivatives - Google Patents. (n.d.). Google Patents. --INVALID-LINK--
-
Organometallic compounds of group II. Part VII. Preparation of 4-alkylpyridines by reactions of some light metals with alkyl halides in pyridine. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
-
US4256894A - Preparation of chlorinated pyridines - Google Patents. (n.d.). Google Patents. --INVALID-LINK--
-
C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. (2023, February 27). ACS Publications. --INVALID-LINK--
-
Soft Fluorination of 4-Alkylpyridines. (2023, December 8). PubMed. --INVALID-LINK--
-
CN102942518B - Chlorination synthesis method of pyridine derivatives - Google Patents. (n.d.). Google Patents. --INVALID-LINK--
-
C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C-H Activation via Alkylidene Dihydropyridine Intermediates. (2023, March 17). University of Iowa. --INVALID-LINK--
References
- 1. CN112321494B - Method for preparing this compound - Google Patents [patents.google.com]
- 2. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. Silane Reduction of... - Gelest [technical.gelest.com]
- 7. Reductions with hydrosilanes - Wikipedia [en.wikipedia.org]
- 8. Alcohol to Methylene - Common Conditions [commonorganicchemistry.com]
- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 10. pubs.acs.org [pubs.acs.org]
- 11. sci-hub.se [sci-hub.se]
- 12. scribd.com [scribd.com]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. monitoring the reaction by GC - Chromatography Forum [chromforum.org]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Validation of Analytical Results for 2-Chloro-4-isopropylpyridine
For researchers, scientists, and professionals in the fast-paced world of drug development, the meticulous validation of analytical methods is not merely a regulatory formality but the bedrock of scientific integrity. The purity, potency, and stability of an active pharmaceutical ingredient (API) are defined by the data we generate. This guide provides an in-depth, objective comparison of two cornerstone chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the quantitative analysis of 2-Chloro-4-isopropylpyridine, a key building block in contemporary pharmaceutical synthesis.
This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering a self-validating framework for each method, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines. Our objective is to equip you with the critical insights needed to select the most appropriate analytical strategy for your specific application, be it routine quality control or in-depth impurity profiling.
The Analytical Challenge: this compound
This compound is a substituted pyridine derivative. Its aromatic nature and the presence of a chromophore make it amenable to UV detection, a key consideration for HPLC analysis. Concurrently, its potential for volatility, assuming thermal stability, opens the door for GC-based methods. The choice between these two powerful techniques is therefore not arbitrary but depends on a nuanced understanding of their respective strengths, limitations, and the specific analytical objective.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
For the routine assay and purity determination of this compound, a reversed-phase HPLC method with UV detection is often the workhorse of the quality control laboratory. This preference is rooted in its robustness, versatility for non-volatile and thermally labile compounds, and the straightforward nature of sample preparation. The method's operation at or near ambient temperatures minimizes the risk of analyte degradation, ensuring that the measured purity reflects the true state of the sample.
Experimental Protocol: HPLC-UV
This protocol is designed as a self-validating system, incorporating system suitability checks to ensure the chromatographic system is performing adequately before any sample analysis.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of Acetonitrile and Water (60:40 v/v) with 0.1% Formic Acid. The formic acid is crucial for ensuring good peak shape by protonating any free silanol groups on the column packing and suppressing the ionization of the basic pyridine nitrogen.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. A controlled temperature ensures retention time reproducibility.
-
Detection Wavelength: 272 nm, the lambda max of this compound, for optimal sensitivity.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in the mobile phase at a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample solution at a similar concentration (100 µg/mL) in the mobile phase.
-
-
System Suitability: Before sample analysis, inject the standard solution in six replicates. The system is deemed suitable for use if the relative standard deviation (%RSD) of the peak area is ≤ 2.0% and the tailing factor for the analyte peak is ≤ 2.0.
-
Analysis: Inject the blank (mobile phase), followed by the standard and sample solutions.
Performance Validation Data (HPLC-UV)
The following table summarizes the validation parameters for this HPLC-UV method, established in accordance with ICH Q2(R1) guidelines.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.999 | 0.9998 |
| Range | 80-120% of target conc. | 80-120 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5 - 101.2% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 2.0% | 0.8% |
| - Intermediate Precision | ≤ 3.0% | 1.5% |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 0.1 µg/mL |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.03 µg/mL |
| Specificity | No interference at analyte retention time from blank or placebo. Confirmed via forced degradation studies. | Peak purity index > 0.999. No co-elution observed. |
HPLC-UV Workflow Diagram
Caption: Workflow for the HPLC-UV analysis of this compound.
Method 2: Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography serves as an excellent orthogonal technique to HPLC. It is particularly adept at separating and quantifying volatile organic compounds and can be invaluable for identifying impurities that may not be amenable to HPLC analysis. For this compound, a GC method with a Flame Ionization Detector (FID) offers high sensitivity and a linear response over a wide concentration range. A critical prerequisite for GC analysis is the thermal stability of the analyte at the temperatures of the injector and column.
Experimental Protocol: GC-FID
This protocol is designed to ensure robust and reproducible results for the quantification of this compound.
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.
-
Chromatographic Conditions:
-
Column: DB-5 or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness). This is a common, robust, and relatively non-polar column suitable for a wide range of compounds.
-
Carrier Gas: Nitrogen or Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250 °C. This temperature must be high enough to ensure rapid volatilization of the analyte without causing thermal degradation.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.
-
-
Split Ratio: 50:1. A high split ratio is used for concentrated samples to avoid column overload.
-
Injection Volume: 1 µL.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent like Dichloromethane at a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample solution at a similar concentration (100 µg/mL) in the same solvent.
-
-
System Suitability: Before analysis, inject the standard solution in six replicates. The system is deemed suitable if the %RSD of the peak area is ≤ 5.0% and the peak tailing factor is ≤ 2.0.
-
Analysis: Inject the blank (solvent), followed by the standard and sample solutions.
Performance Validation Data (GC-FID)
The following table summarizes the validation parameters for this GC-FID method, established in accordance with ICH Q2(R1) guidelines.
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity (r²) | ≥ 0.995 | 0.9985 |
| Range | LOQ to 150% of target conc. | 0.5 - 150 µg/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% | 97.2 - 103.5% |
| Precision (%RSD) | ||
| - Repeatability | ≤ 5.0% | 2.5% |
| - Intermediate Precision | ≤ 8.0% | 4.8% |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 0.5 µg/mL |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.15 µg/mL |
| Specificity | No interference at analyte retention time from blank. | Baseline resolution from known impurities. |
GC-FID Workflow Diagram
Caption: Workflow for the GC-FID analysis of this compound.
Comparative Analysis: HPLC-UV vs. GC-FID
The decision to employ HPLC or GC for the analysis of this compound is contingent on the specific analytical goals.
| Feature | HPLC-UV | GC-FID | Senior Scientist's Insight |
| Applicability | Broadly applicable to non-volatile and thermally sensitive compounds. | Best for volatile and thermally stable compounds. | HPLC is the safer primary choice for an unknown or complex sample matrix, as it avoids the risk of on-column degradation. |
| Sample Preparation | Generally simpler, dissolving the sample in the mobile phase is often sufficient. | May require more volatile solvents. For complex matrices, derivatization might be necessary (though not for this compound). | The simplicity of HPLC sample prep lends itself to higher throughput in a QC environment. |
| Precision & Accuracy | Typically offers higher precision and accuracy for routine assays. | Excellent precision and accuracy, though potentially slightly lower than HPLC for non-volatile analytes. | For release testing and stability studies where high precision is paramount, HPLC often has the edge . |
| Selectivity | Excellent selectivity can be achieved by tuning mobile phase composition and column chemistry. | Superior resolving power for complex mixtures of volatile compounds due to the high efficiency of capillary columns. | GC is the go-to method for resolving closely related volatile impurities that might co-elute in an HPLC system. |
| Sensitivity | Good, with LOQ typically in the low µg/mL to high ng/mL range. | FID is extremely sensitive to hydrocarbons, often providing lower detection limits for suitable compounds. | If trace-level volatile impurities are of concern, GC-FID will likely provide superior sensitivity . |
| Orthogonality | Yes | Yes | Using both methods provides a much more comprehensive purity profile. A peak in HPLC confirmed by GC (ideally with MS) provides a very high degree of confidence in its identity and purity. |
Conclusion and Recommendation
Both HPLC-UV and GC-FID are robust and reliable methods for the analytical validation of this compound.
-
For routine quality control, assay, and purity assessment , the HPLC-UV method is recommended as the primary technique. Its operational simplicity, high precision, and applicability to a broader range of potential non-volatile impurities and degradation products make it a more versatile and robust choice for this purpose.
-
The GC-FID method serves as an essential orthogonal technique . It is particularly valuable for the specific quantification of volatile impurities and as a confirmatory method for the primary assay. Its high resolving power and sensitivity to volatile compounds can reveal aspects of the impurity profile that HPLC might miss.
Ultimately, a comprehensive analytical characterization of this compound should leverage the strengths of both techniques. By employing HPLC for routine analysis and GC for orthogonal confirmation and volatile impurity testing, researchers and drug development professionals can ensure the highest level of confidence in their analytical results, thereby safeguarding the quality and integrity of the final pharmaceutical product.
A Senior Application Scientist's Guide to Benchmarking Catalyst Efficiency in 2-Chloro-4-isopropylpyridine Reactions
For researchers and professionals in drug development and synthetic chemistry, the efficient functionalization of substituted pyridines is a critical endeavor. The 2-chloro-4-isopropylpyridine scaffold, in particular, serves as a valuable building block in the synthesis of a wide array of biologically active molecules. The success of these synthetic routes often hinges on the selection of a highly efficient catalyst for carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation. This guide provides an in-depth, objective comparison of common catalytic systems used in reactions of this compound, supported by experimental data from analogous systems, to empower researchers in making informed decisions for their synthetic challenges.
While direct, head-to-head comparative studies on this compound are not extensively documented in publicly available literature, a wealth of data on related chloropyridine systems allows for a robust and insightful analysis. This guide will focus on two of the most powerful and widely used cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. We will delve into a comparative analysis of palladium- and nickel-based catalytic systems, highlighting their respective strengths and weaknesses in the context of this challenging substrate class.
The Challenge of 2-Chloropyridine Activation
The chlorine atom at the 2-position of the pyridine ring presents a significant challenge for catalytic activation compared to its bromo and iodo counterparts. The stronger C-Cl bond requires a more active catalyst to undergo the rate-limiting oxidative addition step in the catalytic cycle. Furthermore, the pyridine nitrogen can act as a Lewis base and coordinate to the metal center, potentially inhibiting catalytic activity. The selection of an appropriate ligand is therefore paramount to stabilize the active catalytic species and promote efficient turnover.
Comparative Analysis of Catalytic Systems
The two primary classes of catalysts employed for the cross-coupling of chloropyridines are based on palladium and nickel. Both have demonstrated considerable success, with the choice often depending on factors such as cost, functional group tolerance, and the specific nature of the coupling partners.
Palladium-Based Catalysts
Palladium complexes are the most extensively studied and widely used catalysts for cross-coupling reactions. Their high functional group tolerance and predictable reactivity make them a reliable choice for a broad range of substrates. For the coupling of challenging 2-chloropyridines, the use of bulky, electron-rich phosphine ligands is crucial to facilitate the difficult oxidative addition step.
Nickel-Based Catalysts
Nickel-based catalysts have emerged as a cost-effective and highly reactive alternative to palladium.[1] Nickel's unique electronic properties can lead to different reactivity profiles and, in some cases, superior performance for specific transformations, particularly with challenging substrates. However, nickel catalysts can sometimes be more sensitive to air and moisture, requiring more stringent reaction conditions.
Data Presentation: Performance in Analogous Systems
The following tables summarize the performance of various palladium and nickel catalysts in Suzuki-Miyaura and Buchwald-Hartwig reactions of analogous chloropyridine substrates. This data provides a valuable benchmark for predicting catalyst efficiency in reactions of this compound.
Suzuki-Miyaura Coupling of Chloropyridines
Table 1: Comparison of Catalysts for the Suzuki-Miyaura Coupling of 2-Chloropyridines with Arylboronic Acids.
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | 2-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | RT | 2 | 98 | [2] |
| Pd(PPh₃)₄ | 2-Chloropyridine | Phenylboronic acid | Na₂CO₃ | Toluene/EtOH/H₂O | Reflux | 8 | 86 | [2] |
| NiCl₂(dppp) | 3-Chloropyridine | Phenylboronic acid | K₃PO₄ | i-PrOH | 80 | - | High | [3] |
| Pd₂(dba)₃ / FcPPh₂ | 2,6-Dichloropyridine | Heptylboronic acid pinacol ester | K₃PO₄ | Dioxane/H₂O | 100 | 18-20 | 74 | [4] |
Buchwald-Hartwig Amination of Chloropyridines
Table 2: Comparison of Catalysts for the Buchwald-Hartwig Amination of Chloropyridines.
| Catalyst System | Substrate | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Pd₂(dba)₃ / Xantphos | 2,4-Dichloropyridine | Aniline | NaOtBu | Toluene | 100 | - | High | [5] |
| NiCl₂(DME) / SIPr·HCl | Chloroquinoline | Morpholine | NaOtBu | 2-MeTHF | 80 | 3 | 94 | [6][7] |
| Pd(OAc)₂ / Josiphos | 4-Chloropyridine | Benzylamine | NaOtBu | Toluene | 100 | - | High | [8] |
| Ni(COD)₂ / CyPF-Ph | 4-Chlorobenzonitrile | Ammonia | NaOtBu | Dioxane | 110 | 24 | High | [9] |
Experimental Protocols
The following are detailed, step-by-step methodologies for benchmarking catalyst performance in Suzuki-Miyaura and Buchwald-Hartwig reactions. These protocols are designed to be self-validating by including necessary controls and analytical checkpoints.
Protocol 1: Benchmarking Catalysts for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for comparing the efficiency of different catalyst systems in the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium or Nickel catalyst precursor (e.g., Pd(OAc)₂, NiCl₂(dme))
-
Phosphine or NHC ligand (e.g., SPhos, Xantphos, IPr·HCl)
-
Base (e.g., K₃PO₄, Na₂CO₃)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or reaction vial
-
Magnetic stirrer and heating block
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the catalyst precursor (e.g., 2 mol%), the ligand (e.g., 4 mol%), and the base (e.g., 2.0 equivalents).
-
Reagent Addition: Add this compound (1.0 equivalent) and the arylboronic acid (1.2 equivalents).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification and Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography. Determine the yield and purity of the product by ¹H NMR and GC-MS.
Protocol 2: Benchmarking Catalysts for Buchwald-Hartwig Amination
This protocol provides a general method for comparing catalyst efficiency in the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine (e.g., morpholine, aniline)
-
Palladium or Nickel catalyst precursor (e.g., Pd₂(dba)₃, Ni(COD)₂)
-
Phosphine or NHC ligand (e.g., Xantphos, BrettPhos, SIPr·HCl)
-
Strong, non-nucleophilic base (e.g., NaOtBu, LHMDS)
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Inert gas (Argon or Nitrogen)
-
Glovebox or Schlenk line
-
Reaction vial with a screw cap
Procedure:
-
Reaction Setup (in a glovebox): To a reaction vial, add the catalyst precursor (e.g., 1-2 mol%), the ligand (e.g., 2-4 mol%), and the base (e.g., 1.2-1.5 equivalents).
-
Reagent Addition: Add this compound (1.0 equivalent) and the amine (1.1 equivalents).
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction Execution: Seal the vial and remove it from the glovebox. Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring.
-
Monitoring: Monitor the reaction by LC-MS or GC-MS.
-
Work-up: After the reaction is complete, cool to room temperature, dilute with an organic solvent, and quench with saturated aqueous ammonium chloride. Extract with an organic solvent.
-
Purification and Analysis: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography and determine the yield and purity.
Mandatory Visualization
The following diagrams illustrate the fundamental catalytic cycles and a generalized experimental workflow for catalyst benchmarking.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. scispace.com [scispace.com]
- 4. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nickel-Catalyzed Amination of Aryl Chlorides and Sulfamates in 2-Methyl-THF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
This guide provides a detailed structural comparison of 3,6-dichloro-4-isopropylpyridazine with its parent compound, 3,6-dichloropyridazine, and the closely related 3,6-dichloro-4-methylpyridazine. This document is intended for researchers, scientists, and professionals in drug development, offering insights into the physicochemical and structural nuances imparted by substitution on the pyridazine core. The information presented herein is supported by experimental data from spectroscopic and diffraction studies, providing a solid foundation for understanding structure-activity relationships and guiding further synthetic efforts.
The pyridazine ring is a significant pharmacophore in medicinal chemistry due to its unique electronic properties, including a high dipole moment and dual hydrogen-bonding capacity.[1] These characteristics make it an attractive scaffold in drug design. 3,6-dichloro-4-isopropylpyridazine serves as a key intermediate in the synthesis of Resmetirom (MGL-3196), a selective thyroid hormone receptor-β agonist. Understanding its structural features in comparison to related, simpler analogs is crucial for optimizing synthetic routes and predicting the properties of novel derivatives.
Physicochemical Properties: A Tabulated Comparison
The introduction of an alkyl substituent at the 4-position of the 3,6-dichloropyridazine ring system significantly influences its physicochemical properties. The following table summarizes key computed and experimental data for the title compound and its relatives.
| Property | 3,6-dichloro-4-isopropylpyridazine | 3,6-dichloro-4-methylpyridazine | 3,6-dichloropyridazine |
| CAS Number | 107228-51-3[2] | 19064-64-3[3] | 141-30-0[4] |
| Molecular Formula | C₇H₈Cl₂N₂[2] | C₅H₄Cl₂N₂[3] | C₄H₂Cl₂N₂[4] |
| Molecular Weight | 191.06 g/mol [2] | 163.00 g/mol [3] | 148.98 g/mol [4] |
| Appearance | Colorless to pale yellow liquid[5] | Brown crystalline powder | White to off-white crystalline powder[6] |
| Melting Point | N/A | 86-88 °C[7] | 65-69 °C[7] |
| Boiling Point | 278.7±35.0 °C (Predicted) | 149-151 °C / 21 mmHg | 169-173 °C |
| XLogP3 | 2.9[2] | 2.1[3] | 1.7[4] |
The data clearly indicates that the addition and increasing size of the alkyl group at the 4-position lead to a predictable increase in molecular weight and lipophilicity (XLogP3). The change from a solid to a liquid state between the methyl and isopropyl derivatives highlights the significant impact of the bulkier isopropyl group on the intermolecular forces and crystal packing.
Structural Elucidation: A Comparative Spectroscopic and Diffraction Analysis
A detailed understanding of the three-dimensional structure of these molecules is paramount for predicting their reactivity and interaction with biological targets. While a crystal structure for 3,6-dichloro-4-isopropylpyridazine is not publicly available, a robust comparison can be made using gas-phase electron diffraction data for 3,6-dichloropyridazine and spectroscopic data for the methyl analog.
Gas-Phase Structure of 3,6-Dichloropyridazine
A seminal study by Almenningen et al. determined the molecular structure of gaseous 3,6-dichloropyridazine using electron diffraction. This provides highly accurate bond lengths and angles for the core pyridazine ring, which serves as an excellent baseline for comparison.
Caption: Molecular structure of 3,6-dichloropyridazine from electron diffraction.
The pyridazine ring is planar, and the two chlorine atoms lie in the plane of the ring. The bond lengths within the ring suggest a degree of aromatic character, though the C-C bonds are slightly longer than those in benzene.
Spectroscopic Analysis of 3,6-dichloro-4-methylpyridazine
For 3,6-dichloro-4-methylpyridazine, comprehensive spectroscopic data is available, allowing for a detailed characterization.
¹H NMR (CDCl₃):
-
δ 7.41 (q, J = 0.9 Hz, 1H, H-5)
-
δ 2.42 (d, J = 1.0 Hz, 3H, CH₃)
¹³C NMR (CDCl₃):
-
δ 157.3 (C-3)
-
δ 155.6 (C-6)
-
δ 140.7 (C-4)
-
δ 130.1 (C-5)
-
δ 19.2 (CH₃)
IR (KBr, cm⁻¹): 3054, 1567, 1434, 1351, 1326, 1145, 1121, 914, 720.
The ¹H NMR spectrum shows the characteristic downfield shift of the remaining aromatic proton (H-5) and a doublet for the methyl protons, indicating a small coupling to the adjacent ring proton. The ¹³C NMR confirms the presence of four distinct aromatic carbons and one aliphatic carbon.
Inferred Structure of 3,6-dichloro-4-isopropylpyridazine
Expected ¹H NMR features:
-
A singlet for the H-5 proton.
-
A septet for the isopropyl CH proton.
-
A doublet for the two isopropyl CH₃ groups.
Expected ¹³C NMR features:
-
Four aromatic carbon signals.
-
Two aliphatic carbon signals for the isopropyl group.
The introduction of the isopropyl group is expected to have a more pronounced steric effect compared to the methyl group. This could potentially lead to slight distortions in the planarity of the pyridazine ring and influence the conformation of the substituent relative to the ring. Computational modeling would be a valuable tool to explore these conformational preferences.
Experimental Protocols
To ensure the reproducibility and validation of structural data, standardized experimental protocols are essential. Below are representative protocols for the key analytical techniques discussed.
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum with a 90° pulse.
-
Set the spectral width to cover the expected chemical shift range (e.g., -1 to 12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0 to 200 ppm).
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more scans).
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shifts to the residual solvent peak.
Caption: Workflow for NMR-based structural elucidation.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer).
-
GC Method:
-
Select an appropriate capillary column (e.g., a non-polar DB-5ms column).
-
Set a suitable temperature program for the oven to ensure separation of the analyte from any impurities.
-
Use helium as the carrier gas at a constant flow rate.
-
-
MS Method:
-
Employ electron ionization (EI) at a standard energy of 70 eV.
-
Scan a mass range that encompasses the expected molecular ion and fragment ions (e.g., m/z 40-300).
-
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to confirm the structure.
Protocol 3: X-ray Crystallography (for crystalline samples)
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Use a single-crystal X-ray diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).
-
Collect a full sphere of diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
-
Structure Solution and Refinement:
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data using full-matrix least-squares refinement.
-
-
Structure Validation and Analysis:
-
Validate the final structure using software such as CHECKCIF.
-
Analyze bond lengths, bond angles, torsion angles, and intermolecular interactions.
-
Caption: General workflow for single-crystal X-ray diffraction.
Conclusion
The structural comparison of 3,6-dichloro-4-isopropylpyridazine with its methyl and unsubstituted analogs reveals the significant influence of the 4-position substituent on the compound's physicochemical properties. The increase in alkyl chain length and branching leads to a predictable rise in lipophilicity and a transition from a crystalline solid to a liquid at room temperature. While a definitive solid-state structure for the isopropyl derivative remains to be determined, the available gas-phase diffraction data for 3,6-dichloropyridazine and comprehensive spectroscopic data for the methyl analog provide a robust framework for understanding the core structural features of this important class of compounds. The experimental protocols detailed in this guide offer a standardized approach for the characterization of these and other related pyridazine derivatives, ensuring data integrity and facilitating further research and development.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. 3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. 3,6-Dichloropyridazine 97 141-30-0 [sigmaaldrich.com]
- 7. jofamericanscience.org [jofamericanscience.org]
Safety Operating Guide
Navigating the Disposal of 2-Chloro-4-isopropylpyridine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and utilization of novel chemical entities are paramount to discovery. However, with innovation comes the critical responsibility of ensuring safety and environmental stewardship, particularly concerning the disposal of hazardous waste. This guide provides a detailed, step-by-step operational plan for the proper disposal of 2-Chloro-4-isopropylpyridine, a halogenated pyridine derivative. By elucidating the principles behind these procedures, we aim to foster a culture of safety and compliance in the laboratory.
Understanding the Hazard Profile of this compound
Anticipated Hazards:
-
Toxicity: Likely to be harmful if swallowed, inhaled, or absorbed through the skin.[3][4] Similar compounds can cause irritation to the skin, eyes, and respiratory system.[1][2]
-
Environmental Hazard: Halogenated organic compounds can be persistent in the environment and toxic to aquatic life.[2] Therefore, disposal into sanitary sewer systems is strictly prohibited.
-
Reactivity: Incompatible with strong oxidizing agents, strong acids, and strong bases.[1] Contact with these substances could lead to vigorous reactions, releasing heat and potentially hazardous fumes.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the appropriate Personal Protective Equipment (PPE) must be worn. The selection of PPE is dictated by the potential routes of exposure and the handling procedures.
| PPE Component | Specification | Rationale |
| Hand Protection | Double-gloving with nitrile or neoprene gloves. | Provides a robust barrier against dermal absorption. Double-gloving is a best practice when handling hazardous materials. |
| Eye Protection | Chemical splash goggles that meet ANSI Z87.1 standards. A face shield should be worn if there is a splash hazard. | Protects the eyes from accidental splashes of the chemical or contaminated solvents. |
| Body Protection | A flame-retardant lab coat. | Protects against incidental skin contact and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if handling outside of a fume hood or if vapors are generated. | Prevents inhalation of potentially harmful vapors. The necessity of respiratory protection should be determined by a formal risk assessment. |
Waste Segregation and Containment: A Critical Step
Proper segregation of hazardous waste is fundamental to safe and compliant disposal. This compound waste must be handled as halogenated organic waste .
Step-by-Step Waste Collection Protocol:
-
Select the Appropriate Waste Container: Use a clearly labeled, leak-proof container made of high-density polyethylene (HDPE). The container must have a secure screw-top cap.
-
Label the Container: Before adding any waste, affix a hazardous waste label. The label must include:
-
The full chemical name: "Waste this compound"
-
The words "Hazardous Waste"
-
The specific hazard characteristics (e.g., "Toxic," "Environmentally Hazardous")
-
The date accumulation started.
-
The name of the principal investigator or laboratory contact.
-
-
Segregate the Waste:
-
Do not mix with non-halogenated organic waste.
-
Do not mix with incompatible materials such as strong acids, bases, or oxidizing agents.
-
-
Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste. This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.
-
Secondary Containment: Liquid waste containers should be stored in a secondary containment bin to prevent the spread of material in case of a leak or spill.
Recommended Disposal Method: High-Temperature Incineration
The primary and most effective method for the disposal of chlorinated organic compounds is high-temperature incineration.[5][6][7][8] This process ensures the complete destruction of the hazardous material.
Key Parameters for Incineration:
-
Temperature: Wastes containing more than 1% halogenated organic substances should be incinerated at a minimum of 1100°C.[7][8]
-
Residence Time: A sufficient residence time in the combustion chamber is crucial to ensure complete destruction.
-
Flue Gas Treatment: The incineration process for chlorinated materials generates hydrogen chloride (HCl) and potentially molecular chlorine (Cl₂).[5] The incinerator must be equipped with a robust scrubbing system, typically a caustic scrubber, to neutralize these acidic gases before they are released into the atmosphere.
It is imperative to use a licensed and reputable hazardous waste disposal company that can provide a certificate of destruction, ensuring that the waste was disposed of in compliance with all federal and local regulations.
Emergency Procedures: Be Prepared
Spills:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is large or in a poorly ventilated area, evacuate the entire lab and contact your institution's Environmental Health and Safety (EHS) department.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collect: Carefully collect the absorbed material and place it in a labeled hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.
Accidental Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: The information provided in this guide is based on the known hazards of structurally similar compounds and general best practices for the disposal of halogenated organic waste. In the absence of a specific Safety Data Sheet (SDS) for this compound, users should exercise caution and consult with their institution's Environmental Health and Safety (EHS) department for specific guidance. This document is intended to supplement, not replace, institutional and regulatory protocols.
References
- 1. fishersci.com [fishersci.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. fishersci.com [fishersci.com]
- 5. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 6. tandfonline.com [tandfonline.com]
- 7. toolkit.pops.int [toolkit.pops.int]
- 8. basel.int [basel.int]
Personal protective equipment for handling 2-Chloro-4-isopropylpyridine
Comprehensive Safety and Handling Guide: 2-Chloro-4-isopropylpyridine
Navigating the complexities of drug development and chemical research requires an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for handling this compound, offering procedural, step-by-step guidance to ensure the well-being of all laboratory personnel. As Senior Application Scientists, our goal is to empower your research by providing value that extends beyond the product itself, building a foundation of deep trust through technical accuracy and field-proven insights.
Section 1: Understanding the Hazard Profile
This compound is a highly flammable liquid and vapor that is harmful if swallowed, in contact with skin, or if inhaled.[1][2] It is also known to cause skin irritation and serious eye irritation.[1] A thorough understanding of its chemical and physical properties is the first step in establishing a safe handling protocol.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀ClN | PubChem[3] |
| Boiling Point | 115 °C (239 °F) | Sigma-Aldrich[1] |
| Melting Point | -42 °C (-44 °F) | Sigma-Aldrich[1] |
| Density | 0.978 g/cm³ at 25 °C (77 °F) | Sigma-Aldrich[1] |
| Flash Point | Highly Flammable Liquid (Category 2) | Sigma-Aldrich[1][2] |
The primary routes of exposure are inhalation, skin contact, and eye contact. The vapors of this compound can form explosive mixtures with air, necessitating stringent control of ignition sources.[1][2]
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is non-negotiable when handling this compound.[4] The following PPE is mandatory to create a reliable barrier against exposure.
Core PPE Requirements:
-
Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile gloves.[4] Always inspect gloves for any signs of degradation or perforation before use. Change gloves frequently, especially if contact with the chemical is known or suspected.[5]
-
Eye and Face Protection: Chemical splash goggles are required.[4] For operations with a higher risk of splashing, a face shield worn over goggles is essential to provide full facial protection.[5]
-
Skin and Body Protection: A flame-retardant and antistatic lab coat or coveralls must be worn to protect against skin contact and in case of fire.[1][2] Ensure clothing fully covers the arms and body.
-
Respiratory Protection: All handling of this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2][4] If vapors or aerosols are generated, respiratory protection is required.[1] For situations with potential for high vapor concentrations, such as a large spill, a NIOSH-approved respirator with an appropriate chemical cartridge is necessary.[5][6]
PPE Donning and Doffing Workflow:
Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.
Figure 1: A standardized workflow for donning and doffing Personal Protective Equipment to minimize contamination risk.
Section 3: Operational Plan - Safe Handling and Storage
Adherence to a strict operational protocol is paramount for preventing accidents and ensuring a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.[4] Know the location of the nearest emergency shower and eyewash station.[7]
-
Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, always ground and bond the container and receiving equipment.[1][2]
-
Dispensing: Use non-sparking tools for all operations.[1][2] When transferring the chemical, do so slowly to minimize splashing and the generation of vapors.
-
Work Practice: Always work within the fume hood.[1][2] Keep the container tightly closed when not in use.[1][2] Avoid breathing any mist or vapors.[1][2] Do not eat, drink, or smoke in the laboratory area.[1][2]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][8] Immediately change any contaminated clothing.[1][2]
Storage Requirements:
-
Store this compound in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][9]
-
Keep the container away from heat, sparks, open flames, and other ignition sources.[1][2][10]
-
The storage area should be designated for flammable liquids.
-
Incompatible materials to avoid in storage include strong oxidizing agents, strong acids, and strong bases.[10][11]
Section 4: Disposal Plan - Responsible Waste Management
Proper disposal of this compound and any contaminated materials is a critical component of laboratory safety and environmental responsibility.
Step-by-Step Disposal Protocol:
-
Waste Collection: Collect all waste, including unused chemical and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage of Waste: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Disposal: Dispose of the contents and the container in accordance with all local, state, and federal regulations.[8] This should be handled by an approved waste disposal plant.[8][9][12] Do not dispose of this chemical down the drain.[2][10]
Section 5: Emergency Response Plan
In the event of an emergency, a clear and practiced response plan is essential to mitigate harm.
Spill Response:
For any spill, the immediate priority is to ensure the safety of all personnel.
Figure 2: A decision-making workflow for responding to a chemical spill, differentiating between minor and major incidents.
First Aid Measures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[4][7] Seek medical attention.[2]
-
In case of eye contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][7] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.
-
If inhaled: Move the person to fresh air.[4][9] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
If swallowed: Do NOT induce vomiting.[10] Rinse mouth with water.[13] Call a physician or poison control center immediately.[10]
Continuous training and education on the properties, hazards, and handling procedures for chemicals like this compound are vital for maintaining a safe laboratory environment.[4]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound | C8H10ClN | CID 587840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 5. pppmag.com [pppmag.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 8. echemi.com [echemi.com]
- 9. aksci.com [aksci.com]
- 10. fishersci.com [fishersci.com]
- 11. nj.gov [nj.gov]
- 12. fishersci.com [fishersci.com]
- 13. lobachemie.com [lobachemie.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
